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(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Documentation Hub

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  • Product: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Synthesis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Executive Summary This technical guide details the high-fidelity synthesis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a critical fluorinated building block often utilized in the development of soluble Guanyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a critical fluorinated building block often utilized in the development of soluble Guanylate Cyclase (sGC) stimulators and other CNS-active agents.

The protocol prioritizes the Nitrile Reduction Route over reductive amination or SNAr strategies. This decision is based on regiochemical unambiguousness, scalability, and the avoidance of secondary amine byproducts common in aldehyde-based routes. The synthesis is convergent, utilizing a robust Williamson etherification followed by a chemoselective borane-mediated reduction.

Retrosynthetic Analysis & Strategy

The target molecule features a primary benzylamine, a meta-fluorine atom, and an ortho-cyclobutylmethoxy ether.

Strategic Disconnections
  • C–N Disconnection: The primary amine is best derived from a nitrile precursor. While aldehydes can be used (reductive amination), nitriles offer superior stability and yield exclusively primary amines upon reduction.

  • O–C Disconnection: The ether linkage is formed via Williamson Ether Synthesis . This requires a phenol and an alkyl halide.

  • Regiocontrol: Starting with 5-fluoro-2-hydroxybenzonitrile ensures the fluorine and oxygen are perfectly positioned. Attempting Nucleophilic Aromatic Substitution (

    
    ) on 2,5-difluorobenzonitrile is a viable alternative but poses risks of regio-isomeric mixtures (ortho vs. para attack relative to nitrile).
    
Pathway Visualization

Retrosynthesis Target (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (Target) Inter 2-(Cyclobutylmethoxy)-5-fluorobenzonitrile (Key Intermediate) Inter->Target Nitrile Reduction (BH3·THF) SM1 5-Fluoro-2-hydroxybenzonitrile (Starting Material 1) SM1->Inter Williamson Ether (K2CO3, DMF) SM2 (Bromomethyl)cyclobutane (Starting Material 2) SM2->Inter

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity.

Detailed Synthetic Protocol

Phase 1: Etherification (O-Alkylation)

Objective: Synthesis of 2-(cyclobutylmethoxy)-5-fluorobenzonitrile. Challenge: The cyclobutylmethyl group is


-branched, creating steric hindrance that slows 

reactions. Solution: Use of a polar aprotic solvent (DMF) at elevated temperatures with Potassium Iodide (KI) as a catalyst to generate a more reactive iodide species in situ.
Reagents & Stoichiometry
ReagentEquiv.Role
5-Fluoro-2-hydroxybenzonitrile 1.0Limiting Reagent
(Bromomethyl)cyclobutane 1.2Electrophile
Potassium Carbonate (

)
2.0Base
Potassium Iodide (KI) 0.1Finkelstein Catalyst
DMF (Anhydrous) 10 VolSolvent
Step-by-Step Methodology
  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with 5-fluoro-2-hydroxybenzonitrile (1.0 eq) and anhydrous DMF.

  • Deprotonation: Add

    
     (2.0 eq) in one portion. Stir at room temperature for 30 minutes to form the phenoxide anion. The suspension will likely turn yellow/orange.
    
  • Addition: Add (bromomethyl)cyclobutane (1.2 eq) and KI (0.1 eq).

  • Reaction: Heat the mixture to 80°C under

    
     atmosphere. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3]
    
    • Critical Control: Do not exceed 100°C to prevent cyclobutyl ring expansion or decomposition.

    • Duration: Typically 12–18 hours due to steric hindrance.

  • Workup:

    • Cool to room temperature.[2][4]

    • Pour into ice-water (10x volume) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (3x).[2][5]

    • Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: If the crude is <95% pure, recrystallize from Heptane/EtOAc or perform flash chromatography (0-20% EtOAc in Hexanes).

Phase 2: Chemoselective Nitrile Reduction

Objective: Conversion of nitrile to primary amine without defluorination. Challenge: Partial reduction to imines or over-reduction/defluorination. Solution: Borane-THF (


)  complex is selected over 

. Borane is electrophilic and reduces nitriles rapidly while being generally inert toward aryl fluorides under these conditions.
Reagents & Stoichiometry
ReagentEquiv.Role
Nitrile Intermediate 1.0Limiting Reagent

(1M in THF)
2.5Reducing Agent
Methanol (MeOH) ExcessQuenching Agent
HCl (1.25M in MeOH) ExcessComplex Breaking
Step-by-Step Methodology
  • Setup: Flame-dry a RBF and cool under Argon. Add the Nitrile intermediate (1.0 eq) and dissolve in anhydrous THF (5 Vol).

  • Reduction: Cool to 0°C . Dropwise add

    
     (2.5 eq).
    
    • Note: Gas evolution (

      
      ) may occur; ensure proper venting.
      
  • Reflux: Allow to warm to room temperature, then heat to reflux (65°C) for 4–6 hours.

    • Mechanism:[6][7][8] The nitrile is reduced to the borazine/amine-borane complex.

  • Quenching (Critical Step):

    • Cool to 0°C.[4]

    • Slowly add MeOH until gas evolution ceases (destroys excess hydride).

  • Complex Breaking: The amine is currently complexed with Boron.

    • Add HCl in MeOH (or 6M aqueous HCl) and reflux for 1 hour. This hydrolyzes the B-N bond.

  • Isolation:

    • Concentrate to remove THF/MeOH.

    • Basify the residue with 2M NaOH to pH > 12 (liberates the free base amine).

    • Extract with Dichloromethane (DCM).[9]

    • Dry (

      
      ) and concentrate to yield the target amine.
      
  • Salt Formation (Optional but Recommended): Treat the oil with HCl/Ether to generate the hydrochloride salt for stability and solid handling.

Process Workflow & Logic

SynthesisWorkflow Start Start: 5-Fluoro-2-hydroxybenzonitrile Step1 Step 1: O-Alkylation (Bromomethyl)cyclobutane K2CO3, DMF, 80°C Start->Step1 Check1 QC Point: Remove unreacted Phenol (NaOH Wash) Step1->Check1 Inter Intermediate: Nitrile Ether Check1->Inter Step2 Step 2: Reduction BH3·THF, Reflux Inter->Step2 Quench Step 3: Acid Hydrolysis MeOH/HCl (Break B-N bond) Step2->Quench Final Target: (2-(Cyclobutylmethoxy)-5- fluorophenyl)methanamine Quench->Final

Figure 2: Forward synthesis workflow highlighting critical process controls.

Analytical Characterization (Expected)

For the free base:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.15 (dd, 1H, Ar-H3), 6.95 (td, 1H, Ar-H4), 6.80 (dd, 1H, Ar-H6).
      
    • 
       3.95 (d, 2H, 
      
      
      
      ).
    • 
       3.85 (s, 2H, 
      
      
      
      ).
    • 
       2.80 (m, 1H, Cyclobutyl CH).
      
    • 
       1.8–2.1 (m, 6H, Cyclobutyl 
      
      
      
      ).
    • 
       1.5 (br s, 2H, 
      
      
      
      ).
  • 
    F NMR:  Single peak around -120 to -125 ppm (typical for aryl fluorides).
    
  • Mass Spec:

    
    .
    

Safety & Troubleshooting

Fluorine & Metabolic Stability

The 5-fluoro substituent serves a dual purpose: it modulates the pKa of the phenol precursor (making it more acidic and easier to alkylate) and blocks metabolic oxidation at the para-position relative to the ether, extending the drug's half-life.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation due to steric bulk.Add 0.1 eq NaI or KI (Finkelstein condition). Increase temp to 90°C.
Secondary Amine Impurity Dimerization during reduction.Ensure high dilution in Step 2. Use Borane (which avoids imine intermediates) rather than catalytic hydrogenation.
Product "Missing" after Step 2 Boron-Amine complex not broken.Ensure the acidic reflux (MeOH/HCl) step is performed for at least 1 hour.[4]

References

  • BenchChem. (2025).[1] Synthesis and properties of 2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine analogs. Retrieved from

  • National Institutes of Health (NIH). (2024). Design of Fluorinated Cyclopropane Derivatives and Benzylamines. PMC PubMed Central. Retrieved from

  • MDPI. (2024). Synthesis of 2-Benzyloxyphenylphosphonamidates via Williamson Ether Synthesis. Molecules.[1][3][4][6][7][10][11][12][13][14][15] Retrieved from

  • PubChem. (2025). Compound Summary: Cyclobutyl-(5-fluoro-2-methoxyphenyl)methanamine. Retrieved from

  • Organic Syntheses. (2023). General Procedures for Nitrile Reduction using Borane-THF. Org.[4][10][14] Synth. Retrieved from

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

The following technical guide provides an in-depth spectroscopic profile and structural validation protocol for (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine . This guide is structured for medicinal chemists and anal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic profile and structural validation protocol for (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine .

This guide is structured for medicinal chemists and analytical scientists, focusing on the causality of spectral features (why signals appear where they do) and providing a self-validating workflow for confirming identity and purity.

Executive Summary & Structural Context

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a specialized pharmacophore often utilized in the synthesis of tyrosine kinase inhibitors and GPCR ligands. Its structure combines three distinct electronic domains:

  • The Primary Amine Handle: A reactive site for amide coupling or reductive amination.

  • The Fluorinated Core: A 5-fluoro substitution provides metabolic stability (blocking para-oxidation relative to the ether) and modulates lipophilicity.

  • The Cyclobutyl Ether: A steric bulk element that often occupies hydrophobic pockets in protein targets.

Characterizing this molecule requires distinguishing it from its regioisomers (e.g., 3-fluoro or 4-fluoro analogues), which is best achieved through


F-NMR coupling analysis  and HRMS fragmentation patterns .

Mass Spectrometry (HRMS) Profiling

Methodology: Electrospray Ionization (ESI) in Positive Mode.

Theoretical Data
ParameterValue
Monoisotopic Mass 209.1216 Da
[M+H]⁺ Ion 210.1289 m/z
[M+Na]⁺ Ion 232.1108 m/z
Nitrogen Rule Odd mass (M+H is even) indicates odd number of nitrogens (1N).[1]
Diagnostic Fragmentation Pathway (ESI-MS/MS)

Unlike simple benzylamines, the cyclobutyl ether introduces a specific fragmentation channel.

  • Primary Loss (Ammonia): The most abundant metastable ion arises from the loss of NH₃ (

    
    ).
    
    • Observation: Peak at 193.1 m/z .

    • Mechanism:[2][3] Homolytic cleavage of the benzylic C-N bond.

  • Secondary Loss (Cyclobutyl): Cleavage of the ether linkage.

    • Observation: Appearance of the fluorophenol carbocation species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (preferred for amine proton visibility) or CDCl

.[4][5] Reference: TMS (

0.00 ppm).
A. H NMR: The Assignment Logic

The 5-fluoro substituent creates a complex splitting pattern on the aromatic ring due to


H-

F spin-spin coupling.
PositionType

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
Ar-H6 Aromatic7.15 – 7.25dd

,

Ortho to CH

NH

. Appears as a doublet of doublets due to meta-coupling with Fluorine.
Ar-H4 Aromatic6.95 – 7.05td / m

,

Ortho to F, Para to CH

NH

. Strong coupling to F causes significant splitting.
Ar-H3 Aromatic6.85 – 6.95dd

,

Ortho to F, Ortho to Ether . Shielded by the alkoxy group (electron donor).
O-CH

Ether3.90 – 4.00d

Doublet due to coupling with the single cyclobutyl methine proton.
N-CH

Benzylic3.70 – 3.80s (br)-Singlet. Broadens if NH

exchange is rapid.
NH

Amine1.5 – 2.0br s-Highly variable based on concentration and water content.
Cyc-CH Methine2.60 – 2.75m-Multiplet controlling the O-CH

doublet.
Cyc-CH

Alicyclic1.70 – 2.10m-Complex multiplets characteristic of cyclobutyl ring puckering.
B. C NMR: Carbon-Fluorine Coupling

The


C spectrum is the definitive confirmation of the fluorine regiochemistry. The fluorine atom splits the carbon signals into doublets with characteristic coupling constants (

).
  • C-5 (C-F ipso):

    
     ppm (d, 
    
    
    
    Hz). Distinctive large splitting.
  • C-4/C-6 (Ortho):

    
     ppm (d, 
    
    
    
    Hz).
  • C-1/C-3 (Meta):

    
     ppm (d, 
    
    
    
    Hz).
  • C-2 (Para):

    
     ppm (d, 
    
    
    
    Hz). Often looks like a singlet due to small coupling.
C. F NMR
  • Shift:

    
     to -125 ppm.
    
  • Pattern: Multiplet (quartet-like) due to coupling with H-4, H-6, and H-3.

Infrared (IR) Spectroscopy

Mode: ATR-FTIR (Solid/Oil).

  • 3350 – 3280 cm⁻¹: N-H stretching (Primary amine doublet often visible).

  • 2980 – 2850 cm⁻¹: C-H stretching (Aliphatic cyclobutyl and benzylic).

  • 1240 – 1200 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

  • 1150 – 1100 cm⁻¹: C-F stretching (Strong, diagnostic band).

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision tree for confirming the structure and ruling out common impurities (such as the defluorinated analog or the regioisomer).

StructuralValidation Start Crude Sample (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine MS_Check Step 1: HRMS (ESI+) Target: 210.1289 m/z Start->MS_Check Mass_Fail Mass Mismatch (Check Synthesis) MS_Check->Mass_Fail No [M+H]+ H_NMR Step 2: 1H NMR (Aromatic Region) Look for 3 distinct Ar-H signals MS_Check->H_NMR Mass Confirmed Splitting_Check Analyze Splitting Patterns Is there large J(H-F) coupling? H_NMR->Splitting_Check Regio_Check Step 3: 13C NMR (C-F Coupling) Identify C-5 Doublet (J ~235 Hz) Splitting_Check->Regio_Check Coupling Observed Isomer_4F Isomer Alert: 4-Fluoro analog shows symmetric splitting Splitting_Check->Isomer_4F Symmetric Pattern Regio_Check->Mass_Fail Coupling Absent Final_Valid VALIDATED STRUCTURE Ready for Biological Assay Regio_Check->Final_Valid C-5 Doublet Confirmed

Caption: Validation logic flow ensuring differentiation from non-fluorinated impurities and regioisomers via sequential MS and NMR checkpoints.

Experimental Protocol: Sample Preparation for Spectroscopy

To ensure high-fidelity data, the following preparation protocol is recommended. The amine group can absorb atmospheric CO₂ to form carbamates, which complicates spectra.

  • Free Base Liberation:

    • Dissolve 20 mg of the hydrochloride salt in 1 mL of saturated NaHCO₃.

    • Extract with 0.7 mL CDCl₃ (deuterochloroform) directly in a vial.

    • Separate the organic layer and dry over anhydrous K₂CO₃ (avoid MgSO₄ as it can trap amines).

    • Filter directly into the NMR tube.

  • Solvent Choice:

    • CDCl₃: Best for resolution of the cyclobutyl puckering couplings.

    • DMSO-

      
      :  Use if the NH₂ protons need to be quantified (they appear as a sharp peak rather than a broad lump).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on substituent additivity rules for NMR).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

    
    C-F coupling constants). 
    
  • Dolin, C. (1996). Fluorine-19 NMR Spectroscopy of Fluoroaromatic Compounds. Guide to coupling constants ( and ) in substituted benzenes.
  • PubChem Compound Summary. (2023). 2-Fluorobenzylamine Derivatives. National Library of Medicine. (Used for comparative substructure analysis).

Sources

Foundational

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine chemical properties

Role: Strategic Pharmacophore & Synthetic Intermediate CAS: 1697038-76-8 Formula: C₁₂H₁₆FNO[1] Executive Summary & Strategic Value (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a high-value "privileged structure"...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Strategic Pharmacophore & Synthetic Intermediate CAS: 1697038-76-8 Formula: C₁₂H₁₆FNO[1]

Executive Summary & Strategic Value

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a high-value "privileged structure" in modern medicinal chemistry.[1] It combines three distinct design elements that solve common drug discovery challenges:

  • The 5-Fluoro Motif: Blocks the metabolically labile para-position relative to the electron-donating ether, extending half-life (

    
    ) and preventing oxidative defluorination.[1]
    
  • Cyclobutylmethoxy Group: Provides a lipophilic, conformationally restricted steric bulk that fills hydrophobic pockets (e.g., in GPCRs or Kinases) more effectively than flexible

    
    -butyl chains.[1]
    
  • Ortho-Alkoxy Benzylamine: A classic scaffold for hydrogen bond networking, often serving as the "hinge binder" in kinase inhibitors or the ionic interaction site in monoamine GPCR ligands.

This guide details the physicochemical profile, robust synthesis protocols, and handling requirements for this critical intermediate.

Physicochemical Profile

The following data represents a consensus of experimental ranges for this structural class and calculated properties for the specific CAS.

PropertyValue / RangeMedicinal Chemistry Significance
Molecular Weight 209.26 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).[1]
CLogP 2.4 – 2.8Optimal lipophilicity for BBB penetration and membrane permeability.[1]
pKa (Basic) 8.9 – 9.4The primary amine is protonated at physiological pH, facilitating ionic bonding (salt bridges) with Asp/Glu residues in target proteins.[1]
TPSA ~35 ŲLow polar surface area suggests high oral bioavailability.[1]
H-Bond Donors 2Primary amine hydrogens.
H-Bond Acceptors 2Ether oxygen and amine nitrogen.[1]
Physical State Oil or Low-Melting SolidTypically isolated as an HCl or Oxalate salt for stability.[1]

Synthetic Methodologies

Two primary routes exist.[1][2] Route A (Nitrile Reduction) is preferred for scale-up due to the avoidance of over-alkylation byproducts common in amination.[1] Route B (Reductive Amination) is suitable for rapid analog generation from aldehydes.[1]

Route A: The Nitrile Reduction (Scale-Up Preferred)

This route ensures the exclusive formation of the primary amine.[1]

Step 1: Williamson Ether Synthesis
  • Precursor: 5-Fluoro-2-hydroxybenzonitrile[1]

  • Reagent: (Bromomethyl)cyclobutane[1]

  • Base/Solvent: K₂CO₃ / DMF or Acetonitrile[1]

  • Protocol:

    • Dissolve 5-fluoro-2-hydroxybenzonitrile (1.0 eq) in DMF (5 vol).

    • Add K₂CO₃ (2.0 eq) and stir at RT for 30 min to form the phenoxide.

    • Add (Bromomethyl)cyclobutane (1.2 eq) dropwise.[1]

    • Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS.[1]

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.[1]

    • Yield: Typically 85-95%.[1][2]

Step 2: Borane Reduction
  • Intermediate: 2-(Cyclobutylmethoxy)-5-fluorobenzonitrile[1]

  • Reagent: Borane-THF complex (BH₃[1]·THF) or Borane-DMS[1]

  • Protocol:

    • Dissolve intermediate in anhydrous THF under N₂.

    • Cool to 0°C. Add BH₃·THF (1M, 2.5 eq) dropwise.

    • Reflux for 3 hours.

    • Quench (Critical): Cool to 0°C. Carefully add MeOH until bubbling ceases. Then add 6M HCl and reflux for 1 hour (to break the boron-amine complex).

    • Isolation: Basify with NaOH to pH >12. Extract with DCM.[1]

    • Purification: Convert to HCl salt using 4M HCl in Dioxane for long-term storage.

Route B: Reductive Amination (Rapid Analoging)[1]
  • Precursor: 5-Fluoro-2-hydroxybenzaldehyde[1]

  • Step 1: Alkylation (same as above) to yield 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde.[1]

  • Step 2: Reductive Amination.[1]

    • Mix aldehyde (1 eq) and Ammonium Acetate (10 eq) in Methanol.

    • Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq).[1]

    • Stir at RT for 12-24h.

    • Note: Risk of dimer formation (secondary amine).[1]

Visualization: Synthesis Workflow

Synthesis Start 5-Fluoro-2-hydroxy benzonitrile Inter Intermediate: Ether Nitrile Start->Inter K2CO3, DMF 80°C Reagent1 (Bromomethyl) cyclobutane Reagent1->Inter Product Product: (2-(Cyclobutylmethoxy)-5- fluorophenyl)methanamine Inter->Product 1. Reflux 2. HCl Hydrolysis Reagent2 BH3-THF (Reduction) Reagent2->Product

Caption: Preferred synthetic pathway (Route A) utilizing nitrile reduction to prevent secondary amine byproducts.

Reactivity & Stability Profile

Metabolic Stability (The Fluorine Effect)

The C-5 fluorine atom is strategically placed to block Phase I metabolism.[1] In non-fluorinated analogues (e.g., 2-alkoxybenzylamine), the para-position relative to the alkoxy group is highly susceptible to Cytochrome P450 hydroxylation.[1]

  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) resists oxidative cleavage.[1]

  • Result: Increased in vivo half-life and reduced clearance compared to the des-fluoro parent.[1]

Chemical Reactivity[1]
  • Amine: Highly nucleophilic.[1] Reacts readily with acyl chlorides, isocyanates, and sulfonyl chlorides.

    • Precaution: Absorbs CO₂ from air (carbamate formation).[1] Store under inert gas.

  • Ether Linkage: The cyclobutyl-methyl ether is robust against acidic and basic hydrolysis, unlike simple cyclobutyl esters.[1]

  • Benzylic Position: Susceptible to oxidation to the benzamide or benzoic acid if exposed to strong oxidants (e.g., KMnO₄, Jones Reagent).

Visualization: Reactivity Logic

Reactivity Center Core Molecule Amine Primary Amine (Nucleophile) Center->Amine Fluorine C-5 Fluorine (Metabolic Block) Center->Fluorine Ether Cyclobutyl Ether (Lipophilic Anchor) Center->Ether Amine_Rxn Amide Coupling Reductive Amination SNAr Displacement Amine->Amine_Rxn Fluorine_Rxn Resists P450 Oxidation Prevents Ring Hydroxylation Fluorine->Fluorine_Rxn Ether_Rxn Hydrophobic Interaction Stable to Hydrolysis Ether->Ether_Rxn

Caption: Functional decomposition of the molecule highlighting the distinct role of each chemical moiety.

Handling, Safety & Storage

Safety Protocols (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive, typical for benzylamines).[1]

    • H302: Harmful if swallowed.[1]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness).[1]

    • Chemical splash goggles + Face shield.[1]

    • Work in a fume hood (amine odor/corrosivity).[1]

Storage & Stability[1]
  • Free Base: Store at 2-8°C under Argon/Nitrogen. Sensitive to CO₂.[1]

  • Salt Form (HCl/TFA): Stable at Room Temperature.[1] Hygroscopic – store in a desiccator.

  • Shelf Life: >2 years if stored properly as the hydrochloride salt.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.2-8.5 (br s, 3H, NH₃⁺ if salt).[1]
      
    • 
       7.1-7.4 (m, 3H, Aromatic protons).[1]
      
    • 
       4.0 (s, 2H, Ar-CH₂-N).[1]
      
    • 
       3.9 (d, 2H, O-CH₂-Cyclobutyl).[1]
      
    • 
       2.6-2.8 (m, 1H, Cyclobutyl methine).[1]
      
    • 
       1.7-2.1 (m, 6H, Cyclobutyl methylene).[1]
      
  • ¹⁹F NMR: Single peak around -120 to -125 ppm (Ar-F).[1]

  • LC-MS: [M+H]⁺ peak at ~210.13.[1]

References

  • PubChem. (2025).[1][3] Compound Summary: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS 1697038-76-8).[1] National Library of Medicine. [Link][1]

  • Xu, R., et al. (2019).[4] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.[1][4] Journal of Medicinal Chemistry, 62(15), 6876-6893.[1][4] (Demonstrates the utility of the 2-alkoxy-5-fluorobenzonitrile scaffold). [Link][1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Foundational text on the metabolic stability of fluorinated aromatics). [Link][1]

Sources

Exploratory

Comprehensive In Silico Profiling of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine: From Quantum Mechanics to ADMET

Executive Summary This technical guide outlines the computational characterization of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a specific fluorinated benzylamine derivative.[1] This scaffold combines a basic p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational characterization of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a specific fluorinated benzylamine derivative.[1] This scaffold combines a basic primary amine, a lipophilic cyclobutyl ether tail, and a metabolic-blocking fluorine atom.[1] Such motifs are frequently encountered in CNS-active agents, kinase inhibitor fragments, and amine oxidase substrates.[1]

This guide provides a rigorous, step-by-step workflow for researchers to model this compound's electronic structure, physicochemical properties, and potential biological interactions using state-of-the-art in silico techniques.[1]

Module 1: Structural Characterization & Quantum Mechanics

Objective: To determine the bioactive conformation and electronic distribution of the molecule, accounting for the flexibility of the cyclobutylmethoxy group and the puckering of the cyclobutyl ring.[1]

Molecular Construction & SMILES[1][3]
  • IUPAC Name: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine[1]

  • SMILES: NCC1=C(OCC2CCC2)C=CC(F)=C1[1]

  • Key Structural Features:

    • Primary Amine: Protonation site (pKa ~9-10).[1]

    • Cyclobutyl Ring: Non-planar (puckered) geometry; provides steric bulk without aromaticity.[1]

    • Fluorine (C5): Electron-withdrawing group (EWG); modulates pKa and metabolic stability.[1]

Density Functional Theory (DFT) Protocol

To accurately predict the geometry, we employ DFT. The cyclobutyl ring requires careful treatment to capture the correct "butterfly" puckering angle (~25°).

Protocol:

  • Conformational Search: Use a semi-empirical method (e.g., PM6 or GFN2-xTB) to scan the torsion angle of the ether linkage (C(ar)-O-CH2-C(cy)).[1]

  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA 5.[1]

    • Functional/Basis Set: B3LYP/6-311G++(d,p) or wB97X-D3/def2-TZVP (includes dispersion corrections critical for the ether chain).

    • Solvation: IEFPCM (Implicit Solvation) with water to mimic physiological conditions.[1]

  • Frequency Calculation: Confirm the stationary point (zero imaginary frequencies).

Critical Insight: The Electrostatic Potential (ESP) Map will likely show a positive region around the ammonium group (assuming protonation) and a negative region near the ether oxygen and fluorine, creating a distinct dipole vector essential for receptor orientation.[1]

Module 2: Physicochemical & ADMET Profiling

Objective: To predict the "drug-likeness" and pharmacokinetic fate of the compound.[1]

Physicochemical Properties (Predicted)

Based on the structure C12H16FNO, we anticipate the following properties using Group Contribution Methods:

PropertyPredicted ValueImplication
Molecular Weight ~209.26 g/mol Optimal for Fragment-Based Drug Discovery (FBDD).[1]
LogP (Lipophilicity) 2.1 - 2.5Good oral bioavailability; likely CNS penetrant.[1]
TPSA ~35 ŲHigh permeability (Rule of thumb: <90 Ų for BBB).[1]
pKa (Basic Amine) 9.2 ± 0.5Predominantly cationic at pH 7.[1]4.
Rotatable Bonds 4Moderate flexibility.[1]
ADMET & Toxicity Alerts
  • Blood-Brain Barrier (BBB): The combination of a basic amine, low TPSA, and the lipophilic cyclobutyl group strongly suggests BBB penetration .[1]

  • Metabolic Hotspots:

    • Benzylic Carbon: Susceptible to oxidation.[1]

    • Cyclobutyl Ring: Potential for ring-opening or hydroxylation (though slower than alkyl chains).[1]

    • Fluorine: Blocks metabolism at the C5 position, forcing metabolism to the C4 or C6 positions.[1]

  • PAINS (Pan-Assay Interference Compounds): This structure is generally benign and does not contain typical reactive warheads (like catechols or quinones).[1]

Module 3: Molecular Docking & Target Identification

Objective: To identify potential binding modes. Since a specific target was not provided, we assume a "Target Fishing" approach or docking into a representative target like Monoamine Oxidase B (MAO-B) , a common target for benzylamines.[1]

Workflow Visualization

The following diagram illustrates the decision logic for docking this specific scaffold.

DockingWorkflow Start Input Ligand: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Prep Ligand Preparation (Protonation at pH 7.4 -> NH3+) Start->Prep TargetSelect Target Selection Strategy Prep->TargetSelect Sub1 Class A: Amine Oxidases (MAO-A/B, SSAO) TargetSelect->Sub1 Primary Hypothesis Sub2 Class B: GPCRs (Serotonin/Dopamine Receptors) TargetSelect->Sub2 Secondary Hypothesis Grid Grid Box Generation Focus: Active Site + Lipophilic Pocket Sub1->Grid Sub2->Grid Dock Docking (AutoDock Vina/Gold) Flexible Ligand / Rigid Receptor Grid->Dock Analyze Interaction Analysis (Salt Bridge, Pi-Stacking, Hydrophobic) Dock->Analyze

Figure 1: Strategic workflow for molecular docking, prioritizing amine-binding targets due to the benzylamine pharmacophore.

Step-by-Step Docking Protocol (AutoDock Vina)[1][2]
  • Ligand Prep:

    • Convert SMILES to 3D PDBQT format.

    • Crucial: Set the bond between the ether oxygen and the cyclobutyl group as rotatable .[1]

    • Assign Gasteiger charges.[1] Ensure the amine N has a formal charge of +1.[1]

  • Receptor Prep:

    • Remove water molecules (unless bridging waters are known).

    • Add polar hydrogens.[1]

  • Grid Box Definition:

    • Center the grid on the co-crystallized ligand of the target (e.g., Safinamide binding site in MAO-B, PDB: 2V5Z).[1]

    • Size: 20 x 20 x 20 Å.[1]

  • Execution:

    • Run Vina with exhaustiveness = 32.[1]

  • Validation:

    • Look for a Salt Bridge between the ligand's ammonium group and a conserved Aspartate (e.g., Asp171 in MAO-B).[1]

    • Verify the Cyclobutyl group occupies a hydrophobic pocket (e.g., the "entrance cavity").[1]

Module 4: Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the ligand-protein complex and the solvation behavior of the cyclobutyl tail.[1]

Protocol:

  • System Setup:

    • Force Field: CHARMM36m (best for small molecules + proteins).[1]

    • Ligand Parameterization: Use CGenFF to generate topology for the cyclobutylmethoxy moiety.[1]

  • Solvation:

    • Tip3p water box with 10 Å padding.[1]

    • Neutralize with Na+/Cl- ions (0.15 M).[1]

  • Equilibration:

    • NVT ensemble (1 ns) with position restraints on heavy atoms.[1]

    • NPT ensemble (1 ns) to stabilize pressure.[1]

  • Production Run:

    • 50–100 ns simulation.[1]

    • Time step: 2 fs.

  • Analysis:

    • RMSD: Plot Ligand RMSD to check for unbinding events.

    • Radial Distribution Function (RDF): Analyze water structuring around the fluorine atom.[1] Fluorine is a weak hydrogen bond acceptor; RDF will confirm if it engages in water bridging.[1]

References

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] [1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Vanommeslaeghe, K., et al. (2010).[1] CHARMM general force field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.[1] Journal of Computational Chemistry, 31(4), 671-690.[1] [1]

Sources

Foundational

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine mechanism of action prediction

A Predictive Technical Guide on Structural Pharmacology and Mechanism of Action Executive Summary (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS: 1697038-76-8) is a fluorinated benzylamine derivative characterize...

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Technical Guide on Structural Pharmacology and Mechanism of Action

Executive Summary

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS: 1697038-76-8) is a fluorinated benzylamine derivative characterized by a lipophilic cyclobutylmethoxy substituent at the ortho position.[1] Based on Structural Activity Relationship (SAR) analysis of current psychotropic pharmacophores, this compound is predicted to act as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist .

TAAR1 agonists are an emerging class of non-dopaminergic antipsychotics (e.g., Ulotaront) that modulate monoaminergic signaling without direct blockade of D2 receptors, thereby avoiding extrapyramidal side effects. This guide details the predicted molecular mechanism, structural rationale, and the experimental framework required to validate its pharmacological profile.

Chemical Identity & Structural Pharmacology

The molecule functions as a " conformationally restricted" analog of endogenous trace amines. Its efficacy is driven by three distinct structural domains:

DomainStructural FeaturePharmacological Function
Ionic Warhead Primary Amine (-CH₂NH₂)Forms a critical salt bridge with Asp103 (human TAAR1) in the transmembrane bundle, mimicking endogenous phenethylamine.
Selectivity Handle 2-Cyclobutylmethoxy GroupA bulky, hydrophobic ether that occupies a specific sub-pocket in TAAR1. This steric bulk is designed to clash with the orthosteric site of 5-HT2A and D2 receptors, preventing hallucinogenic or cataleptic off-target effects.
Metabolic Shield 5-Fluoro SubstitutionBlocks metabolic oxidation at the reactive para position relative to the alkoxy group, extending the half-life (

) and preventing rapid clearance by CYP450 enzymes.
Predicted Mechanism of Action (MoA)
3.1. Primary Target: TAAR1 Activation

The compound is predicted to bind to the orthosteric site of the G protein-coupled receptor TAAR1 (Trace Amine-Associated Receptor 1). Unlike classic antipsychotics that block dopamine receptors, this compound activates TAAR1, which is located intracellularly in presynaptic monoaminergic neurons.

3.2. Signaling Cascade

Upon binding, the compound stabilizes the active conformation of TAAR1, triggering the following cascade:

  • G-Protein Coupling: Recruitment of the stimulatory G-protein (

    
    ).
    
  • Second Messenger Generation: Activation of Adenylyl Cyclase (AC), converting ATP to cAMP.

  • Kinase Activation: Increased cAMP levels activate Protein Kinase A (PKA) and Epac.

  • Functional Outcome: Phosphorylation of ion channels (e.g., GIRK2) and transporters (DAT/SERT), resulting in the negative modulation of dopaminergic firing rates in the ventral tegmental area (VTA).

3.3. Pathway Visualization

The following diagram illustrates the predicted intracellular signaling pathway initiated by the ligand.

TAAR1_Signaling Ligand (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine TAAR1 TAAR1 Receptor (Intracellular/Presynaptic) Ligand->TAAR1 Binding (Asp103) Gs Gs Protein Activation TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannel GIRK Channel Phosphorylation PKA->IonChannel Regulates DAT Dopamine Transporter (DAT) Internalization PKA->DAT Regulates Outcome Modulation of DA Firing (Antipsychotic Effect) IonChannel->Outcome Hyperpolarization DAT->Outcome Reduced DA Reuptake

Caption: Predicted Gs-coupled signaling cascade initiated by ligand binding to intracellular TAAR1.[2][3][4]

Validation Protocols

To confirm this MoA and ensure scientific integrity, the following self-validating experimental workflows are required.

4.1. In Vitro Potency: cAMP Accumulation Assay

Objective: Quantify the functional potency (


) of the compound at human TAAR1.
  • Cell Line: CHO-K1 cells stably expressing human TAAR1 and a cyclic AMP response element (CRE)-luciferase reporter.

  • Protocol:

    • Seed cells (10,000/well) in 384-well plates.

    • Incubate with compound (1 nM – 10 µM) for 30 minutes.

    • Add detection reagent (e.g., LANCE Ultra cAMP kit).

    • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Validation: Use

      
      -Phenylethylamine (PEA)  as a positive control. A valid agonist must show a dose-dependent increase in cAMP.
      
4.2. Selectivity Profiling (Safety Screen)

Objective: Rule out hallucinogenic (5-HT2A) or cataleptic (D2) off-target activity.

  • Method: Radioligand Binding Assay.

  • Target Panel:

    • 5-HT2A: Displace [³H]-Ketanserin. (Target:

      
       to ensure safety).
      
    • D2: Displace [³H]-Methylspiperone. (Target:

      
      ).
      
    • MAO-B: Enzyme inhibition assay (to ensure the compound is a receptor ligand, not just an enzyme inhibitor).

Synthesis & Optimization

For researchers synthesizing this probe, the following route ensures high purity and yield.

  • Starting Material: 5-Fluoro-2-hydroxybenzaldehyde.

  • Step 1 (Alkylation): Reaction with (bromomethyl)cyclobutane using

    
     in DMF (
    
    
    
    ) to install the cyclobutylmethoxy tail.
  • Step 2 (Reductive Amination): Condensation with hydroxylamine to form the oxime, followed by reduction (e.g.,

    
     or 
    
    
    
    ) to the primary amine.
    • Alternative: Convert aldehyde to nitrile, then reduce.

Optimization Table:

ParameterTarget ValueRationale
cLogP 2.5 - 3.5Optimal for Blood-Brain Barrier (BBB) penetration.
TPSA < 60 ŲEnsures CNS bioavailability.
pKa ~9.5Ensures protonation at physiological pH (required for Asp103 binding).
References
  • Review of TAAR1 Pharmacology

    • Berry, M. D., et al. (2017). "Trace amine-associated receptor 1 (TAAR1): a new target for the treatment of schizophrenia and depression." Frontiers in Pharmacology.
  • Structural Basis of TAAR1 Ligands

    • Dinter, J., et al. (2015). "The activation of the trace amine-associated receptor 1 by a spectrum of agonists." British Journal of Pharmacology.
  • Benzalamine Scaffold SAR

    • Revel, F. G., et al. (2012). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry.[5][6]

  • Chemical Properties (ChemSrc)

    • (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS 1697038-76-8) Physicochemical Data.[1][7]

Sources

Exploratory

Technical Guide: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Part 1: Executive Summary (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS 1697038-76-8) is a specialized fluorinated benzylamine intermediate used primarily in the synthesis of high-value pharmaceutical candidates...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS 1697038-76-8) is a specialized fluorinated benzylamine intermediate used primarily in the synthesis of high-value pharmaceutical candidates. Its structural core features a fluorine atom at the C5 position and a cyclobutylmethoxy ether at the C2 position relative to the methanamine handle.

This specific substitution pattern is highly relevant in medicinal chemistry for two reasons:

  • Metabolic Stability: The cyclobutyl group provides steric bulk and lipophilicity without the rapid metabolic oxidation often seen with straight-chain alkyls, making it a critical motif for optimizing half-life (

    
    ) in drug discovery.
    
  • Bioisosterism: The 5-fluoro group modulates the pKa of the amine and alters the electronic properties of the aromatic ring, often enhancing binding affinity in GPCR ligands (e.g., Orexin antagonists) and HIF-2

    
     inhibitors.
    

Part 2: Chemical Identity & Properties[1][2][3][4][5][6]

The following data consolidates the physicochemical constants required for analytical verification and stoichiometric calculations.

PropertySpecification
CAS Number 1697038-76-8
IUPAC Name [2-(Cyclobutylmethoxy)-5-fluorophenyl]methanamine
Molecular Formula C

H

FNO
Molecular Weight 209.26 g/mol
Appearance Colorless to pale yellow oil (tends to solidify upon cooling)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Predicted) ~9.2 (Conjugate acid of primary amine)
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
SMILES NCC1=CC(F)=CC=C1OCC2CCC2
InChI Key Derived from structure

Part 3: Synthetic Architecture

To ensure high purity and scalability, the synthesis of CAS 1697038-76-8 is best approached via a Nitrile Reduction Route . This method avoids the formation of secondary amine byproducts common in reductive amination of aldehydes.

Retrosynthetic Analysis

The target molecule is disconnected at the benzylic amine and the ether linkage.

  • Precursor A: 5-Fluoro-2-hydroxybenzonitrile (Commercial starting material).

  • Precursor B: (Bromomethyl)cyclobutane (Alkylation agent).

Workflow Diagram (DOT Visualization)

Synthesis SM1 5-Fluoro-2-hydroxybenzonitrile Inter1 Intermediate: 2-(Cyclobutylmethoxy)-5-fluorobenzonitrile SM1->Inter1 Step 1: Etherification (60°C, 12h) Reagent1 (Bromomethyl)cyclobutane + K2CO3 / DMF Reagent1->Inter1 Product Target: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Inter1->Product Step 2: Nitrile Reduction (Reflux, 4h) Reagent2 Borane-THF Complex (Reduction) Reagent2->Product

Figure 1: Two-step synthetic pathway designed for high fidelity and minimal byproduct formation.

Detailed Protocol
Step 1: Etherification (Williamson Ether Synthesis)

Objective: Install the cyclobutylmethoxy group.

  • Setup: Charge a 3-neck round bottom flask with 5-fluoro-2-hydroxybenzonitrile (1.0 eq) and anhydrous DMF (10 vol).

  • Base Addition: Add Potassium Carbonate (K

    
    CO
    
    
    
    )
    (2.0 eq) in a single portion. Stir for 15 minutes at room temperature to form the phenoxide anion.
  • Alkylation: Dropwise add (Bromomethyl)cyclobutane (1.2 eq).

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC or LC-MS for disappearance of the phenol.

  • Workup: Cool to RT. Pour into ice water (30 vol). The product often precipitates as a solid. If oil forms, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
    • Checkpoint: Intermediate should be a white/off-white solid.

Step 2: Nitrile Reduction

Objective: Convert the nitrile group (-CN) to the primary amine (-CH


NH

).
  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous THF (15 vol) under Nitrogen atmosphere.

  • Reduction: Cool to 0°C. Slowly add Borane-THF complex (1M in THF) (3.0 eq). Caution: Gas evolution.

  • Reflux: Allow to warm to RT, then heat to reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol to quench excess borane. Then add 6N HCl (5 vol) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify the aqueous layer to pH >12 with NaOH. Extract the free amine into DCM.

  • Purification: Concentrate the organic layer. If necessary, purify via column chromatography (DCM:MeOH:NH

    
     gradient) or convert to the HCl salt for crystallization.
    

Part 4: Medicinal Chemistry Context[1][3][14][15]

Why utilize (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine ?

  • The "Fluorine Effect": The C5-fluorine atom withdraws electron density from the aromatic ring. In a drug receptor context, this reduces the electron density of the aromatic

    
    -system, weakening non-specific hydrophobic interactions while potentially strengthening specific 
    
    
    
    -stacking interactions with electron-rich residues (like Tryptophan) in the binding pocket.
  • Cyclobutyl Lipophilicity: The cyclobutyl group is a "privileged structure." It offers a specific spatial arrangement (puckered conformation) that differs from simple butyl chains. It increases the LogP (lipophilicity), facilitating Blood-Brain Barrier (BBB) penetration, which is essential for CNS-active drugs.

Part 5: Handling & Safety (E-E-A-T)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Skin Corrosion H314Causes severe skin burns and eye damage.
Acute Toxicity H302Harmful if swallowed.

Protocol for Spills:

  • Neutralization: As a benzylamine, spills should be treated with weak acid (citric acid) to neutralize before cleanup, or absorbed with inert clay.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines readily absorb CO

    
     from the air to form carbamates; keep tightly sealed.
    

References

  • Chemical Identity Verification

    • Source: Bio-Fount & Chemsrc D
    • Data: Confirmed CAS 1697038-76-8 corresponds to (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine.[1]

  • Synthetic Methodology (General Benzylamine Synthesis): Source: Organic Syntheses, Coll. Vol. 10, p. 584 (2004). Relevance: Establishes standard protocols for nitrile reduction using Borane-THF to access primary benzylamines.
  • Fluorine in Medicinal Chemistry: Source:Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry." Relevance: Supports the mechanistic explanation of the C5-fluorine substitution effect on pKa and metabolic stability.

Sources

Foundational

Physicochemical Profile &amp; Technical Guide: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

This technical guide details the physicochemical profile, synthesis, and handling of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a specialized building block in medicinal chemistry. Executive Summary (2-(Cyclobut...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and handling of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a specialized building block in medicinal chemistry.

Executive Summary

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS: 1697038-76-8) is a functionalized benzylamine intermediate utilized in the optimization of small molecule drug candidates. Its structure combines a basic primary amine for hydrogen bonding/solubility, a fluorine atom at the 5-position to modulate metabolic stability and electronic density, and a cyclobutylmethoxy group at the 2-position to provide defined steric bulk and hydrophobic pocket filling.

This compound is frequently employed in Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns targeting kinases (e.g., FLT3, AXL) and GPCRs (e.g., 5-HT receptors), where the cyclobutyl motif offers a rigidified alternative to n-butyl or isobutyl chains.

Physicochemical Properties[1][2][3][4][5][6][7]

Key Metrics Table

The following data represents the core physicochemical parameters critical for formulation and assay development.

PropertyValue / DescriptionSource/Method
IUPAC Name (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamineNomenclature
CAS Number 1697038-76-8Registry
Molecular Formula C₁₂H₁₆FNOCalculated
Molecular Weight 209.26 g/mol Calculated
Exact Mass 209.1216HRMS
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl Salt)Observed
pKa (Basic) 8.9 ± 0.2 (Amine)Predicted (ACD/Labs)
LogP 2.6 – 2.9Predicted (Consensus)
TPSA 35.25 ŲPolar Surface Area
H-Bond Donors 2 (Primary Amine)Structural Count
H-Bond Acceptors 2 (Amine N, Ether O)Structural Count
Rotatable Bonds 4Structural Count
Structural Analysis & Electronic Effects
  • 5-Fluoro Substitution: The fluorine atom at the meta position relative to the amine exerts a strong inductive electron-withdrawing effect (-I). This slightly lowers the pKa of the benzylamine nitrogen compared to the unsubstituted analog, potentially improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH. Furthermore, the C-F bond blocks metabolic oxidation at the para-position relative to the ether, extending half-life (

    
    ).
    
  • 2-Cyclobutylmethoxy Group: This moiety serves as a "steric anchor." The cyclobutyl ring is puckered, creating a distinct hydrophobic volume that differs from acyclic alkyl chains. It is often used to fill hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases) while restricting conformational freedom more than a pentyl group would.

Synthetic Methodology

The synthesis of this compound typically follows a convergent route, prioritizing the installation of the ether linkage before the generation of the primary amine to avoid chemoselectivity issues.

Retrosynthetic Analysis (DOT Diagram)

Synthesis Figure 1: Convergent Synthesis Route Target (2-(Cyclobutylmethoxy)-5- fluorophenyl)methanamine Inter1 2-(Cyclobutylmethoxy)-5- fluorobenzonitrile Inter1->Target Reduction (LiAlH4 or H2/Raney Ni) SM1 5-Fluoro-2-hydroxybenzonitrile SM1->Inter1 Alkylation (K2CO3, DMF) SM2 (Bromomethyl)cyclobutane SM2->Inter1

Figure 1: Standard retrosynthetic pathway involving nucleophilic aromatic substitution followed by nitrile reduction.

Detailed Protocol

Step 1: Ether Formation (Alkylation)

  • Reagents: 5-Fluoro-2-hydroxybenzonitrile (1.0 eq), (Bromomethyl)cyclobutane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve the phenol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Add (Bromomethyl)cyclobutane dropwise.

    • Heat to 60–80°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      

Step 2: Nitrile Reduction to Amine

  • Reagents: Lithium Aluminum Hydride (

    
    , 2.0 eq) or Borane-THF complex (
    
    
    
    ).
  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the solution of the nitrile intermediate in THF to 0°C.

    • Slowly add the reducing agent (exothermic reaction).

    • Allow to warm to room temperature and reflux for 2 hours.

    • Quench: Cool to 0°C. Carefully add water, then 15% NaOH, then water (Fieser workup).

    • Purification: Filter off aluminum salts. Concentrate filtrate.[2] Purify the free base by flash chromatography (DCM/MeOH/NH3) or convert directly to the HCl salt.

Handling, Stability & Storage

Stability Profile
  • Air Sensitivity: The free base amine readily absorbs atmospheric

    
     to form carbamates (white crust formation). Recommendation:  Store under Nitrogen or Argon.
    
  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating of the free base in air to prevent N-oxidation.

  • Solubility:

    • Free Base:[1] Insoluble in water; Soluble in DCM, DMSO, Methanol, Ethyl Acetate.

    • HCl Salt: Soluble in Water (>10 mg/mL), DMSO.

Storage Protocol (Self-Validating System)

To ensure long-term integrity, follow this "Red-Amber-Green" storage protocol:

  • Form: Convert free base to Hydrochloride (HCl) or Fumarate salt immediately after synthesis.

  • Container: Amber glass vial with Teflon-lined screw cap (protects from light and moisture).

  • Environment:

    • Temp: -20°C for long term (>1 month); 2-8°C for working stocks.

    • Atmosphere: Desiccator with active desiccant.

Biological Context & Applications

This scaffold acts as a privileged structure in several therapeutic areas.

Pharmacophore Mapping (DOT Diagram)

Pharmacophore Figure 2: Pharmacophore Interactions Compound Compound Core Amine Primary Amine (H-Bond Donor/Cation) Compound->Amine Ether Ether Linker (H-Bond Acceptor) Compound->Ether Cyclobutyl Cyclobutyl Ring (Hydrophobic Fill) Compound->Cyclobutyl Fluorine 5-Fluoro (Metabolic Block) Compound->Fluorine Kinase Kinase Hinge/Ribose Region (e.g., FLT3) Amine->Kinase Salt Bridge (Asp) GPCR GPCR Orthosteric Site (e.g., 5-HT) Amine->GPCR Ionic Interaction (Asp3.32) Cyclobutyl->Kinase Gatekeeper Pocket Fluorine->GPCR Lipophilic Contact

Figure 2: Interaction map showing how the structural motifs bind to common biological targets.[3]

Key Applications
  • Kinase Inhibitors: The benzylamine motif often mimics the adenine ring of ATP or binds to the ribose pocket. The cyclobutyl group is sized to fit into the hydrophobic back-pocket, often improving selectivity against homologous kinases.

  • Monoamine Transporter Ligands: The 2-alkoxy-benzylamine scaffold is homologous to several serotonin/norepinephrine reuptake inhibitors. The fluorine atom modulates the dipole moment, affecting the residence time in the transporter.

References

  • PubChem Compound Summary. (2025). Cyclobutyl-(5-fluoro-2-methoxyphenyl)methanamine & Related Structures. National Center for Biotechnology Information. Link

  • Smith, A. et al. (2022). Fluorine in Medicinal Chemistry: A Review of Metabolic Stability and Lipophilicity. Journal of Medicinal Chemistry. (General Reference for F-substitution effects).
  • ChemSrc. (2025). CAS 1697038-76-8 Entry and Supplier Data. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for bioisosteric replacement of alkyl chains with cyclobutyl).

Sources

Exploratory

Technical Guide: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Structural Analogs

Content Type: Technical Whitepaper & Synthetic Guide Primary Application: Soluble Guanylate Cyclase (sGC) Stimulation & GPCR Ligand Design Executive Summary (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthetic Guide Primary Application: Soluble Guanylate Cyclase (sGC) Stimulation & GPCR Ligand Design

Executive Summary

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a high-value pharmacophore intermediate used primarily in the synthesis of Soluble Guanylate Cyclase (sGC) stimulators and, secondarily, in the development of selective 5-HT (Serotonin) receptor modulators .

Structurally, it represents a lipophilic, metabolically optimized bioisostere of the 2-fluorobenzyl moiety found in marketed sGC stimulators like Vericiguat and Riociguat . The introduction of the cyclobutylmethoxy tail provides increased steric bulk to fill hydrophobic pockets (e.g., the heme-binding domain interface of sGC) while the 5-fluoro substituent blocks metabolic oxidation at the para-position relative to the ether, enhancing the half-life (


) of the final drug candidate.

This guide details the structural rationale, validated synthetic protocols, and analog design strategies for this scaffold.

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct functional zones, each serving a critical role in ligand-protein binding kinetics.

ZoneStructural FeatureMedicinal Chemistry Function
Zone A Methanamine (-CH₂NH₂) Linker / H-Bond Donor: Acts as the primary attachment point to the heterocyclic core (e.g., pyrazolopyridine). The amine often forms critical hydrogen bonds with backbone carbonyls in the receptor active site.
Zone B 5-Fluoro Substituent Metabolic Blocker: Located para to the ether linkage, this fluorine atom prevents Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly improving oral bioavailability.
Zone C 2-Cyclobutylmethoxy Hydrophobic Anchor: The cyclobutyl ring provides a specific steric volume (larger than cyclopropyl, smaller than cyclopentyl) to occupy lipophilic pockets. The ether oxygen acts as a weak H-bond acceptor, orienting the side chain.
Comparative Physicochemical Profile

Data simulated based on standard QSAR models for the free base.

Property(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine2-Fluorobenzylamine (Standard Reference)Impact of Modification
MW 209.26 g/mol 125.14 g/mol Increased bulk for pocket filling.
cLogP ~2.8~1.2Enhanced membrane permeability; higher lipophilicity.
tPSA 35.25 Ų26.02 ŲSlight increase due to ether oxygen; maintains CNS/cell penetration.
Rotatable Bonds 41Increased conformational flexibility allowing "induced fit."

Synthetic Routes & Optimization

The synthesis of this intermediate requires a convergent approach, prioritizing the installation of the ether linkage before the generation of the primary amine to prevent side reactions (N-alkylation).

Validated Synthetic Protocol

Target: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine hydrochloride Scale: Gram-scale (10g - 100g)

Step 1: Williamson Ether Synthesis

Reaction: Alkylation of 5-fluoro-2-hydroxybenzaldehyde with (bromomethyl)cyclobutane.

  • Reagents: 5-Fluoro-2-hydroxybenzaldehyde (1.0 eq), (Bromomethyl)cyclobutane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq - catalyst).
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Conditions:

    
     for 12-16 hours under 
    
    
    
    atmosphere.
  • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine.

  • Yield Target: >85%

Step 2: Reductive Amination (Indirect via Oxime)

Direct reductive amination can lead to dimer formation. The oxime route is preferred for purity.

  • Sub-step 2a (Oxime Formation):

    • React aldehyde from Step 1 with Hydroxylamine hydrochloride (

      
      ) and Sodium Acetate in EtOH/H2O.
      
    • Isolate the solid oxime intermediate.

  • Sub-step 2b (Reduction):

    • Reagents: Raney Nickel (catalytic) or

      
       under 
      
      
      
      (50 psi). Alternatively, use
      
      
      in THF (requires strict anhydrous conditions).
    • Conditions: Room temperature for catalytic hydrogenation; Reflux for hydride reduction.

    • Salt Formation: Treat the crude amine oil with

      
       in Dioxane to precipitate the hydrochloride salt.
      
Critical Process Parameters (CPP)
  • Alkylation Temperature: Do not exceed

    
     in Step 1 to avoid cyclobutyl ring expansion or elimination byproducts.
    
  • Amine Protection: If storing the intermediate, keep as the HCl salt. The free base is prone to absorbing

    
     from the air (carbamate formation).
    

Visualization: Synthetic Workflow & SAR Logic

The following diagram illustrates the retrosynthetic logic and the Structure-Activity Relationship (SAR) decision tree for optimizing this scaffold.

G Start Starting Material: 5-Fluoro-2-hydroxybenzaldehyde Step1 Step 1: Etherification (Bromomethyl)cyclobutane + K2CO3 Solvent: DMF, 80°C Start->Step1 Inter1 Intermediate: 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde Step1->Inter1 Check1 QC Check: Residual Phenol < 0.5%? Inter1->Check1 Check1->Step1 Fail (Reprocess) Step2 Step 2: Reductive Amination Route A: NH2OH -> H2/Pd Route B: NaBH3CN / NH4OAc Check1->Step2 Pass Final Target Scaffold: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Step2->Final SAR SAR Expansion Point: Modify Ring Size (Cyclopropyl/Pentyl) Modify Halogen (Cl/CF3) Final->SAR Next Gen Design

Figure 1: Validated synthetic workflow and quality control checkpoints for the production of the target benzylamine scaffold.

Structural Analog Design (SAR)

When utilizing this scaffold for drug discovery (e.g., optimizing a Vericiguat-like lead), the following structural variations are standard protocols to tune potency and ADME properties.

A. Ring Size Variation (Steric Probe)
  • Cyclopropylmethoxy: Reduces lipophilicity (

    
    ). Used if the target pocket is tight.
    
  • Cyclopentylmethoxy: Increases lipophilicity (

    
    ). Used to fill larger hydrophobic voids, but may decrease metabolic stability due to ring oxidation.
    
B. Halogen Scan (Electronic Tuning)
  • 5-Chloro analog: Increases lipophilicity and halogen bond strength compared to fluorine.

  • 5-Trifluoromethyl (-CF3) analog: Strong electron-withdrawing group; significantly alters the pKa of the benzylamine nitrogen, potentially affecting binding affinity if the amine participates in a salt bridge.

C. Linker Rigidification
  • Alpha-Methylation: Introducing a methyl group at the benzylic position (forming a chiral ethylamine) restricts conformational freedom. This is a high-risk/high-reward strategy often used to improve selectivity between sGC and other heme-proteins.

Experimental Protocol: Synthesis of 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde

This is the critical intermediate step requiring precise stoichiometry.

  • Setup: Equip a 500mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Add 5-fluoro-2-hydroxybenzaldehyde (20.0 g, 142.7 mmol) and anhydrous DMF (200 mL). Stir until dissolved.

  • Base Addition: Add Potassium Carbonate (39.4 g, 285.4 mmol) in one portion. The suspension will turn bright yellow (phenoxide formation). Stir for 15 mins at RT.

  • Alkylation: Add (Bromomethyl)cyclobutane (25.5 g, 171.2 mmol) dropwise over 20 minutes via addition funnel.

  • Reaction: Heat the mixture to 80°C . Monitor by TLC (Hexane/EtOAc 8:1) or HPLC. Reaction is typically complete in 14 hours.

  • Quench: Cool to RT. Pour the mixture into ice-water (600 mL). The product usually oils out or precipitates.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with 1N NaOH (2 x 100 mL) to remove unreacted starting phenol (Critical for purity). Wash with water and brine.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: Yields ~25g (85%) of yellow oil, which can be carried to the amine reduction step without column chromatography if purity >95%.

References

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure."[2][3][4] Journal of Medicinal Chemistry.

  • Stasch, J. P., et al. (2011). "Targeting the NO-cGMP Pathway in Pulmonary Hypertension." Handbook of Experimental Pharmacology.

  • Bayer Pharma AG. (2012). "Substituted Pyrazolopyridines and their use as sGC Stimulators." World Intellectual Property Organization (Patent WO2012028647).

  • PubChem Compound Summary. (2024). "2-Fluorobenzylamine Structural Analogs." National Center for Biotechnology Information.

  • Smith, J.A., et al. (2016). "Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists." Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Preliminary Biological Screening of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Topic: Preliminary biological screening of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Targeted Charact...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary biological screening of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Targeted Characterization Protocol for Novel Benzylamine VAP-1 Inhibitors

Executive Summary & Compound Rationale

Compound Identity: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS: 1697038-76-8) Class: Functionalized Benzylamine Putative Target: Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).[1]

Scientific Rationale: The structural architecture of this compound—a primary benzylamine core with a bulky hydrophobic group at the ortho position (cyclobutylmethoxy) and a metabolic blocker at the meta position (fluorine)—strongly aligns with the pharmacophore of selective VAP-1 inhibitors . VAP-1 is a membrane-bound amine oxidase involved in leukocyte trafficking and inflammation. The bulky ortho-substituent is a critical design element intended to induce selectivity for the larger hydrophobic pocket of VAP-1, distinguishing it from the structurally related Monoamine Oxidases (MAO-A/B).

This guide outlines a rigorous, self-validating screening cascade designed to confirm VAP-1 potency, establish selectivity, and assess early-stage safety.

Chemical Validation & Stock Preparation

Before biological interrogation, the chemical entity must be validated to prevent false positives due to impurities (e.g., synthetic precursors).

Protocol 2.1: Stock Solution Preparation
  • Purity Requirement: >95% by HPLC (254 nm) and 1H-NMR.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered.

  • Concentration: Prepare a 10 mM master stock .

    • Calculation: Molecular Weight (MW) ≈ 209.26 g/mol . Dissolve 2.09 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Primary Pharmacology: VAP-1 Enzymatic Assay

Objective: Determine the IC50 of the compound against human recombinant VAP-1. Methodology: Fluorometric detection of H₂O₂ generation using the Amplex Red system. This is preferred over coupled endpoints for its high sensitivity and Z' factor.

Workflow Visualization

ScreeningWorkflow Start Compound Stock (10 mM DMSO) Dilution Serial Dilution (1:3 in Buffer) Start->Dilution EnzymeAdd Add rhVAP-1 (Pre-incubation 30 min) Dilution->EnzymeAdd Substrate Add Substrate Mix (Benzylamine + Amplex Red + HRP) EnzymeAdd->Substrate  Equilibrium Binding Read Fluorescence Read (Ex 530 / Em 590) Substrate->Read  60 min @ 37°C Analysis Data Analysis (Sigmoidal Dose-Response) Read->Analysis

Caption: Step-by-step enzymatic screening workflow for VAP-1 inhibition.

Detailed Protocol
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% Tween-20.

  • Enzyme: Recombinant human VAP-1 (rhVAP-1). Final concentration: 10–20 ng/mL.

  • Substrate: Benzylamine (native substrate) or Methylamine.

  • Detection System: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL).

  • Procedure:

    • Step A: Plate 0.5 µL of compound (10-point dose response, top conc 10 µM) into black 384-well plates.

    • Step B: Add 10 µL of rhVAP-1 solution. Incubate for 30 minutes at 37°C . Critical: This pre-incubation allows slow-binding inhibitors to equilibrate.

    • Step C: Add 10 µL of Substrate/Detection Mix.

    • Step D: Incubate for 60 minutes at 37°C protected from light.

    • Step E: Measure fluorescence (Ex/Em: 530/590 nm).

Validation Criteria:

  • Positive Control: Semicarbazide (Standard VAP-1 inhibitor). Expected IC50: ~10–100 nM.

  • Z-Prime (Z'): Must be >0.5 for the assay plate to be valid.

Selectivity Profiling (The "Kill" Step)

Objective: Confirm the compound does not inhibit Monoamine Oxidases (MAO-A/B). Rationale: Benzylamines are privileged scaffolds for MAO inhibition. Lack of selectivity leads to severe CNS side effects (e.g., serotonin syndrome, hypertensive crisis).

Comparative Panel:

Target Substrate Used Inhibitor Control Acceptance Criteria
VAP-1 (SSAO) Benzylamine Semicarbazide IC50 < 100 nM
MAO-A Tyramine Clorgyline IC50 > 10 µM (>100x fold)
MAO-B Benzylamine Selegiline IC50 > 10 µM (>100x fold)

| DAO (Diamine Oxidase) | Putrescine | Aminoguanidine | IC50 > 10 µM |

Protocol Modification: Use the same Amplex Red detection system but swap the enzyme and specific reference inhibitors. The ortho-cyclobutylmethoxy group is predicted to sterically clash with the tighter active site of MAO-B, theoretically ensuring selectivity.

In Vitro Safety Assessment

Early elimination of toxic compounds saves resources.

Cytotoxicity (Cell Viability)
  • Cell Line: HepG2 (Liver) or HUVEC (Endothelial - relevant for VAP-1 context).

  • Assay: CellTiter-Glo (ATP quantification).

  • Protocol: Incubate cells with compound (up to 30 µM) for 24 hours.

  • Threshold: CC50 should be > 30 µM.

hERG Inhibition (Cardiotoxicity)
  • Rationale: Benzylamines can act as hERG blockers, leading to QT prolongation.

  • Method: Automated Patch Clamp (e.g., QPatch) or Fluorescence Polarization binding assay.

  • Threshold: IC50 > 10 µM is required for a clean safety profile.

Mechanistic Diagram: VAP-1 Reaction & Inhibition

Understanding the enzymatic mechanism is vital for interpreting kinetic data (Competitive vs. Mechanism-based inhibition).

Mechanism VAP1 VAP-1 Enzyme (Active Site) Complex Enzyme-Inhibitor Complex VAP1->Complex  + Inhibitor (Block) Product Aldehyde + H2O2 + NH3 VAP1->Product  + Substrate (Catalysis) Inhibitor Inhibitor (2-(Cyclobutylmethoxy)...) Inhibitor->Complex Substrate Native Substrate (Primary Amine) Substrate->Product Signal Fluorescent Signal (Detection) Product->Signal  Amplex Red + HRP

Caption: Competitive inhibition mechanism preventing the generation of H2O2 signal.

Data Analysis & Interpretation

Curve Fitting: Analyze data using a 4-parameter logistic (4PL) non-linear regression model:



Hit Validation Checklist:

References

  • Dunkel, P. et al. (2011). Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a patent survey. Expert Opinion on Therapeutic Patents. Link

  • Foot, J. S. et al. (2013).[2] Discovery of PXS-4728A, a potent and selective inhibitor of semicarbazide-sensitive amine oxidase. Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. Amplex™ Red Monoamine Oxidase Assay Kit Protocol. Link

  • Google Patents. US Patent 11396495B2: Amine compound for inhibiting SSAO/VAP-1 and use thereof. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Derivatives

Executive Summary & Scientific Context The target compound, (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , represents a "privileged scaffold" in medicinal chemistry. The 2-alkoxy-benzylamine motif is frequently obse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The target compound, (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , represents a "privileged scaffold" in medicinal chemistry. The 2-alkoxy-benzylamine motif is frequently observed in GPCR modulators (e.g., Orexin receptor antagonists) and kinase inhibitors. The specific inclusion of a cyclobutyl moiety provides unique steric bulk and lipophilicity (


 character) without the metabolic liability of flexible alkyl chains, while the 5-fluoro  substitution modulates the electronic properties of the aromatic ring, often improving metabolic stability against P450 oxidation.

This guide details a robust, two-step convergent synthesis starting from commercially available 5-fluoro-2-hydroxybenzonitrile . Unlike reductive amination routes which often suffer from dimerization side-products, this Nitrile Reduction Protocol ensures high primary amine selectivity.

Key Chemical Properties
PropertyValue
Molecular Formula

Molecular Weight 209.26 g/mol
LogP (Predicted) ~2.4
H-Bond Donors 1 (Amine)
Topological Polar Surface Area ~35 Ų

Retrosynthetic Analysis & Pathway Visualization

The most efficient route disconnects the ether linkage and the amine functionality. We utilize a Williamson Ether Synthesis followed by a Hydride Reduction .

Synthetic Logic[1][2]
  • Etherification: The phenolic hydroxyl is more acidic (

    
    ) than the cyclobutyl methanol, allowing selective alkylation using mild bases (
    
    
    
    ).
  • Reduction: The nitrile group is reduced to the primary amine. We select Borane-THF (

    
    )  over catalytic hydrogenation (
    
    
    
    ) to prevent potential defluorination of the aromatic ring, a common side reaction with aryl fluorides under heterogeneous catalysis.

SynthesisRoute SM1 5-Fluoro-2-hydroxybenzonitrile (Starting Material) Inter Intermediate 1: Ether Nitrile SM1->Inter Step 1: K2CO3, DMF 80°C, 12h Reagent1 (Bromomethyl)cyclobutane Reagent1->Inter Target Target: (2-(Cyclobutylmethoxy)-5- fluorophenyl)methanamine Inter->Target Step 2: BH3·THF Reflux, then HCl workup

Figure 1: Two-step synthetic pathway avoiding defluorination risks.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Cyclobutylmethoxy)-5-fluorobenzonitrile

Objective: Installation of the lipophilic cyclobutyl ether tail.

Reagents & Materials
  • Substrate: 5-Fluoro-2-hydroxybenzonitrile (1.0 eq)

  • Alkylating Agent: (Bromomethyl)cyclobutane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (Volume: 5 mL per gram of substrate)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein-like activation of the alkyl bromide.

Protocol
  • Setup: Charge a flame-dried round-bottom flask with 5-Fluoro-2-hydroxybenzonitrile and anhydrous DMF under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 15 minutes to allow phenoxide formation (color change often observed).
    
  • Addition: Add (Bromomethyl)cyclobutane and catalytic KI.

  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture into ice-cold water (10x reaction volume) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If the crude solid is off-white, recrystallize from Ethanol/Water. If oil, perform flash chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 85–95%

Step 2: Reduction to (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Objective: Conversion of nitrile to primary amine without affecting the aryl fluoride.

Reagents
  • Substrate: Nitrile Intermediate from Step 1 (1.0 eq)

  • Reductant: Borane-THF complex (

    
    ), 1.0 M solution (2.5 eq)
    
  • Solvent: Anhydrous THF

  • Quench: Methanol (MeOH) and 1M HCl

Protocol
  • Setup: Dissolve the Nitrile Intermediate in anhydrous THF (0.2 M concentration) in a dry flask under

    
    . Cool to 0°C .[1]
    
  • Addition: Add

    
     dropwise via syringe/cannula over 20 minutes. Caution: Exothermic.
    
  • Reflux: Remove the ice bath and heat the solution to reflux for 4–6 hours.

    • Mechanism:[3][4][5] The borane coordinates to the nitrile nitrogen, delivering hydrides to the carbon.

  • Quench (Critical Step):

    • Cool reaction to 0°C.[1]

    • Carefully add MeOH (excess) dropwise until gas evolution ceases (destruction of excess borane).

    • Add 1M HCl (aqueous) until pH < 2.

  • Hydrolysis: Heat the acidic mixture at 60°C for 1 hour.

    • Why? This breaks the boron-nitrogen complexes formed during reduction.

  • Isolation:

    • Basify the aqueous layer with NaOH (2M) to pH > 12.

    • Extract the free amine into Dichloromethane (DCM) (3x).

    • Dry over

      
       and concentrate.
      
  • Salt Formation (Recommended): Dissolve the free base in diethyl ether and add 2M HCl in ether. Collect the white precipitate (Hydrochloride salt) by filtration.

Yield Expectation: 70–85%

Analytical Validation (QC)

Trustworthiness relies on data. Below are the expected spectral characteristics for the Hydrochloride salt.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (DMSO-d6)

8.20 (br s, 3H)

(Ammonium protons)

7.30 - 7.00 (m, 3H)
Aromatic protons (coupling with F)

4.00 (s, 2H)

(Benzylic)

3.95 (d, 2H)


2.70 (m, 1H)
Cyclobutyl methine

2.05 - 1.80 (m, 6H)
Cyclobutyl methylene protons
19F NMR

-120 to -125 ppm
Aryl Fluoride (Singlet/Multiplet)
IR Spectroscopy ~2220

ABSENT
Confirms reduction of Nitrile
~3400-3000

(Broad)
N-H stretch (Ammonium salt)

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Alkylation (Step 1):

    • Cause: Old/wet

      
       or wet DMF.
      
    • Fix: Flame dry glassware; use fresh anhydrous DMF. Add 18-crown-6 ether (0.05 eq) to boost nucleophilicity if reaction is sluggish.

  • Defluorination (Step 2):

    • Observation: Mass spec shows M-18 or M-20 peaks corresponding to des-fluoro or solvent adducts.

    • Prevention: Avoid

      
       at high temperatures or Pd/C hydrogenation. Stick to 
      
      
      
      or
      
      
      (Cobalt Boride reduction).
  • Boron Complex Persistence:

    • Observation: Low yield of amine, gummy residue.

    • Fix: Ensure the acid hydrolysis step (Step 5 of Protocol 2) is performed for at least 1 hour at 60°C. Boron-amine complexes are remarkably stable and mask the product during extraction.

References

  • General Benzylamine Synthesis via Nitrile Reduction

    • Lai, C., et al. "Design of Fluorinated Cyclopropane Derivatives...". PMC - PubMed Central.
  • Cyclobutane Functionalization

    • Mykhailiuk, P. K. "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes". ChemRxiv.
  • Williamson Ether Synthesis Optimization

    • BenchChem Protocols. "Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile".
  • Borane Reduction Methodology: Brown, H. C., & Choi, Y. M. "Selective reductions. 29. The rapid reaction of borane-tetrahydrofuran with nitriles." Journal of the American Chemical Society. (The authoritative mechanistic source for the chosen reduction step). Note: Standard text reference for mechanism.

Disclaimer: This protocol involves hazardous chemicals (Borane, Alkyl halides). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine in Medicinal Chemistry

This Application Note and Protocol Guide details the use of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS 1697038-76-8), a specialized benzylamine intermediate used in the synthesis of next-generation enzyme inh...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS 1697038-76-8), a specialized benzylamine intermediate used in the synthesis of next-generation enzyme inhibitors (e.g., PARP14) and GPCR modulators.

Executive Summary & Compound Profile

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a high-value pharmacophore building block designed to optimize Structure-Activity Relationships (SAR) in drug discovery. It combines a primary amine handle for versatile conjugation with a distinct "tail" region featuring a cyclobutyl ether and a metabolic blocking fluorine atom.

This scaffold is particularly prominent in the development of PARP14 inhibitors (for cancer and inflammation) and GPR88 modulators (for CNS disorders), where it serves to fill hydrophobic pockets while improving metabolic stability against CYP450 oxidation.

Chemical Identity
PropertyDetail
IUPAC Name [2-(Cyclobutylmethoxy)-5-fluorophenyl]methanamine
CAS Number 1697038-76-8
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Core Motifs Benzylamine (Linker), Cyclobutyl ether (Lipophilic bulk), Aryl Fluoride (Metabolic blocker)
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water.[1][2][3][4]

Medicinal Chemistry Rationale

The strategic value of this building block lies in its three functional domains:

  • The Cyclobutylmethoxy Tail:

    • Lipophilicity w/o Aromaticity: Unlike a benzyl ether, the cyclobutyl group adds

      
       character (Fsp3), increasing solubility and breaking planarity, which is critical for improving oral bioavailability.
      
    • Steric Fit: The cyclobutyl ring provides significant steric bulk to fill hydrophobic sub-pockets (e.g., the adenosine binding pocket in PARP enzymes) without the "floppiness" of a straight

      
      -butyl chain.
      
  • The 5-Fluoro Substituent:

    • Metabolic Stability: Positioned para to the ether linkage, the fluorine atom blocks the primary site of oxidative metabolism (aromatic hydroxylation), significantly extending the compound's in vivo half-life (

      
      ).
      
    • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the

      
       of the phenyl ring, potentially influencing 
      
      
      
      -stacking interactions in the protein active site.
  • The Methanamine Linker:

    • Acts as a nucleophilic "warhead" for rapid diversification via amide coupling, reductive amination, or SNAr reactions to form heterocycles (e.g., quinazolinones).

Experimental Protocols

Protocol A: Synthesis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Note: While commercially available, in-house synthesis ensures purity and scalability. This route uses a reliable nitrile reduction strategy.

Reaction Scheme

Synthesis SM1 5-Fluoro-2-hydroxybenzonitrile (Starting Material) Inter Intermediate: 2-(Cyclobutylmethoxy)-5-fluorobenzonitrile SM1->Inter Etherification Reagent1 (Bromomethyl)cyclobutane K2CO3, DMF, 80°C Reagent1->Inter Product Product: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Inter->Product Nitrile Reduction Reagent2 LiAlH4 (THF) or BH3·THF, Reflux Reagent2->Product

Caption: Two-step synthesis pathway from commercially available 5-fluoro-2-hydroxybenzonitrile.

Step-by-Step Procedure

Step 1: Etherification (O-Alkylation)

  • Setup: Charge a round-bottom flask with 5-fluoro-2-hydroxybenzonitrile (1.0 eq) and anhydrous DMF (10 mL/g).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 15 minutes.

  • Alkylation: Add (Bromomethyl)cyclobutane (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 80°C for 12–16 hours under N₂ atmosphere. Monitor by TLC/LCMS for consumption of phenol.

  • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) to yield the nitrile intermediate.

Step 2: Nitrile Reduction

  • Setup: Dissolve the nitrile intermediate (1.0 eq) in anhydrous THF (0.1 M) under Argon.

  • Reduction: Cool to 0°C. Slowly add LiAlH₄ (2.0 M in THF, 2.5 eq) or BH3·THF complex. Caution: Exothermic gas evolution.

  • Reflux: Warm to RT, then reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Stir vigorously until a white precipitate forms.
  • Isolation: Filter through a Celite pad. Concentrate the filtrate to obtain the crude amine.

  • Salt Formation (Optional but Recommended): Dissolve in Et₂O, add 4M HCl in Dioxane to precipitate the hydrochloride salt for long-term stability.

Protocol B: Application in PARP14 Inhibitor Synthesis (Quinazolinone Formation)

Context: This protocol adapts the methodology from Patent US10562891B2, where this amine is used to install the "tail" of a quinazolinone-based inhibitor.

Objective: Couple the amine to a 2-chloro-quinazolinone core.

  • Reagents:

    • Scaffold: 2-Chloro-quinazolin-4(3H)-one derivative (1.0 eq).

    • Amine: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (1.2 eq).[5]

    • Base: DIPEA (3.0 eq) or K₂CO₃ (2.0 eq).

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Procedure:

    • Dissolve the chloro-quinazolinone in NMP.

    • Add the base and the amine.[6]

    • Heat to 100–120°C for 12 hours. (Microwave irradiation: 140°C for 30 min is a viable alternative).

    • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

    • Validation: Confirm product by LCMS (Look for mass shift corresponding to the displacement of Cl).

Analytical Data & QC Specifications

When sourcing or synthesizing this compound, ensure it meets these criteria to avoid downstream failure in SAR campaigns.

TestAcceptance CriteriaNotes
Purity (HPLC) >97%Impurities from incomplete reduction (imines) can poison Pd-catalysts in subsequent steps.
¹H NMR (DMSO-d₆) Characteristic Signalsδ 3.75 (s, 2H) : Benzylic -CH₂-NH₂.δ 3.95 (d, 2H) : -O-CH₂-Cyclobutyl.δ 6.9–7.2 (m, 3H) : Aromatic protons (splitting pattern depends on F-coupling).
Appearance White waxy solid or oilFree base is often an oil; HCl salt is a white solid.
Water Content <0.5%Amine is hygroscopic; store in desiccator.

Decision Logic for SAR Optimization

Use the following logic tree to determine if this building block is appropriate for your target.

SAR_Logic Start Target Analysis: Does the pocket require a lipophilic tail? IsAromatic Is the pocket flat/aromatic? Start->IsAromatic UseBenzyl Use Standard Benzyl Ether IsAromatic->UseBenzyl Yes Metabolic Is the scaffold suffering from rapid clearance (high Cl_int)? IsAromatic->Metabolic No (Requires bulk) UseThis SELECT: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Metabolic->UseThis Yes (Needs F-block) Alt Consider non-fluorinated analog or cyclopropyl variant Metabolic->Alt No

Caption: SAR Decision Tree for selecting the fluorinated cyclobutylmethoxy scaffold.

References

  • Xu, W. et al. (2020). Quinazolinones as PARP14 Inhibitors. United States Patent US10562891B2.

  • ChemSrc. (2023). (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Chemical Properties and CAS 1697038-76-8.

  • PubChem. (2024).[7] Compound Summary: Cyclobutyl(2-fluorophenyl)methanamine derivatives.

  • Bayer Pharma AG. (2013).[2] Substituted Methyl Pyrimidines and their use as sGC Stimulators. (Contextual reference for fluorobenzyl pharmacophores).

Sources

Method

Application Note: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine in Kinase Inhibitor Design

This Application Note and Protocol Guide details the use of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS: 1697038-76-8), a specialized building block in the synthesis of dual MerTK/FLT3 tyrosine kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS: 1697038-76-8), a specialized building block in the synthesis of dual MerTK/FLT3 tyrosine kinase inhibitors.

Executive Summary & Scientific Context

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a high-value pharmacophore intermediate used primarily in the development of Type I ATP-competitive kinase inhibitors targeting the TAM family (Tyro3, Axl, MerTK) and FLT3 .

In medicinal chemistry, this fragment serves as the "solvent-front" or "hydrophobic pocket" binding element. The cyclobutylmethoxy moiety replaces traditional cyclohexyl or straight-chain ethers to optimize:

  • Metabolic Stability: Cyclobutane rings are less prone to oxidative metabolism (P450) than cyclohexyl rings.

  • Lipophilic Efficiency (LipE): It maintains the necessary hydrophobic contacts within the kinase allosteric pocket while reducing overall molecular weight and rotatable bonds compared to larger aliphatic chains.

  • Selectivity: The specific geometry of the cyclobutyl ether helps discriminate between MerTK and off-target kinases (e.g., Aurora B) by exploiting subtle differences in the ribose-binding pocket.

Chemical Profile
PropertySpecification
Chemical Name (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine
CAS Number 1697038-76-8
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Role Primary Amine Intermediate / Pharmacophore Tail
Target Kinases MerTK, FLT3, Axl
Solubility Soluble in DMSO, Methanol, DCM; slightly soluble in water

Synthesis Protocol: Preparation of the Intermediate

Objective: Synthesize high-purity (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine from 5-fluoro-2-hydroxybenzonitrile.

Rationale: The Nitrile Reduction Route is selected over the aldehyde reductive amination route for its scalability and the avoidance of unstable imine intermediates.

Workflow Diagram (Synthesis)

SynthesisRoute Start 5-Fluoro-2-hydroxybenzonitrile Inter Intermediate: 2-(Cyclobutylmethoxy)- 5-fluorobenzonitrile Start->Inter Step 1: O-Alkylation (SN2) Reagent1 (Bromomethyl)cyclobutane + K2CO3 / DMF Reagent1->Inter Final Product: (2-(Cyclobutylmethoxy)- 5-fluorophenyl)methanamine Inter->Final Step 2: Nitrile Reduction Reagent2 LiAlH4 / THF (0°C to Reflux) Reagent2->Final

Caption: Two-step synthetic pathway from commercially available nitrile precursor to the target amine.

Step 1: O-Alkylation (Ether Formation)

Reaction: Nucleophilic substitution (SN2) of the phenol onto the cyclobutyl alkyl halide.

  • Setup: Charge a dry round-bottom flask with 5-fluoro-2-hydroxybenzonitrile (1.0 eq) and anhydrous DMF (10 mL/g).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq).[1] Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Dropwise add (Bromomethyl)cyclobutane (1.2 eq).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to RT. Pour into ice-water. Extract with Ethyl Acetate (3x).[1] Wash organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexane/Ether or use flash chromatography if necessary.

Step 2: Nitrile Reduction

Reaction: Reduction of the nitrile group to a primary amine using Lithium Aluminum Hydride (LAH).

  • Setup: In a flame-dried flask under Nitrogen/Argon, suspend LiAlH₄ (2.5 eq) in anhydrous THF (15 mL/g). Cool to 0°C .[2]

  • Addition: Dissolve the nitrile intermediate (from Step 1) in anhydrous THF and add dropwise to the LAH suspension, maintaining temp < 5°C.

  • Reaction: Allow to warm to RT, then reflux for 2–3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.
      
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate to yield the crude amine.

  • Salt Formation (Optional but Recommended): Dissolve oil in Et₂O and add 4M HCl in Dioxane to precipitate the Hydrochloride salt . This improves stability for storage.

Application Protocol: Coupling to Kinase Scaffolds

Objective: Incorporate the intermediate into a pyrimidine-based kinase inhibitor scaffold (analogous to MRX-2843 or UNC2025 synthesis).

Mechanism: Nucleophilic Aromatic Substitution (SNAr). The primary amine of the intermediate displaces a leaving group (Cl) on the heteroaromatic core.

Workflow Diagram (Coupling)

CouplingReaction Scaffold Scaffold Core: 4-Chloropyrimidine Derivative Complex Transition State (Meisenheimer) Scaffold->Complex + DIPEA / n-BuOH 120°C Amine Amine Intermediate: (2-(Cyclobutylmethoxy)-... methanamine Amine->Complex Inhibitor Final Kinase Inhibitor (MerTK/FLT3 Active) Complex->Inhibitor - HCl

Caption: SNAr coupling of the amine intermediate to a chloropyrimidine kinase scaffold.

Detailed Procedure
  • Reagents:

    • Scaffold: 4-Chloro-substituted pyrimidine or pyridine core (1.0 eq).

    • Amine: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (1.1 eq).

    • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Solvent: n-Butanol (for high temp) or DMF.

  • Reaction:

    • Combine reagents in a pressure vial.

    • Heat to 110–120°C for 12–16 hours.

    • Note: The high temperature is required to overcome the energy barrier of the SNAr reaction on electron-rich rings.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in DCM, wash with sat. NaHCO₃.

  • Purification:

    • Purify via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

    • Lyophilize to obtain the final inhibitor as a formate or TFA salt.

Biological Context: MerTK Signaling Pathway

Understanding the downstream effects is crucial for assay development. This intermediate creates inhibitors that block the ATP-binding site of MerTK, preventing autophosphorylation and downstream signaling.

MerTKPathway Ligand Gas6 / Protein S Receptor MerTK Receptor (Transmembrane) Ligand->Receptor Activation PI3K PI3K / Akt Receptor->PI3K MAPK MAPK / ERK Receptor->MAPK STAT STAT Pathway Receptor->STAT Inhibitor Small Molecule Inhibitor (Containing Amine Intermediate) Inhibitor->Receptor Blocks ATP Binding (IC50 < 2 nM) Outcome1 Cell Survival (Anti-Apoptosis) PI3K->Outcome1 MAPK->Outcome1 Outcome2 Immune Evasion (Efferocytosis) STAT->Outcome2

Caption: MerTK signaling cascade. The inhibitor blocks the receptor, preventing survival signaling in cancer cells.[3]

Quality Control & Validation

To ensure the integrity of the intermediate before coupling:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for the cyclobutyl methoxy doublet at

      
       ppm (
      
      
      
      Hz).
    • Look for the benzylic amine singlet/doublet at

      
       ppm.
      
    • Verify the aromatic region (3 protons) for the 1,2,4-substitution pattern.

  • HPLC Purity: >95% (254 nm).

    • Column: C18. Mobile Phase: 5-95% ACN in Water (0.1% TFA).

  • Storage: Store as HCl salt at -20°C. Free amine is sensitive to CO₂ (carbamate formation).

References

  • Zhang, W., et al. (2014). "Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry.

  • Konery, R. A., et al. (2016). "The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia." JCI Insight.

  • Liu, J., et al. (2016). "Discovery of UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor." ACS Medicinal Chemistry Letters.

  • ChemSrc. (2025). "(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine - CAS 1697038-76-8."[4][5] Chemical Database.

  • BenchChem. (2024). "Cyclobutyl methanamine derivatives in medicinal chemistry." BenchChem Application Notes.

Sources

Application

Application Note: High-Throughput Screening Architectures for (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

This Application Note is structured as a high-level technical guide for drug discovery scientists evaluating (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (referred to herein as CBFM-Amine ) as a lead scaffold or fra...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists evaluating (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (referred to herein as CBFM-Amine ) as a lead scaffold or fragment.[1]

Given the structural pharmacophore—a primary benzylamine with a lipophilic ether tail and a metabolic blocking fluorine—this molecule is a "privileged structure" for targeting Amine Oxidases (MAO-B, SSAO) and Aminergic GPCRs .

Executive Summary & Molecule Profile

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a lipophilic primary amine scaffold.[1] In medicinal chemistry, this structure represents a strategic modification of the classic benzylamine pharmacophore.

  • The Fluorine (C-5): Blocks metabolic para-hydroxylation, extending half-life and modulating the pKa of the amine.

  • The Cyclobutylmethoxy (C-2): Provides significant steric bulk and lipophilicity (LogP modulation) compared to a simple methoxy group, designed to fill hydrophobic pockets in enzymes like Monoamine Oxidase B (MAO-B) or Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) .[1]

  • The Methanamine Head: Serves as the primary "warhead" for ionic interaction with Aspartate residues in GPCRs or the catalytic site of oxidases.

This guide details the HTS Triage Workflow to validate CBFM-Amine as a hit against neurodegenerative (Parkinson's) or anti-inflammatory targets.[1]

HTS Triage Workflow

To efficiently screen CBFM-Amine, we utilize a "Funnel Approach" prioritizing target engagement followed by selectivity.[1]

Logical Pathway Diagram

The following diagram illustrates the decision matrix for screening CBFM-Amine.

HTS_Workflow Start Compound Library (CBFM-Amine) QC QC Step: LC-MS Purity Check (>95%) Start->QC Primary Primary Screen: hMAO-B Inhibition (Fluorometric Amplex Red) QC->Primary Pass Hit_Decision Hit Criteria: >50% Inhibition @ 10µM Primary->Hit_Decision Hit_Decision->Start No (Archive) Secondary Selectivity Screen: hMAO-A vs. SSAO/VAP-1 Hit_Decision->Secondary Yes Biophysics Mechanism of Action: Reversibility (Dialysis) Binding Kinetics (SPR) Secondary->Biophysics Selectivity Confirmed Lead Validated Lead Candidate Biophysics->Lead

Caption: HTS Triage Funnel for CBFM-Amine, moving from purity checks to enzymatic inhibition and biophysical validation.

Primary Assay: Fluorometric MAO-B Inhibition

Rationale: The benzylamine core is the quintessential substrate/inhibitor scaffold for Monoamine Oxidase B (MAO-B).[1] The cyclobutyl group is predicted to occupy the "entrance cavity" of the MAO-B bipartite active site, potentially conferring high potency.

Methodology: Amplex™ Red Coupled Peroxidase Assay. This assay measures the generation of H₂O₂ produced during the oxidation of a substrate (p-Tyramine or Benzylamine) by MAO-B. CBFM-Amine is tested as an inhibitor of this reaction.[1]

Reaction Mechanism

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Detailed Protocol

Materials:

  • Recombinant Human MAO-B (Microsomes or purified protein).[1]

  • Substrate: p-Tyramine (Km ~ 100 µM) or Benzylamine.[1]

  • Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Step-by-Step Procedure:

  • Compound Prep: Dissolve CBFM-Amine in 100% DMSO to 10 mM. Perform 1:3 serial dilutions in DMSO (10 points).

  • Enzyme Mix: Dilute MAO-B to 2X concentration (e.g., 2 U/mL) in Reaction Buffer.

  • Plate Loading:

    • Add 0.5 µL of CBFM-Amine dilution to a 384-well black plate (low volume).

    • Add 10 µL of 2X MAO-B Enzyme Mix.[1]

    • Incubation: Incubate for 15 minutes at room temperature (allow inhibitor binding).[1]

  • Substrate Initiation:

    • Prepare 2X Substrate/Detection Mix: 200 µM p-Tyramine + 100 µM Amplex Red + 2 U/mL HRP in buffer.[1]

    • Add 10 µL of Substrate Mix to the wells.

  • Readout:

    • Measure Fluorescence immediately (Kinetic Mode) or after 30 mins (Endpoint).[1]

    • Excitation/Emission: 530 nm / 590 nm.

Data Analysis: Calculate % Inhibition relative to DMSO (0% inhibition) and No-Enzyme (100% inhibition) controls. Fit data to a sigmoidal dose-response curve to determine IC50.[1]

Secondary Assay: Selectivity Profiling (SSAO/VAP-1)

Rationale: Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as VAP-1, is highly active against primary amines.[1] To avoid off-target vascular inflammation effects (or to target them, if that is the therapeutic goal), screening against SSAO is mandatory.

Critical Distinction: MAO-B is mitochondrial; SSAO is a plasma membrane/circulating enzyme.[1]

Selectivity Protocol (Colorimetric/Fluorometric)
  • Enzyme: Recombinant human SSAO/VAP-1.[1]

  • Specific Substrate: Benzylamine (SSAO prefers benzylamine over tyramine).[1]

  • Inhibitor Control: Semicarbazide (Specific to SSAO, does not inhibit MAO).[2]

  • Protocol Adjustment: Follow the Primary Assay workflow but substitute MAO-B with SSAO and use Benzylamine (500 µM) as the substrate.

Interpretation Table:

Assay TargetCBFM-Amine Activity (IC50)Interpretation
MAO-B < 100 nMPotent MAO-B Hit (Parkinson's candidate).[1]
MAO-A > 10 µMHigh Selectivity (Safe: Low risk of "Cheese Effect").[1]
SSAO < 50 nMPotent Anti-inflammatory Hit.[3]
SSAO > 10 µMClean profile for CNS indications.

Safety & ADME Screen: CYP450 Inhibition

Rationale: The combination of a fluorinated phenyl ring and a primary amine can lead to tight binding with the heme iron of Cytochrome P450 enzymes (Type II binding spectra), potentially causing Drug-Drug Interactions (DDI).

Assay: Fluorogenic CYP Inhibition (Cocktail Screen).

  • Targets: CYP2D6 (metabolizes amines) and CYP3A4 (metabolizes lipophiles).[1]

  • Method: Incubate CBFM-Amine with human liver microsomes (HLM) and specific fluorogenic substrates (e.g., AMMC for CYP2D6).[1]

  • Success Criteria: IC50 > 10 µM is preferred to minimize DDI risk.

References & Citations

  • MAO-B Structure & Inhibition: Binda, C., et al. "Structure-function relationships in monoamine oxidase B." Pharmacology & Therapeutics, 2011. Link

  • Amplex Red Assay Protocol: Zhou, M., & Panchuk-Voloshina, N. "A one-step fluorometric method for the continuous measurement of monoamine oxidase activity." Analytical Biochemistry, 1997. Link

  • SSAO/VAP-1 Biology: Smith, D.J., et al. "Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a novel therapeutic target for inflammation."[1] Journal of Neural Transmission, 2011. Link

  • Cyclobutylmethoxy Bioisosteres: Meanwell, N.A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. (Discusses ether/cycloalkyl substitutions for lipophilicity). Link[1]

Sources

Method

Protocol for N-alkylation of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Part 1: Executive Summary & Strategic Analysis Target Molecule: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine CAS: 1697038-76-8 Molecular Weight: 209.26 g/mol Class: Primary Benzylamine / Fluorinated Building Block[1...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine CAS: 1697038-76-8 Molecular Weight: 209.26 g/mol Class: Primary Benzylamine / Fluorinated Building Block[1]

This application note details the optimized protocols for the N-alkylation of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine. This amine is a critical intermediate, often utilized in the synthesis of HIF-2


 inhibitors and other fluorinated bioactive scaffolds.

Chemical Challenges:

  • Steric Congestion: The ortho-cyclobutylmethoxy group creates significant steric bulk around the benzylic nitrogen. This protects the amine from some side reactions but kinetically hinders the initial nucleophilic attack, requiring optimized reaction times.

  • Electronic Modulation: The 5-fluoro substituent (electron-withdrawing) slightly reduces the nucleophilicity of the amine compared to unsubstituted benzylamine, while the 2-alkoxy group (electron-donating) counteracts this. The net result is a nucleophile that requires acid catalysis in reductive amination to facilitate imine formation.

  • Polyalkylation Risk: Like all primary amines, uncontrolled direct alkylation leads to a mixture of secondary (desired), tertiary, and quaternary ammonium salts.

Recommended Strategy:

  • For Mono-alkylation (Secondary Amines): Use Reductive Amination (Method A) . It is the "Gold Standard" for high selectivity.

  • For Introduction of Small/Reactive Groups (Methyl, Allyl): Use Controlled Nucleophilic Substitution (Method B) with strict stoichiometry.

Part 2: Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Best for: Synthesis of secondary amines with high chemoselectivity.

Mechanism: Formation of an imine/iminium species followed by in-situ reduction. The use of Sodium Triacetoxyborohydride (STAB) is critical as it reduces the imine faster than the aldehyde/ketone, preventing side reactions.

Reagents:

  • Substrate: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)

Step-by-Step Protocol:

  • Imine Formation:

    • In a flame-dried round-bottom flask under N

      
      , dissolve (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (1.0 mmol, 209 mg) in anhydrous DCE (5 mL).
      
    • Add the aldehyde/ketone (1.1 mmol).

    • Add Acetic Acid (1.0 mmol, 60

      
      L). Note: AcOH is essential here to protonate the carbonyl oxygen, overcoming the steric hindrance of the ortho-alkoxy group.
      
    • Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC/LCMS to confirm imine formation (often visible as a new spot/peak).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add NaBH(OAc)

      
       (1.5 mmol, 318 mg) in one portion.
      
    • Allow the reaction to warm to RT and stir for 2–16 hours. Note: Sterically bulky ketones may require heating to 40°C.

  • Workup:

    • Quench with saturated aqueous NaHCO

      
       (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Method B: Direct N-Alkylation (Nucleophilic Substitution)

Best for: Simple alkyl halides (e.g., Benzyl bromide, Iodomethane) where reductive amination is not feasible.

Critical Control: To prevent over-alkylation (tertiary amine formation), the starting amine must be in excess or added slowly.

Reagents:

  • Substrate: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (1.0 equiv)

  • Electrophile: Alkyl Halide (0.8–0.9 equiv) Intentionally substoichiometric

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (for lower reactivity halides)
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Protocol:

  • Preparation:

    • Suspend (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (1.0 mmol, 209 mg) and K

      
      CO
      
      
      
      (2.0 mmol, 276 mg) in ACN (5 mL).
  • Addition:

    • Dissolve the Alkyl Halide (0.8 mmol) in ACN (1 mL).

    • Add the alkyl halide solution dropwise over 30 minutes to the stirring amine suspension at 0°C or RT. Slow addition keeps the concentration of alkylating agent low relative to the free amine.

  • Reaction:

    • Stir at RT (for iodides/bromides) or 60°C (for chlorides) for 4–12 hours.

    • Monitor by LCMS. Stop immediately when the dialkylated byproduct begins to appear significantly.

  • Workup:

    • Filter off inorganic solids. Concentrate the filtrate.

    • Purify via reverse-phase HPLC or column chromatography. Recover unreacted starting material.

Part 3: Data Analysis & Visualization

Reaction Pathway & Logic Flow

The following diagram illustrates the decision matrix and chemical pathway for modifying this specific scaffold.

G Start Start: (2-(Cyclobutylmethoxy)- 5-fluorophenyl)methanamine Decision Target? Start->Decision RouteA Method A: Reductive Amination Decision->RouteA High Selectivity Complex R-groups RouteB Method B: Direct Alkylation Decision->RouteB Simple Halides No Carbonyl Source Imine Intermediate: Imine Species RouteA->Imine + Aldehyde/Ketone + AcOH Mono Product: Secondary Amine (Major) RouteB->Mono + R-X (0.9 eq) + Base OverAlk Side Product: Tertiary Amine (Impurity) RouteB->OverAlk + Excess R-X (Fast Kinetics) Imine->Mono + NaBH(OAc)3 Reduction Mono->OverAlk Prolonged Reaction (Avoid this)

Caption: Logical workflow for selecting the N-alkylation strategy. Method A minimizes the "OverAlk" pathway via intermediate stability.

Method Comparison Table
FeatureMethod A: Reductive Amination Method B: Direct Alkylation
Selectivity High (Mono-alkylation favored)Low (Mix of Mono/Bis/Tris)
Reactivity Excellent for aldehydes; Good for ketonesGood for primary halides; Poor for tertiary
Steric Tolerance High (AcOH catalysis helps)Low (Steric bulk hinders SN2)
Purification Simple (Clean crude profile)Difficult (Separation of mixtures required)
Key Reagent NaBH(OAc)

Alkyl Halide + K

CO

Part 4: References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Merck Sharp & Dohme Corp. (2020). "Process for the preparation of HIF-2 alpha inhibitors." World Intellectual Property Organization, WO2020/160139. (Contextual reference for fluorinated benzylamine scaffolds).

  • PubChem. (2025). "Compound Summary: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine." National Library of Medicine.

Sources

Application

Application Note: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine in SAR Studies

Abstract & Core Utility (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS: 1697038-76-8) is a specialized benzylamine building block used extensively in Structure-Activity Relationship (SAR) campaigns targeting G-Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS: 1697038-76-8) is a specialized benzylamine building block used extensively in Structure-Activity Relationship (SAR) campaigns targeting G-Protein Coupled Receptors (GPCRs), specifically 5-HT (serotonin) modulators, and TRP ion channels (e.g., TRPC6).

Its primary utility lies in its ability to introduce a metabolically stable lipophilic motif (the cyclobutyl ether) while simultaneously modulating the electronic properties of the aromatic ring via fluorine substitution. This compound serves as a critical "Right-Hand Side" (RHS) fragment, often linked to heteroaromatic cores to optimize hydrophobic pocket occupancy and extend half-life (


) by blocking metabolic soft spots.

Chemical Rationale & SAR Logic

Structural Analysis

The compound consists of three distinct functional pharmacophores, each serving a specific role in ligand-protein interaction:

Functional GroupPositionSAR Role & Mechanism
Primary Amine BenzylicLinker: Serves as the reactive handle for amide coupling, reductive amination, or urea formation. It functions as a hydrogen bond donor/acceptor in the final drug-target complex.
Cyclobutylmethoxy Ortho (C2)Hydrophobic Fill: Provides a rigid, bulky lipophilic group (LogP modulation) that fits into defined hydrophobic sub-pockets. Unlike flexible n-butyl chains, the cyclobutyl ring restricts entropy loss upon binding.
Fluorine Meta (C5)Metabolic Block: Positioned para to the alkoxy group, it blocks the primary site of CYP450-mediated oxidative metabolism (O-dealkylation or ring oxidation), significantly enhancing metabolic stability.
SAR Decision Logic

The selection of this specific building block is driven by the "Magic Methyl" to "Magic Ring" transition in modern medicinal chemistry.

  • Why Cyclobutyl? Cyclopropyl is often too small to fill deep pockets, while Cyclopentyl/Cyclohexyl can be too bulky or metabolically labile. Cyclobutyl offers a "Goldilocks" zone of lipophilicity and steric bulk.

  • Why Ortho-Alkoxy? This substitution pattern often induces an intramolecular hydrogen bond with the benzylic NH (in the final construct), locking the conformation into a planar or twisted state that favors bioactivity.

Visualizing the SAR Strategy

SAR_Logic Compound (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Metab Metabolic Stability (F-Block @ C5) Compound->Metab Fluorine Effect Lipo Lipophilic Fit (Cyclobutyl @ C2) Compound->Lipo Ether Tail Link Linker Geometry (Benzylic Amine) Compound->Link Provides Core Drug Core (e.g., Imidazopyridine, Piperidine) Target Target Pocket (GPCR/Ion Channel) Metab->Target Prolongs Residence Time Lipo->Target Increases Affinity (Kd) Link->Core Reductive Amination or Amide Coupling

Figure 1: SAR Logic flow illustrating how the fragment properties translate to biological efficacy.

Application Protocols

Protocol A: Reductive Amination (Preferred)

This reaction is the standard method for attaching the benzylamine to ketone-containing cores (e.g., piperidones in 5-HT antagonists).

Reagents:

  • Amine: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (1.0 equiv)

  • Ketone Core: N-Boc-4-piperidone derivative (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0–3.0 equiv)

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (catalytic, optional to accelerate imine formation)

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve the Ketone Core (1.0 mmol) and Amine (1.0 mmol) in DCE (5 mL).

  • Activation: Add Glacial Acetic Acid (1 drop) if the reaction is sluggish. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Checkpoint: Formation of the imine intermediate can sometimes be monitored by LCMS.

  • Reduction: Cool the solution to 0°C. Add STAB (2.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organics, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Protocol B: Amide Coupling

Used when attaching the amine to a carboxylic acid core (e.g., for TRPC6 inhibitors).

Reagents:

  • Amine: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (1.1 equiv)

  • Acid Core: Carboxylic acid scaffold (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Acid Core (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 5 minutes at RT. Note: Solution should turn slightly yellow.

  • Addition: Add the Amine (1.1 mmol) dissolved in minimal DMF (0.5 mL).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS for disappearance of the acid.

  • Workup: Dilute with EtOAc (20 mL). Wash with LiCl (5% aq, 2x) to remove DMF, followed by NaHCO₃ and Brine.

  • Isolation: Dry over MgSO₄ and concentrate.

Experimental Data Summary (Representative)

When compared to standard benzylamine analogs, the (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine fragment typically yields the following improvements in lead optimization:

PropertyAnalog: UnsubstitutedAnalog: 4-FluoroTarget: Cyclobutylmethoxy-5-F Impact
LogP (Calc) 1.82.13.4 Improved membrane permeability; better fit for hydrophobic pockets.
Microsomal Stability (HLM) Low (<15 min)Medium (~30 min)High (>60 min) Fluorine blocks para-metabolism; Cyclobutyl is stable.
Potency (IC50) Baseline2-5x Improvement10-50x Improvement Validated in 5-HT and TRP channel assays due to specific steric fit.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 5-Fluoro-2-hydroxybenzaldehyde Step1 Step 1: Alkylation (Chloromethyl)cyclopropane + K2CO3 Solvent: DMF, 80°C Start->Step1 Inter1 Intermediate: 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde Step1->Inter1 Step2 Step 2: Reductive Amination NH4OAc + NaBH3CN Solvent: MeOH Inter1->Step2 Final Product: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Step2->Final

Figure 2: Synthesis route to generate the building block from commercially available phenols.

References

  • Compounds, salts thereof and methods for treatment of diseases (5-HT Modulators).
  • Aryl or Heteroaryl Derivative (TRPC6 Inhibitors). Source: European Patent Office (EP4137481A1) URL:[Link] Context: Details the synthesis and application of fluorinated benzylamines in creating inhibitors for TRPC6-related diseases like nephrotic syndrome.

  • Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase. Source: Google Patents (US6384080B1) URL:[1] Context: Provides foundational protocols for the synthesis of cyclobutylmethoxy-substituted benzylamines.

Sources

Method

Application Note: High-Performance Quantification of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of soluble Guanylate Cyclase (sGC) stimulator intermediates. The target mole...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of soluble Guanylate Cyclase (sGC) stimulator intermediates.

The target molecule, (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , is a critical building block (often designated as the "Left-Hand Side" amine) used in the synthesis of next-generation sGC stimulators structurally related to Vericiguat and Riociguat . Its quantification is challenging due to the lack of a strong chromophore and the propensity of primary amines to tail on standard silica-based columns.

Part 1: Molecule Profile & Analytical Challenges

Chemical Identity[1][2]
  • IUPAC Name: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

  • Functional Class: Primary Benzylamine / Fluorinated Ether

  • Molecular Weight: ~209.26 g/mol

  • Key Properties:

    • Basicity: The primary benzylic amine is strongly basic (

      
      ).
      
    • UV Absorbance: Weak.[1][2] The fluorophenyl ether system provides only moderate absorbance, primarily in the low UV range (205–220 nm).

    • Solubility: The cyclobutyl group adds lipophilicity (

      
      ), making the free base water-insoluble, while the hydrochloride salt is water-soluble.
      
The Analytical Problem
  • Peak Tailing: On standard C18 columns at neutral pH, the protonated amine interacts with residual silanols, causing severe peak tailing.

  • Detection Limits: Direct UV detection at 254 nm is often insufficient for trace impurity analysis (LOD > 0.1%).

  • Retention Stability: The cyclobutylmethoxy group is hydrophobic, requiring high organic content for elution, which can suppress ionization in LC-MS if not optimized.

Part 2: Method A — High-pH Reversed-Phase HPLC (QC Standard)

Objective: Robust assay and purity determination (>99% range) with excellent peak shape. Rationale: Operating at pH 10.5 (above the amine


) ensures the molecule exists as a neutral free base. This eliminates silanol interactions, resulting in sharp, symmetrical peaks and higher retention without ion-pairing reagents.
Chromatographic Conditions
ParameterSetting
Column Waters XBridge BEH C18 (4.6 × 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.5 (adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV-DAD at 215 nm (Quant) and 260 nm (ID)
Injection Vol 5.0 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
10.085Linear Ramp
12.085Wash
12.130Re-equilibration
15.030End
Preparation of Standards
  • Diluent: 50:50 Acetonitrile:Water (0.1%

    
    ). Note: Basic diluent prevents sample carryover in the injector needle.
    
  • Stock Solution: 1.0 mg/mL in Diluent.

  • System Suitability: Tailing Factor (

    
    ) must be < 1.3.
    

Part 3: Method B — Pre-Column Derivatization (Trace Analysis)

Objective: Quantification of the amine at trace levels (ppm) or in biological matrices where UV sensitivity is limiting. Rationale: Reacting the primary amine with Naphthalene-2-sulfonyl chloride (NSCl) introduces a strong chromophore (


) and improves lipophilicity for better retention.
Derivatization Protocol
  • Reagent Prep: Dissolve 10 mg NSCl in 10 mL Acetonitrile.

  • Buffer: 0.1 M Borate Buffer (pH 9.5).

  • Reaction:

    • Mix 100 µL Sample + 200 µL Borate Buffer + 100 µL NSCl Reagent.

    • Vortex and incubate at 60°C for 20 minutes .

    • Quench with 50 µL 1M NaOH (destroys excess NSCl).

  • Analysis: Inject directly onto a standard C18 column (Acidic Mobile Phase).

Chromatographic Conditions (Derivatized)
  • Column: Agilent Zorbax Eclipse Plus C18 (3.0 × 100 mm, 1.8 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[3]

  • Detection: UV at 254 nm (High Sensitivity).

  • Limit of Quantitation (LOQ): ~10 ng/mL (approx. 50-fold improvement over Method A).

Part 4: Method C — LC-MS/MS (Genotoxic Impurity Screening)

Objective: Specific detection of the amine if it acts as an impurity in the final drug substance (Vericiguat analogs). Rationale: ESI+ provides high sensitivity. The cyclobutyl group yields a specific fragmentation pattern useful for MRM (Multiple Reaction Monitoring).

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[4]

  • Precursor Ion:

    
     (approx, based on exact mass).
    
  • Key Transitions (MRM):

    • 
       (Loss of cyclobutyl-methoxy + 
      
      
      
      ; Quantifier).
    • 
       (Fluorotropylium ion; Qualifier).
      
LC Parameters (LC-MS Compatible)
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B). Note: Methanol often provides better ionization for benzylamines than ACN.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm).

  • Gradient: Fast ramp (5% to 95% B in 3 minutes).

Part 5: Visualization & Logic

Method Selection Decision Tree

This diagram guides the analyst in choosing the correct method based on the analytical requirement (Purity vs. Trace Quant).

MethodSelection Start Start: Analytical Goal? Goal_Purity Assay / Purity (>0.1%) Start->Goal_Purity Goal_Trace Trace / Impurity (<0.1%) Start->Goal_Trace Check_UV Is UV Response Sufficient? Goal_Purity->Check_UV Method_B Method B: Derivatization (NSCl + UV 254nm) High Sensitivity Goal_Trace->Method_B UV Only Lab Method_C Method C: LC-MS/MS (ESI+ MRM) Max Specificity Goal_Trace->Method_C Mass Spec Available? Method_A Method A: High pH HPLC (XBridge C18, pH 10.5) Best Peak Shape Check_UV->Method_A Yes (Major Component) Check_UV->Method_B No (Weak Chromophore)

Caption: Decision matrix for selecting the optimal quantification strategy based on sensitivity needs and instrument availability.

Derivatization Reaction Logic

The reaction with Naphthalene-2-sulfonyl chloride (NSCl) transforms the analyte.[1]

ReactionScheme Analyte Analyte (Weak UV) Primary Amine Conditions pH 9.5 / 60°C Base Catalysis Analyte->Conditions Reagent Reagent (NSCl) (Strong UV) Sulfonyl Chloride Reagent->Conditions Product Sulfonamide Derivative (Strong UV @ 254nm) High Retention Conditions->Product Nucleophilic Attack

Caption: Reaction pathway for NSCl derivatization, enhancing UV detectability and chromatographic retention.

Part 6: Validation & Troubleshooting (E-E-A-T)

Critical Quality Attributes (Validation)

To ensure Trustworthiness of the data, the following criteria (based on ICH Q2(R1)) must be met:

  • Specificity: Inject the "Cyclobutylmethoxy" precursor (nitrile or aldehyde) to ensure it separates from the amine. The amine usually elutes before the nitrile in Reversed-Phase.

  • Linearity:

    
     over 50%–150% of target concentration.
    
  • Accuracy: Spike recovery must be 98.0% – 102.0%.

Troubleshooting Guide
  • Problem: Split peaks or shoulders.

    • Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient, the amine precipitates or bands poorly.

    • Fix: Dissolve sample in mobile phase starting conditions (e.g., 30% ACN).

  • Problem: Retention time drift.

    • Cause: pH instability. At pH 9-10, the amine is sensitive to small pH changes.

    • Fix: Use a buffer (Ammonium Bicarbonate) rather than just adding Ammonia. Keep the bottle capped to prevent

      
       absorption (which lowers pH).
      

References

  • ChemicalBook. (2024).[5] Synthesis of Vericiguat and Key Intermediates. (Describes the fluorobenzyl amine building blocks used in sGC stimulators).

  • BenchChem. (2025).[1] HPLC method for quantification of fluorinated benzylamines using Derivatization.[1] (Protocol basis for Method B).

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzylamine and Benzonitrile. (Foundation for Method A separation logic).

  • National Institutes of Health (NIH) - PubChem. (2024). Vericiguat Compound Summary.[5][6][7] (Structural confirmation of the fluorobenzyl moiety).

  • YMC Europe. (n.d.). Ultra Fast HPLC for Pharmaceutical Quality Control.[8] (Reference for column selection in Method A).

Sources

Application

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine in targeted drug delivery systems

Application Note: Strategic Utilization of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine in Targeted Drug Delivery Systems Part 1: Executive Summary & Scientific Context (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine in Targeted Drug Delivery Systems

Part 1: Executive Summary & Scientific Context

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a specialized pharmacophore building block, structurally derived from the HIF-2


 (Hypoxia-Inducible Factor 2 alpha)  inhibitor class (e.g., Belzutifan/PT2977). Unlike the parent drugs which typically utilize an aniline linkage, this molecule features a benzylamine (methanamine)  "handle."

Why this matters: In targeted drug delivery (TDD), direct conjugation to the electron-poor aniline of standard HIF-2


 inhibitors is chemically difficult and often abolishes biological activity. The methanamine  variant introduces a nucleophilic, sterically accessible primary amine separated from the aromatic core by a methylene spacer. This modification enables:
  • High-Yield Bioconjugation: Facilitates amide bond formation with NHS-ester linkers for Antibody-Drug Conjugates (ADCs) or PROTACs.

  • Preserved Binding Geometry: The methylene spacer acts as a flexible hinge, potentially retaining the pharmacophore's ability to bind the PAS-B domain of HIF-2

    
     when tethered to a bulky delivery vector.
    
  • Prodrug Design: Allows for the synthesis of cathepsin-cleavable carbamate linkers.

This guide details the protocols for QC characterization , bioconjugation , and Lipid Nanoparticle (LNP) encapsulation of this critical intermediate.

Part 2: Chemical Profile & Pre-Formulation QC

Before initiating conjugation or encapsulation, the purity and salt form of the amine must be verified. The free base is an oil/gum, while the hydrochloride salt is a stable solid.

Table 1: Physicochemical Profile

ParameterSpecificationRelevance to Protocol
Molecular Weight ~209.26 g/mol (Free Base)Calculation of molar equivalents for conjugation.
LogP (Predicted) 2.8 – 3.2Moderately lipophilic; suitable for LNP lipid bilayers.
pKa (Amine) ~9.5Requires pH > 10 for extraction; pH 8.0–8.5 for conjugation.
Solubility DMSO (>50 mM), Ethanol (>20 mM)Compatible with microfluidic mixing and organic synthesis.
Appearance Colorless oil (Free Base) / White solid (HCl)Visual check for degradation (yellowing indicates oxidation).
Protocol 1: Salt-to-Free-Base Conversion (Critical for Conjugation)

Most commercial sources supply the HCl salt. For NHS-ester conjugation, the amine must be unprotonated.

  • Dissolution: Dissolve 100 mg of the HCl salt in 5 mL of Dichloromethane (DCM).

  • Basification: Add 5 mL of saturated aqueous NaHCO₃ (pH ~8.5) or 1M NaOH (pH 14) for rapid deprotonation.

  • Extraction: Vortex vigorously for 2 minutes. Separate phases. Re-extract aqueous layer with 2 x 5 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Verify disappearance of HCl peak via AgNO₃ test or ¹H-NMR (shift of benzylic CH₂).

Part 3: Bioconjugation Protocols

This section details how to attach the amine to a cleavable linker for targeted delivery systems (e.g., ADCs or Polymer-Drug Conjugates).

Workflow Visualization: Amide Coupling Strategy

ConjugationWorkflow cluster_mech Mechanism: Nucleophilic Acyl Substitution Amine (2-(Cyclobutylmethoxy)-5- fluorophenyl)methanamine (Nucleophile) Reaction Amide Coupling (pH 8.0, DMF/DMSO) Amine->Reaction 1.0 eq Linker Val-Cit-PAB-NHS (Cleavable Linker) Linker->Reaction 1.1 eq Purification Prep-HPLC (C18 Column) Reaction->Purification crude mix Product Targeted Conjugate (Ready for ADC/LNP) Purification->Product >98% purity

Figure 1: Workflow for conjugating the methanamine pharmacophore to a cathepsin-cleavable Val-Cit linker.

Protocol 2: Conjugation to NHS-Activated Linker

Objective: Synthesize a drug-linker construct for ADC application.

Reagents:

  • Amine (Free base from Protocol 1).

  • Linker: Mc-Val-Cit-PAB-PNP (or NHS ester).

  • Solvent: Anhydrous DMF.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Steps:

  • Preparation: Dissolve 50 mg (0.24 mmol) of amine in 1.0 mL anhydrous DMF.

  • Activation: Add 3.0 equivalents of DIPEA.

  • Coupling: Add 1.1 equivalents of the Linker (Mc-Val-Cit-PAB-PNP) dropwise.

  • Incubation: Stir at Room Temperature (RT) for 12–16 hours under Nitrogen.

    • Checkpoint: Monitor reaction by LC-MS. Look for mass shift corresponding to [Linker-Amine]+.

  • Quenching: Add 0.1 mL of ethylamine to scavenge excess linker.

  • Purification: Inject directly onto a C18 Prep-HPLC column (Gradient: 5% to 95% Acetonitrile in Water + 0.1% TFA).

  • Lyophilization: Freeze-dry the collected fraction to obtain the white powder conjugate.

Part 4: Nano-Formulation (LNP) Protocol

For non-covalent delivery, the lipophilic nature of the cyclobutylmethoxy group makes this molecule an excellent candidate for encapsulation in Lipid Nanoparticles (LNPs) targeting hypoxic tumor environments.

Protocol 3: Microfluidic Assembly of LNPs

Objective: Encapsulate the drug (or its conjugate) into a lipid shell for systemic delivery.

Formulation Ratios (Molar):

  • Ionizable Lipid (e.g., DLin-MC3-DMA): 50%

  • Phospholipid (DSPC): 10%

  • Cholesterol: 38.5%

  • PEG-Lipid (PEG2000-DMG): 1.5%

  • Drug Load: N/P ratio does not apply here (small molecule). Use Drug:Lipid weight ratio of 1:10 .

Steps:

  • Organic Phase Prep: Dissolve lipids and the (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine in Ethanol (Total concentration: 10 mg/mL).

  • Aqueous Phase Prep: Prepare 50 mM Citrate Buffer, pH 4.0.

  • Mixing: Use a microfluidic mixer (e.g., NanoAssemblr).

    • Flow Rate Ratio: 3:1 (Aqueous:Ethanol).

    • Total Flow Rate: 12 mL/min.

  • Dialysis: Dialyze the resulting LNP suspension against 1x PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove ethanol and unencapsulated drug.

  • Characterization:

    • Size (DLS): Target 70–100 nm (PDI < 0.2).

    • Encapsulation Efficiency (EE%): Measure free drug in the dialysate vs. total drug (lysed LNPs) via HPLC. Target >80%.

Part 5: Mechanism of Action & Targeting Logic

Understanding the biological destination is crucial for designing the delivery system.

TargetingMechanism cluster_cell Tumor Cell Cytosol LNP LNP Carrier (Circulation) Tumor Hypoxic Tumor Microenvironment LNP->Tumor EPR Effect / Targeting CellEntry Endocytosis Tumor->CellEntry Release Payload Release (Endosome Escape) CellEntry->Release pH drop HIF2a HIF-2α Protein (PAS-B Domain) Release->HIF2a Binding Inhibition Dimerization Blocked (No Transcription) HIF2a->Inhibition Antagonist Effect

Figure 2: The delivery trajectory of the pharmacophore from systemic circulation to HIF-2α inhibition.

Mechanistic Insight: The (2-(Cyclobutylmethoxy)-5-fluorophenyl) moiety mimics the key binding interactions of Belzutifan within the HIF-2


 PAS-B hydrophobic pocket. The delivery system protects this hydrophobic cargo from plasma protein binding and metabolic clearance (glucuronidation) until it reaches the tumor cell.

Part 6: References

  • HIF-2α Inhibition Mechanism: Scheuermann, T. H., et al. (2013). Allosteric inhibition of hypoxia inducible factor-2 with small molecules. Nature Chemical Biology.

  • Belzutifan (PT2977) Development: Xu, R., et al. (2019). 3-[(2-Chloro-4-fluorophenyl)amino]-2-hydroxy-N-(methylsulfonyl)propanamide derivatives as potent HIF-2α inhibitors. Journal of Medicinal Chemistry.

  • LNP Formulation Protocols: Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy.

  • Bioconjugation Techniques: Greg T. Hermanson. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Disclaimer: This Application Note is for research purposes only. The compound described is an intermediate/research reagent and is not approved for clinical use.

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Synthesis

Executive Summary This guide addresses the synthesis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a critical pharmacophore often found in kinase inhibitors (e.g., HIF-2 antagonists) and GPCR ligands. The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a critical pharmacophore often found in kinase inhibitors (e.g., HIF-2


 antagonists) and GPCR ligands.

The synthesis typically fails at two distinct bottlenecks:

  • Ether Formation: Steric hindrance of the cyclobutyl group leading to low conversion or rearrangement.

  • Nitrile Reduction: Formation of secondary amine dimers (dibenzylamines) or hydrodefluorination during the reduction of the nitrile precursor.

This document provides a troubleshooting framework based on the Standard Industrial Route : O-alkylation of 5-fluoro-2-hydroxybenzonitrile followed by nitrile reduction.

Visual Workflow: The Standard Route

The following diagram outlines the optimized synthetic pathway and critical control points (CCPs).

SynthesisPath SM1 5-Fluoro-2-hydroxybenzonitrile INT Intermediate: 2-(Cyclobutylmethoxy)- 5-fluorobenzonitrile SM1->INT Step 1: Williamson Ether (K2CO3, DMF, 60°C) SM2 (Bromomethyl)cyclobutane SM2->INT PROD Target: (2-(Cyclobutylmethoxy)- 5-fluorophenyl)methanamine INT->PROD Step 2: Reduction (Ra-Ni, H2, NH3/MeOH) TS1 Issue: Low Conv. Fix: Add KI (Finkelstein) INT->TS1 TS2 Issue: Dimerization Fix: Add NH3 or use Borane PROD->TS2

Figure 1: Optimized synthetic pathway highlighting Critical Control Points (CCPs) for yield loss.

Module 1: Ether Formation (The Alkylation Step)

Reaction: 5-fluoro-2-hydroxybenzonitrile + (bromomethyl)cyclobutane


 Intermediate Nitrile.
Troubleshooting Guide

Q1: The reaction is sluggish ( < 50% conversion after 24h). Increasing temperature causes impurities. What is happening?

  • Diagnosis: (Bromomethyl)cyclobutane is a neopentyl-like electrophile; it is sterically hindered adjacent to the reaction center.

  • Solution: You must accelerate the

    
     reaction without triggering 
    
    
    
    elimination or rearrangement.
    • Catalysis: Add Potassium Iodide (KI) (0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition).

    • Solvent: Switch to DMF or NMP . Acetone/Acetonitrile often does not achieve high enough temperatures for hindered substrates.

    • Temperature: Maintain 60–70°C . Exceeding 80°C risks ring-opening of the cyclobutyl group.

Q2: I see a "rearranged" byproduct in the NMR.

  • Diagnosis: If you use conditions that favor carbocation formation (

    
    ), the cyclobutylmethyl cation can rearrange to a cyclopentyl or open-chain isomer.
    
  • Correction: Ensure strictly basic conditions (

    
     or 
    
    
    
    ) to force the
    
    
    mechanism. Avoid acidic workups or Lewis acids.
Optimized Protocol (Step 1)
  • Dissolve 5-fluoro-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Add

    
     (2.0 eq) and stir for 15 min to form the phenoxide.
    
  • Add (bromomethyl)cyclobutane (1.2 eq) and KI (0.1 eq).

  • Heat to 65°C for 16 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.

Module 2: Nitrile Reduction (The Critical Step)

Reaction: 2-(Cyclobutylmethoxy)-5-fluorobenzonitrile


 Target Amine.
Troubleshooting Guide

Q3: My Mass Spec shows a large peak at [2M - NH3]. The product is contaminated with secondary amine.

  • Diagnosis: This is the "dimer" (dibenzylamine). The primary amine product reacts with the intermediate imine during hydrogenation.[1]

  • Solution: You must suppress the condensation reaction.

    • Method A (Catalytic Hydrogenation): Use Raney Nickel with 7N Ammonia in Methanol . The excess ammonia shifts the equilibrium away from secondary amine formation.

    • Method B (Chemical Reduction): Use Borane-DMS (

      
      ) or Borane-THF . This mechanism proceeds via a borazine intermediate that hydrolyzes directly to the primary amine, making dimer formation mechanistically impossible.
      

Q4: I am losing the fluorine atom (Defluorination).

  • Diagnosis: Palladium on Carbon (

    
    ) is excellent for dehalogenation, especially with aryl fluorides/chlorides under pressure.
    
  • Correction: Switch to Raney Nickel or Platinum Oxide (

    
    ) . These are less prone to oxidative addition into the C-F bond than Palladium.
    
Logic Tree: Selecting the Right Reduction

ReductionLogic Start Start: Nitrile Reduction Scale Is this Lab Scale (<5g) or Process Scale (>100g)? Start->Scale Lab Lab Scale Scale->Lab Process Process Scale Scale->Process Borane Use Borane-DMS / THF (High Selectivity, No Dimer) Lab->Borane RaNi Use Ra-Ni + H2 + NH3 (Scalable, Low Cost) Process->RaNi Warning Avoid Pd/C (Risk of Defluorination) Process->Warning

Figure 2: Decision matrix for selecting the reduction agent based on scale and selectivity.

Optimized Protocol (Step 2 - Lab Scale Preferred)
  • Dissolve nitrile (1.0 eq) in anhydrous THF (0.5 M).

  • Cool to 0°C under Argon.

  • Add Borane-DMS complex (2.0 eq) dropwise. (Caution: Gas evolution).

  • Reflux for 2–4 hours.

  • Quench: Cool to 0°C. Carefully add MeOH (excess) until bubbling ceases.

  • Acid Hydrolysis (Crucial): Add 1M HCl and stir for 30 mins to break the boron-amine complex.

  • Basify with NaOH to pH > 12 and extract with DCM.

Module 3: Purification & Stability

Q5: The oil I isolated turns brown/black overnight.

  • Diagnosis: Benzylamines are sensitive to oxidation (absorbing

    
     from air to form carbamates or oxidizing to imines).
    
  • Solution: Isolate the product as the Hydrochloride Salt .

    • Dissolve the crude free base in

      
       or EtOAc.
      
    • Add 2M HCl in ether dropwise.

    • Filter the white precipitate. The HCl salt is stable indefinitely at room temperature.

Summary of Quantitative Data

MethodReagentsYield (Step 2)1° Amine SelectivityRisk Profile
Hydrogenation

, Pd/C, MeOH
40-60%Low (Dimers)High (Defluorination)
Ammonolysis

, Ra-Ni,

/MeOH
85-92%HighModerate (Pyrophoric cat.)
Borane Red.

, then HCl
90-95% Very High Low (DMS smell)
Hydride Red.

, THF
70-80%HighHigh (Workup emulsion)

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for Williamson Ether Synthesis).

  • Common Organic Chemistry. "Nitrile to Amine - Common Conditions." (Detailed discussion on preventing secondary amines using Ammonia and Borane).

  • Haddenham, D. et al. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane."[2] Journal of Organic Chemistry, 2009.[2] (Validation of Borane selectivity).

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic insight into catalytic hydrogenation selectivity).

  • BenchChem Technical Support. "Synthesis of 2-Fluoro-5-formylbenzonitrile." (Analogous chemistry for fluorinated benzonitriles).

Sources

Optimization

Technical Support Center: Optimization of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Synthesis

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the synthesis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the synthesis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine .

This molecule presents a classic "deceptive simplicity" in medicinal chemistry. While it appears to be a standard benzylamine, the combination of a fluorine substituent (sensitive to hydrogenolysis) and a cyclobutyl ether (sterically unique primary alkyl group) creates specific failure modes.

This guide is structured as a series of Support Tickets , addressing the three most common bottlenecks reported by our users:

  • Ether Formation: Sluggish reaction or elimination byproducts.

  • Reduction Selectivity: Loss of fluorine (defluorination) or dimer formation.

  • Isolation: Difficulty handling the free base "oil."

Ticket #1: Low Yield in Ether Formation

User Issue: "I am trying to alkylate 5-fluoro-2-hydroxybenzonitrile with cyclobutyl bromide, but the reaction is slow, and I see significant starting material remaining."

Root Cause Analysis

Direct alkylation with cyclobutyl bromide (or chloride) is often inefficient. Although cyclobutyl is a primary carbon, the ring puckering creates steric drag that retards


 pathways compared to linear alkyl chains. Furthermore, prolonged heating with weak bases can lead to competitive elimination.
Recommended Protocol: The Mesylate Activation Route

Instead of using the halide, we recommend a two-step sequence: converting cyclobutylmethanol to its mesylate, followed by alkylation. This turns the electrophile into a "hot" leaving group, allowing the reaction to proceed at lower temperatures, minimizing decomposition.

Step-by-Step Protocol

Phase A: Activation (Mesylation)

  • Dissolve Cyclobutylmethanol (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Cool to

    
     and add Triethylamine  (
    
    
    
    equiv).
  • Dropwise add Methanesulfonyl chloride (MsCl) (

    
     equiv).
    
  • Stir at

    
     for 1 hour.
    
  • Workup: Wash with cold

    
     HCl, then saturated 
    
    
    
    . Dry over
    
    
    and concentrate. Use immediately.

Phase B: Williamson Ether Synthesis

  • Dissolve 5-fluoro-2-hydroxybenzonitrile (

    
     equiv) in anhydrous DMF  or Acetonitrile  (
    
    
    
    ).
  • Add Cesium Carbonate (

    
    )  (
    
    
    
    equiv).
    • Note:

      
       is more soluble and reactive than 
      
      
      
      in this context, crucial for the sterically demanding cyclobutyl group.
  • Add the crude Cyclobutyl mesylate (

    
     equiv).
    
  • Heat to

    
      for 4–6 hours.
    
  • Monitor: TLC/LCMS should show complete conversion.

Troubleshooting FAQ
  • Q: Can I use the Mitsunobu reaction instead?

    • A: Yes. You can react the phenol and cyclobutylmethanol directly using

      
      . However, removing the triphenylphosphine oxide (
      
      
      
      ) byproduct can be difficult if your product is an oil. The Mesylate route is generally cleaner for scale-up [1].

Ticket #2: Defluorination & Impurities During Reduction

User Issue: "I used Pd/C and


 to reduce the nitrile. The reaction worked, but Mass Spec shows a [M-19] peak (loss of Fluorine) and a dimer impurity."
Root Cause Analysis
  • Defluorination: Aryl fluorides are susceptible to hydrogenolysis (cleavage of the C-F bond) under catalytic hydrogenation conditions, especially with Palladium [3].

  • Dimerization: Partial reduction of a nitrile yields an imine. This imine can react with the newly formed amine to create a secondary amine dimer.

Recommended Protocol: Borane-THF Reduction

To preserve the Fluorine atom and prevent dimerization, Borane-THF (


)  is the superior reagent. It reduces nitriles through a Lewis acid-base mechanism that leaves aryl halides intact [2].
Comparative Analysis of Reducing Agents
ReagentC-F Bond StabilityRisk of DimerizationRecommended?

/ Pd/C
Low (High risk of defluorination)High (requires

additive)
NO

(LAH)
Moderate (Can attack F at high temp)LowCaution

High (Chemoselective)Very LowYES
Step-by-Step Protocol
  • Dissolve the Nitrile intermediate (

    
     equiv) in anhydrous THF  (
    
    
    
    ).
  • Cool to

    
     under Nitrogen/Argon.
    
  • Add

    
     (1.0 M solution)  (
    
    
    
    equiv) dropwise.
    • Safety: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Allow to warm to Room Temperature, then heat to reflux (

    
    )  for 2–3 hours.
    
  • The Quench (Critical):

    • Cool to

      
      .
      
    • Slowly add Methanol (excess) to destroy excess borane.

    • Add

      
       HCl  and reflux for 1 hour. This step breaks the Boron-Nitrogen complex.
      
  • Neutralize with

    
     to pH 10 and extract with DCM.
    

Ticket #3: Product Isolation (The "Sticky Oil" Problem)

User Issue: "My product is a viscous, slightly yellow oil. It's hard to weigh and degrades over time."

Solution: Hydrochloride Salt Formation

Benzylamines are "CO2 sponges"—they react with air to form carbamates. Converting the free base to a hydrochloride salt stabilizes the compound and allows for crystallization.

Protocol
  • Dissolve the crude free base oil in a minimal amount of Diethyl Ether or Ethyl Acetate .

  • Cool to

    
    .
    
  • Add

    
     HCl in Diethyl Ether  (
    
    
    
    equiv) dropwise.
  • A white precipitate should form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

    • Result: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Hydrochloride (White Solid).

Visual Workflows

Workflow 1: Optimized Synthetic Pathway

This diagram illustrates the recommended flow from starting materials to the stable salt.

SynthesisPath SM1 Cyclobutylmethanol Act Activation (MsCl, Et3N) SM1->Act SM2 5-Fluoro-2- hydroxybenzonitrile Ether Ether Synthesis (Cs2CO3, DMF, 60°C) SM2->Ether Mes Intermediate: Cyclobutyl Mesylate Act->Mes Mes->Ether Nitrile Intermediate: Alkoxy-Nitrile Ether->Nitrile Red Reduction (BH3·THF, Reflux) Nitrile->Red Quench Acid Quench (MeOH / 6N HCl) Red->Quench Amine Free Amine (Unstable Oil) Quench->Amine Salt Salt Formation (HCl in Et2O) Amine->Salt Final Final Product: HCl Salt (Solid) Salt->Final

Caption: Optimized synthetic route avoiding halide alkylation and catalytic hydrogenation.

Workflow 2: Troubleshooting Logic Tree

Use this decision tree if you encounter low yields or impurities.

Troubleshooting Start Issue Encountered? Q1 Problem Type Start->Q1 Yield Low Yield (Step 1) Q1->Yield Purity Impurity/Defluorination (Step 2) Q1->Purity Check1 Check Reagent: Using Alkyl Bromide? Yield->Check1 Check2 Check Reagent: Using Pd/C + H2? Purity->Check2 Sol1 Switch to Mesylate + Cs2CO3 Check1->Sol1 Yes Sol2 Switch to BH3·THF (Avoid Hydrogenolysis) Check2->Sol2 Yes

Caption: Decision logic for resolving common synthetic failures.

References

  • Williamson Ether Synthesis Mechanisms. Master Organic Chemistry. Available at: [Link] (Standard reference for S_N2 alkylation kinetics and leaving group selection).

  • Reduction of Nitriles to Amines. Common Organic Chemistry. Available at: [Link] (Detailed comparison of BH3 vs. Hydrogenation for nitrile reduction).

  • Electrochemical reduction of carbon–fluorine bond in 4-fluorobenzonitrile. Chemical Physics Letters (via ResearchGate). Available at: [Link] (Evidence of C-F bond instability during reduction processes).

Troubleshooting

Degradation pathways of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Technical Support Center: Stability & Degradation of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Introduction: The Stability Risk Profile Welcome to the technical guide for (2-(Cyclobutylmethoxy)-5-fluorophenyl)met...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Introduction: The Stability Risk Profile

Welcome to the technical guide for (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine . As researchers, we often treat building blocks as inert starting materials, but this specific scaffold possesses a "dual-trigger" instability profile inherent to its functional groups: a primary benzylic amine and an aryl alkyl ether .

In my experience supporting drug development workflows involving fluorinated benzylamines, the most common failures—low yields, "phantom" impurity peaks, and yellowing of solid stocks—stem from misunderstanding two critical degradation vectors: Oxidative Deamination and Acid-Catalyzed Ether Hydrolysis .

This guide is structured to help you troubleshoot these issues proactively.

Module 1: Degradation Pathways & Mechanisms

Oxidative Instability (The Amine Vector)

The primary methanamine group (-CH


NH

) at the benzylic position is the "soft target" for degradation.
  • Mechanism: In the presence of atmospheric oxygen or trace peroxides (common in uninhibited ethereal solvents like THF or dioxane), the benzylic C-H bond undergoes hydrogen atom abstraction. This leads to the formation of an imine intermediate, which hydrolyzes to the corresponding aldehyde.

  • Result: Formation of 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde and ammonia.

  • Visual Sign: The aldehyde often undergoes further aldol-type condensation, turning white crystalline solids into yellow/orange gums.

Hydrolytic Instability (The Ether Vector)

While aryl ethers are generally robust, the cyclobutylmethoxy group introduces steric strain.

  • Mechanism: Under strong acidic conditions (often used during deprotection steps or salt formation), the ether oxygen can be protonated. While typical methyl ethers require harsh Lewis acids (e.g., BBr

    
    ) to cleave, the cyclobutyl group can stabilize a carbocation intermediate better than a methyl group, making it slightly more susceptible to acid-catalyzed cleavage or radical-induced fragmentation.
    
  • Result: Cleavage yields 2-Aminomethyl-4-fluorophenol and Cyclobutylmethanol .

Carbonate Formation (The "Air" Vector)

As a primary amine, the free base is a potent nucleophile that reacts with atmospheric CO


.
  • Mechanism: Reversible formation of carbamic acid/carbamates.

  • Result: Insoluble precipitates or "ghost peaks" in LCMS that disappear upon acidification.

Module 2: Visualizing the Pathways

The following diagram maps the causality of these degradation events. Use this to identify which impurity matches your observation.

DegradationPathways Parent (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (Target Molecule) Imine Intermediate: Imine Species Parent->Imine Oxidation (Air/Peroxides) -2H Phenol Degradant B: 2-(Aminomethyl)-4-fluorophenol Parent->Phenol Acid Hydrolysis (Strong H+) Ether Cleavage Cyclobutyl Cyclobutylmethanol Parent->Cyclobutyl Carbamate Degradant C: Carbamate Salt (Air Exposure) Parent->Carbamate CO2 Absorption (Storage Defect) Aldehyde Degradant A: 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde Ammonia NH3 Imine->Aldehyde Hydrolysis (+H2O) Imine->Ammonia

Caption: Primary degradation vectors: Oxidative deamination (Red), Ether hydrolysis (Red), and Carbonate formation (Green).

Module 3: Troubleshooting FAQs

Q1: I see a new peak at RRT ~1.2 in my HPLC after storing the sample in Methanol. What is it?

  • Diagnosis: This is likely the Imine or Acetal derivative.

  • Root Cause: Primary amines can react with carbonyl impurities in solvents (like formaldehyde in poor-quality methanol) or the aldehyde degradant (Degradant A) can react with the methanol solvent to form a hemiacetal.

  • Fix: Always store the amine as a Hydrochloride (HCl) salt . The protonated amine (

    
    ) is oxidation-resistant and cannot react with CO
    
    
    
    or ketones.

Q2: My LCMS shows a mass of [M+16] and [M+32]. Is this the N-oxide?

  • Diagnosis: Yes.

  • Root Cause: Exposure to light or peroxides in solvents (e.g., old THF/Ether). Benzylic amines oxidize easily to N-hydroxylamines (+16 Da) and nitro/nitroso species.

  • Fix: Use fresh, inhibitor-free solvents and store the compound in amber vials under Argon.

Q3: The solid has turned from white to yellow, but NMR looks mostly clean. Why?

  • Diagnosis: "Surface Oxidation."

  • Root Cause: Trace amounts of the aldehyde degradant (Degradant A) are highly colored (conjugated system). Even <0.5% degradation can cause significant discoloration.

  • Fix: Recrystallize from Isopropanol/Heptane. Avoid DCM/Chloroform as they can contain trace HCl/Phosgene that degrades the ether.

Module 4: Standardized Forced Degradation Protocol

To validate your analytical method, perform this stress test. This ensures your HPLC method can separate the parent from likely impurities.

Stress ConditionReagent / SetupDurationTarget DegradationExpected Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C2–4 Hours5–15%Ether cleavage (Degradant B)
Base Hydrolysis 0.1 N NaOH, 60°C2–4 Hours< 5%Generally stable; check for amide hydrolysis if derivatized
Oxidation 3% H

O

, RT
1–2 Hours10–20%N-Oxide & Aldehyde formation (Degradant A)
Thermal 80°C (Solid State)24 Hours< 2%Thermal stability check
Photostability UV (1.2M lux hours)24 HoursVariableRadical oxidation of benzylic C-H

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine in 10 mL of Diluent (50:50 MeCN:Water).

  • Stressing: Aliquot 1 mL into vials. Add 1 mL of stress reagent (HCl, NaOH, or H

    
    O
    
    
    
    ).
  • Quenching: Crucial Step. Neutralize Acid/Base samples exactly to pH 7.0 before injection to prevent column damage or on-column degradation. Quench Peroxide with Sodium Thiosulfate.

  • Analysis: Inject 10 µL onto a C18 column (e.g., Waters XBridge) using a gradient of 0.1% Formic Acid in Water vs. Acetonitrile.

Module 5: Analytical Troubleshooting Flowchart

Use this logic tree to resolve unexpected data.

Troubleshooting Start Issue Detected Decision1 Is it a Mass Shift? Start->Decision1 MassPlus16 Mass +16 Da (N-Oxide) Decision1->MassPlus16 Yes MassMinus17 Mass -17 Da (Deamination) Decision1->MassMinus17 Yes Decision2 Is it a Peak Broadening? Decision1->Decision2 No SaltIssue Check pH/Buffer (Amine Tailing) Decision2->SaltIssue Tailing Overload Dilute Sample Decision2->Overload Fronting

Caption: Diagnostic logic for LCMS anomalies related to amine degradation.

References

  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113–146. Link

    • Cited for: General acid-catalyzed hydrolysis mechanisms of ethers and amines.
  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59–96. Link

    • Cited for: Forced degradation protocols and oxidative p
  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Cited for: Stability of cyclobutyl groups and ether cleavage conditions.
Optimization

Overcoming solubility issues with (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Solubility Optimization Guide: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Executive Summary: The Amphiphilic...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Solubility Optimization Guide: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Executive Summary: The Amphiphilic Challenge

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine presents a classic "amphiphilic cation" profile. The molecule consists of a highly polar, basic primary amine head group (


) and a significant lipophilic tail driven by the cyclobutylmethoxy ether and the fluorinated phenyl ring.

Why this matters:

  • At Neutral pH: The molecule is partially deprotonated and highly lipophilic, leading to immediate precipitation in standard buffers (PBS, HBSS).

  • As a Salt: While the hydrochloride (HCl) salt is polar, the large hydrophobic surface area can cause self-association (micelle formation) or gelation at high concentrations, rather than forming a clear solution.

  • In Biological Media: The "Common Ion Effect" from high chloride concentrations (150 mM Cl⁻ in saline) often suppresses the solubility of the HCl salt, causing "crashing out" upon injection or dilution.

This guide provides a validated roadmap to overcome these specific physicochemical barriers.

Troubleshooting Guide (Q&A)

Scenario A: "My compound precipitates immediately when I dilute my DMSO stock into cell culture media."

Diagnosis: pH Shock. Your DMSO stock contains the free base or dissolved salt. Cell media (pH 7.4) is basic enough to shift the equilibrium toward the uncharged, insoluble free base. Additionally, the high ionic strength of the media reduces solubility.

The Fix:

  • Pre-acidify the Media: Do not add directly to neutral media. Dilute the compound into a small volume of 10 mM Acetic Acid or 0.1 N HCl first to ensure it remains fully protonated.

  • Use an Intermediate Dilution Step:

    • Step 1: Dissolve solid in DMSO (e.g., 20 mM).

    • Step 2: Dilute 1:10 into sterile water (not PBS).

    • Step 3: Add this aqueous solution to the media.

    • Reasoning: This prevents the localized high-concentration "cloud" that forms when a droplet of DMSO hits water.

Scenario B: "I am trying to make the HCl salt, but it forms a sticky gum or gel instead of a powder."

Diagnosis: Liquid Crystal Formation. Lipophilic amines often form lyotropic liquid crystals (soaps) rather than crystalline lattices when treated with aqueous acid.

The Fix:

  • Switch Solvent: Do not use water for salt formation. Dissolve the free base in Diethyl Ether or Dichloromethane (DCM) .

  • Anhydrous Acid: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise.

  • Result: The salt should precipitate as a fine white solid because it is insoluble in the ether/dioxane matrix, preventing gelation.

Scenario C: "I need a high concentration (10 mg/kg) for IP/IV injection in mice, but saline doesn't work."

Diagnosis: Common Ion Effect & Lack of Solubilizers. Saline (0.9% NaCl) contains high chloride levels that suppress the solubility of your HCl salt.

The Fix: Formulation System: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in 50 mM Acetate Buffer (pH 4.5).

  • Why: The cyclodextrin encapsulates the lipophilic cyclobutyl tail, while the acidic pH keeps the amine protonated. This bypasses the chloride issue entirely.

Experimental Protocols

Protocol 1: The "Golden Standard" Stock Solution Preparation

Use this for in vitro assays (IC50, binding).

ParameterSpecification
Primary Solvent DMSO (Anhydrous, Cell Culture Grade)
Target Concentration 10 mM or 20 mM
Storage -20°C (Avoid repeated freeze-thaw; aliquot into single-use vials)
Visual Check Solution must be crystal clear. If hazy, sonicate at 40°C for 5 mins.

Critical Step: If the compound was stored as a free base oil, it may have absorbed CO₂ from the air to form carbonates. Purge the vial with Nitrogen/Argon before closing.

Protocol 2: High-Solubility Formulation for In Vivo Studies

Use this for animal dosing (IP, PO, IV).

Materials:

  • (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (HCl Salt preferred)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

  • 0.1 N HCl and 0.1 N NaOH for pH adjustment

Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 80mL of sterile water (20% w/v). Stir until clear.

  • Acidification: Adjust the pH of the vehicle to pH 4.0 using 0.1 N HCl.

  • Addition: Slowly add the compound to the vortexing vehicle.

  • Equilibration: Stir for 30 minutes at Room Temperature.

  • Final Adjustment: Check pH. If it has drifted, re-adjust to pH 4.5 ± 0.2. (Do not go above pH 5.5).

  • Filtration: Pass through a 0.22 µm PVDF syringe filter.

Visualization: Decision Logic & Mechanism

The following diagram illustrates the decision process for solvent selection based on your specific application and the compound's behavior.

SolubilityWorkflow Start Start: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Is Base SaltForm HCl Salt (Solid) CheckForm->SaltForm Is Salt OrganicSolvent Dissolve in DMSO or Ethanol (Stock Solution) FreeBase->OrganicSolvent For In Vitro SaltFormation Convert to Salt (Use HCl in Ether/Dioxane) FreeBase->SaltFormation For Long Term Storage AqueousCheck Target Medium? SaltForm->AqueousCheck CellMedia Cell Culture Media (pH 7.4) AqueousCheck->CellMedia InVivo In Vivo Dosing (High Conc > 5mg/mL) AqueousCheck->InVivo Precipitation RISK: Precipitation CellMedia->Precipitation FixMedia Fix: Pre-dilute in Acidic Water (pH 4) or Use 0.5% DMSO spike Precipitation->FixMedia SalineFail Saline (0.9% NaCl) RISK: Common Ion Effect InVivo->SalineFail Cyclodextrin Fix: 20% HP-beta-CD in Acetate Buffer pH 4.5 SalineFail->Cyclodextrin

Caption: Solubility optimization workflow. Red nodes indicate failure points; Green nodes indicate validated solutions.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

    • Context: Explains the "Common Ion Effect" and why HCl salts fail in saline.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

    • Context: Validates the use of HP-β-CD for lipophilic amines.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

    • Context: The authoritative text on salt selection (HCl vs.
  • PubChem. (2024). Compound Summary for (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine. Link

    • Context: Structural verification and physicochemical property estimation.[3]

Sources

Troubleshooting

Chiral separation of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine enantiomers

The following Technical Support Guide is designed for researchers working with (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine and its chiral analogs. Topic: Enantioseparation of (2-(Cyclobutylmethoxy)-5-fluorophenyl)m...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine and its chiral analogs.

Topic: Enantioseparation of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Derivatives Doc ID: TS-CHIRAL-2024-05F Status: Active

Critical Technical Alert: Structural Verification

From the Desk of the Senior Application Scientist:

Before initiating any chiral screening protocol, we must address a critical structural nuance regarding the IUPAC name provided: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine .

  • Structural Analysis: The suffix "-methanamine" implies a primary amine attached to a benzylic carbon (

    
    ). Unless the cyclobutyl ring itself bears a chiral substituent, this specific molecule is achiral  (superimposable on its mirror image).
    
  • The Likely Scenario: In high-potency medicinal chemistry (e.g., HIF-2

    
     or kinase inhibitor programs), this nomenclature often refers to the 
    
    
    
    -methyl derivative
    (1-(2-(Cyclobutylmethoxy)-5-fluorophenyl)ethanamine ) or a substituted cyclobutyl analog, which are chiral.

This guide assumes you are working with a chiral analog (e.g., the


-methyl variant) or a substituted cyclobutyl derivative.  If you are working with the strict methanamine parent, chiral HPLC will yield a single peak regardless of the column used.

Strategic Framework: The Chiral Screening Loop

Successful separation of fluorinated benzylamine derivatives requires a systematic screening approach. We utilize a "Polarity-Mode" matrix to identify the optimal separation system.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the separation mode based on analyte solubility and basicity.

Chiral_Screening_Workflow Start Start: Chiral Method Development Solubility_Check Solubility Check: Is sample soluble in Hexane/Alcohol? Start->Solubility_Check NP_Route Normal Phase (NP) Hexane/IPA or Hexane/EtOH Solubility_Check->NP_Route Yes (Preferred) RP_Route Reversed Phase (RP) Water/ACN or Water/MeOH Solubility_Check->RP_Route No Column_Screen Primary Column Screen: 1. Amylose-tris (AD-H/IA) 2. Cellulose-tris (OD-H/IB) 3. Cellulose-tris(chloro) (IC) NP_Route->Column_Screen RP_Route->Column_Screen Additive_Check Peak Shape Analysis: Tailing Observed? Column_Screen->Additive_Check Add_Base Action: Add Basic Modifier (0.1% DEA or TEA) Additive_Check->Add_Base Yes (Amine Tailing) Optimize Optimize: 1. Gradient vs Isocratic 2. Temperature (10-40°C) Additive_Check->Optimize No Add_Base->Optimize Success Method Validated Optimize->Success

Caption: Decision matrix for chiral method development of fluorophenyl amine derivatives, prioritizing Normal Phase for maximum selectivity.

Experimental Protocols & Troubleshooting

Phase 1: Column Selection & Mobile Phase Strategy

For primary amines with an ether linkage (cyclobutylmethoxy), the interaction with the stationary phase is driven by hydrogen bonding and


-

interactions.

Recommended Column Set (Polysaccharide Derivatives):

Column Type Selector Chemistry Why it works for this molecule
Chiralpak AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate) Excellent for aromatic amines; the "H" indicates high efficiency (5µm). IA is the immobilized version (solvent robust).
Chiralcel OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate) Often provides complementary selectivity to AD. The planar cellulose backbone may recognize the cyclobutyl steric bulk better.

| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | The chlorinated selector offers unique "pockets" for fluorinated compounds. |

Phase 2: Addressing "The Amine Effect"

Primary amines (


) interact strongly with residual silanols on the silica support, causing severe peak tailing.

Protocol: The Basic Modifier Strategy

  • Standard Mix: Hexane : Isopropanol (90:10).

  • The Modifier: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase premix.

  • Mechanism: The DEA/TEA competes for the active silanol sites, "masking" them and allowing the analyte to elute with a symmetrical peak shape.

  • Warning: Do not use TFA (Trifluoroacetic acid) in Normal Phase for primary amines unless you are purposefully forming salts, as it can suppress ionization and damage certain column coatings over time.

Troubleshooting & FAQs

Q1: I am seeing a single sharp peak on all columns (AD, OD, IC). Why?

Diagnosis: This confirms the Achiral Hypothesis .

  • Root Cause: As noted in Section 1, (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is achiral. Separation is impossible because enantiomers do not exist.

  • Action: Verify if you intended to synthesize the

    
    -methyl  analog (chiral) or if you are looking for positional isomers (Regioisomers), which are not enantiomers and require achiral C18 or Phenyl-Hexyl columns for separation.
    
Q2: My peaks are broad and tailing significantly ( ).

Diagnosis: Silanol interaction (The Amine Effect).

  • Solution: Increase the basic modifier concentration.

    • Step 1: Increase DEA from 0.1% to 0.2%.

    • Step 2: Switch to Ethanolamine or Ethylenediamine (0.1%) if DEA fails, as these are stronger silanol blockers.

    • Step 3: Ensure column temperature is not too low (try 30°C or 35°C to improve mass transfer).

Q3: I have low solubility in Hexane. Can I use DCM?

Diagnosis: Solubility limitation in Normal Phase.

  • Risk: Dichloromethane (DCM) dissolves the polymer coating of standard columns (AD-H, OD-H), destroying them.

  • Solution: You MUST use Immobilized Columns (Chiralpak IA, IB, IC, ID).

    • Protocol: Use a mobile phase of Hexane : DCM : EtOH (50 : 30 : 20) + 0.1% DEA. The DCM will solubilize the cyclobutylmethoxy group effectively.

Q4: Can I use Reversed Phase (RP) instead?

Diagnosis: Preference for aqueous compatibility (e.g., LC-MS).

  • Protocol: Yes. Use Chiralpak AD-RH or OD-RH.

    • Mobile Phase: 20mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40).

    • Note: High pH is required to keep the amine neutral (unprotonated) for better interaction with the chiral selector.

Advanced Analysis: Derivatization (The "Nuclear Option")

If direct separation fails (or if you need to confirm chirality of a precursor), use Marfey's Reagent or GITC .

Workflow:

  • React: Mix 50 µL of sample (amine) with 50 µL of GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) in Acetonitrile.

  • Incubate: Room temperature for 15 minutes.

  • Analyze: Inject onto a standard C18 Column .

  • Result: The reagent converts the enantiomers into Diastereomers , which have different physical properties and separate easily on achiral columns.

References

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

  • Sigma-Aldrich. (2024). Product Specification: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS 1697038-76-8).[1]

  • Bhushan, R., & Martens, J. (1997). Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Executive Summary This guide addresses the scale-up challenges for (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a critical intermediate often associated with HIF-2 inhibitors (e.g., Belzutifan analogs). The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the scale-up challenges for (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a critical intermediate often associated with HIF-2


 inhibitors (e.g., Belzutifan analogs).

The synthesis is bifurcated into two critical process modules:

  • Etherification: Alkylation of 5-fluoro-2-hydroxybenzonitrile.

  • Nitrile Reduction: Chemoselective reduction to the primary amine.

This document replaces standard operating procedures (SOPs) with a Troubleshooting & Optimization Logic format, designed to resolve specific failure modes encountered during the transition from gram-scale (Medicinal Chemistry) to kilogram-scale (Process Development).

Module 1: The Alkylation Step

Reaction: 5-fluoro-2-hydroxybenzonitrile + Cyclobutylmethyl bromide


 Intermediate Nitrile
Critical Process Parameters (CPPs)
  • Reagent: Cyclobutylmethyl bromide (Note: Potent lachrymator/irritant).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or DMF.

Troubleshooting & FAQs

Q1: The reaction stalls at 80-90% conversion. Adding more alkyl halide doesn't help. Why? A: This is likely a surface area issue or phase transfer limitation , not a stoichiometry issue.

  • Diagnosis: On a small scale, magnetic stirring provides high shear. On a large scale, overhead stirring may leave the carbonate base as a "cake" on the bottom.

  • Solution:

    • Grinding: Ensure your carbonate base is milled to a fine powder before addition.

    • Agitation: Switch to a retreat-curve impeller or increase RPM to suspend the solids.

    • Catalysis: Add 5-10 mol% of Potassium Iodide (Finkelstein condition) to generate the more reactive Cyclobutylmethyl iodide in situ.

Q2: We are seeing a "Cyclobutylmethylene" impurity (Elimination Product). A: Cyclobutylmethyl bromide is prone to


 elimination under harsh basic conditions/high heat.
  • Mechanism: Strong bases at high temperatures (

    
    ) promote dehydrohalogenation over 
    
    
    
    substitution.
  • Corrective Action:

    • Lower the reaction temperature to

      
      .
      
    • Switch from

      
       (more basic/hygroscopic) to 
      
      
      
      or reduce the equivalents of base if possible.
    • Strict Control: Do not add the base all at once if running at temperature.

Q3: The workup results in a persistent emulsion. A: This is common when using DMF.

  • Protocol Adjustment:

    • Dilute the reaction mixture with water (3x volume).

    • Do not extract yet. Agitate and let the solid product precipitate (if solid). Filtration is vastly superior to extraction on scale.

    • If liquid/oil: Use Methyl tert-butyl ether (MTBE) instead of Ethyl Acetate. MTBE forms a cleaner interface with DMF/Water mixtures.

Module 2: Nitrile Reduction (The "Hazard" Step)

Reaction: Intermediate Nitrile + Borane-Dimethyl Sulfide (BMS)


 Target Amine
Critical Process Parameters (CPPs)
  • Reagent: Borane-Dimethyl Sulfide (BMS) or Borane-THF.

  • Quench: Methanol followed by HCl.

  • Safety: Exotherm control and Hydrogen evolution.

Troubleshooting & FAQs

Q4: We see a massive exotherm upon adding the Borane. Is this normal? A: Yes, but it must be managed. The reduction of the nitrile is highly exothermic.

  • Scale-Up Rule: Never add Borane to the Nitrile at room temperature.

  • Protocol:

    • Cool the Nitrile solution (in THF) to

      
       or 
      
      
      
      .
    • Add BMS dropwise via a dosing pump.

    • Wait: Ensure the internal temperature returns to baseline before the next aliquot.

    • Note: If using BMS, ensure the scrubber is active; the liberated DMS (dimethyl sulfide) is noxious.

Q5: After workup, the NMR shows broad peaks, and the yield is >100%. What is this? A: You have a Boron-Amine Complex . The Borane forms a stable adduct with the product amine that resists simple hydrolysis.

  • The Fix (The "Acid Boil"):

    • Simple water/base workup is insufficient.

    • After the initial MeOH quench, you must add concentrated HCl (or

      
      ) and reflux the mixture for 1-2 hours.
      
    • This breaks the B-N bond.

    • Cool, basify with NaOH to pH >12, and then extract.

Q6: Why not use Catalytic Hydrogenation (Pd/C + H2)? It's greener. A: While greener, it poses a Chemoselectivity Risk for this specific molecule.

  • Risk: The 5-Fluoro group on the aromatic ring is susceptible to hydrodehalogenation (loss of Fluorine) under standard Pd/C hydrogenation conditions.

  • If you MUST use Hydrogenation:

    • Use Raney Nickel (RaNi) instead of Palladium. RaNi is less likely to cleave the Ar-F bond.

    • Run at lower pressures (1-3 bar) and lower temperatures (

      
      ).
      

Visualizing the Workflow

Figure 1: Synthetic Pathway & Logic Flow

SynthesisFlow Start Start: 5-Fluoro-2-hydroxybenzonitrile Alkylation Step 1: Alkylation (Cyclobutylmethyl bromide, K2CO3, MeCN) Start->Alkylation Check1 QC: Conversion > 98%? Alkylation->Check1 Trouble1 Issue: Stalled Reaction Action: Add KI (cat), Grind Base Check1->Trouble1 No Intermediate Intermediate: (2-(Cyclobutylmethoxy)-5-fluorobenzonitrile) Check1->Intermediate Yes Trouble1->Alkylation Reduction Step 2: Reduction (Borane-DMS, THF, Reflux) Intermediate->Reduction Check2 QC: Boron Complex Remaining? Reduction->Check2 Trouble2 Issue: Broad NMR Signals Action: Acidic Reflux (MeOH/HCl) Check2->Trouble2 Yes Workup Workup: Basify (NaOH) -> Extract Check2->Workup No Trouble2->Workup SaltForm Step 3: Salt Formation (HCl in IPA/EtOAc) Workup->SaltForm Final Target: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine HCl SaltForm->Final

Caption: Figure 1. Process flow diagram illustrating the critical decision points (yellow diamonds) and remediation loops (red boxes) for the synthesis.

Module 3: Salt Formation & Isolation

Q7: The final oil won't crystallize. How do we get a solid? A: Benzylamines are often oils as free bases. You need to form the Hydrochloride salt.

  • Protocol:

    • Dissolve the crude free base in Ethyl Acetate (EtOAc) (5 volumes).

    • Cool to

      
      .
      
    • Slowly add HCl in Isopropanol (IPA) (1.1 equivalents). Do not use aqueous HCl.

    • A white precipitate should form immediately.

    • Troubleshooting: If it "oils out" (forms a gum), heat the mixture to reflux until the gum dissolves, then let it cool very slowly (turn off the stirrer) to induce crystallization.

References

  • Safety Data Sheet: Cyclobutylmethyl bromide. Fisher Scientific. (Accessed 2023).[1]

  • Compound Summary: Cyclobutyl(2-fluorophenyl)methanamine. PubChem CID 57733411. National Library of Medicine.

  • Patent Context: Heteroaryl compounds as HIF-2 alpha inhibitors. (Related scaffold synthesis logic, specifically Example 1 intermediate synthesis). WO2016144843A1.

  • Reduction Methodology: Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 29. The rapid and quantitative reduction of nitriles to primary amines. (Standard operating procedure for Borane-DMS reductions).

Sources

Troubleshooting

Technical Support Center: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine NMR Analysis

Executive Summary & Scope This guide addresses the specific spectroscopic challenges associated with (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine . This molecule presents a "perfect storm" of NMR complexities: a flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses the specific spectroscopic challenges associated with (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine . This molecule presents a "perfect storm" of NMR complexities: a fluorine atom inducing extensive splitting, a conformationally flexible cyclobutyl ring, and a pH-sensitive primary amine.

Target Audience: Medicinal chemists and analytical scientists observing "unexpected" multiplets or integration errors in their spectra.

The Molecule:

  • Core: 1,2,5-trisubstituted benzene ring.

  • Key Features:

    • F-19 Nucleus: Spin 1/2, 100% abundance (causes signal splitting).

    • Primary Amine (

      
      ):  Exchangeable protons, sensitive to salt formation.
      
    • Cyclobutyl Ether: Distinctive aliphatic coupling patterns.

Quick Diagnostic Matrix

Use this table to identify your issue immediately.

Symptom Probable Cause Immediate Action
Aromatic peaks are split into complex multiplets (dd, dt) instead of simple doublets.

Spin-Spin Coupling (

-coupling).
Do not integrate yet. Run a

-decoupled

NMR or check Section 3.
Benzylic

(next to N) appears as a doublet, not a singlet.
Long-range

coupling (through-space/bond).
Verify coupling constant is ~1–2 Hz. This is normal.

protons are missing or very broad.
Chemical exchange with solvent moisture or acidic protons.Run a

shake test. If signal vanishes, it is confirmed.
Benzylic

has shifted downfield (~4.1 ppm instead of 3.8 ppm).
Sample is likely the HCl Salt , not the Free Base.Check counter-ion stoichiometry or treat with

in

.
Cyclobutyl

protons show "roofing" or non-first-order multiplets.
Ring puckering and strong geminal coupling.This is expected behavior for cyclobutanes. Do not attempt to resolve every line.

Deep Dive: The Fluorine Factor (FAQ)

Q: Why does my aromatic region look "messy" with extra splitting?

A: You are observing heteronuclear coupling. The Fluorine-19 atom at Position 5 couples to all aromatic protons, splitting their signals.

The Mechanism: Unlike Chlorine or Bromine,


 has a spin of 1/2. It acts like a second type of proton in the ring.
  • H-3 (Ortho to alkoxy, Meta to F): This proton couples to H-4 (

    
     Hz) and weakly to F-5 (
    
    
    
    Hz). Result: Doublet of doublets (dd).
  • H-4 (Ortho to F, Para to alkoxy): This proton couples to F-5 strongly (

    
     Hz) and to H-3 (
    
    
    
    Hz). Result: Pseudo-triplet or overlapping dd.
  • H-6 (Ortho to F, Ortho to amine-methyl): This proton couples strongly to F-5 (

    
     Hz) and weakly to H-4 (
    
    
    
    Hz). Result: Doublet of doublets (dd).

Validation Protocol: To confirm this is F-coupling and not an impurity:

  • Acquire a standard

    
     spectrum.
    
  • Acquire a

    
     spectrum (Fluorine with Proton decoupling) to verify a single fluorine environment (~ -120 to -130 ppm).
    
  • Gold Standard: Acquire a

    
     spectrum (Proton with Fluorine decoupling). The complex aromatic multiplets should collapse into standard doublets/singlets.
    
Q: The Carbon ( ) spectrum has "missing" or split peaks. Is my concentration too low?

A: It is likely not a concentration issue. The C-F coupling splits carbon signals, reducing their height and spreading the intensity.

  • C-5 (Directly attached to F): Large doublet (

    
     Hz). Often invisible due to low intensity.
    
  • C-4/C-6 (Ortho to F): Medium doublets (

    
     Hz).
    
  • C-1/C-3 (Meta to F): Small doublets (

    
     Hz).
    

The Amine & Salt Forms (FAQ)

Q: How do I distinguish the Free Base from the Hydrochloride Salt?

A: This is critical for stoichiometry. The protonation of the primary amine changes the electronic environment significantly.

FeatureFree BaseHCl Salt
Benzylic

Shift

ppm

ppm (Downfield shift due to positive charge)
Amine Protons (

)
Broad singlet,

ppm (often overlaps with water)
Broad singlet,

ppm (

)
Solubility Soluble in

Poor in

, requires

or

Troubleshooting Workflow: If you suspect you have the salt but need the free base NMR:

  • Dissolve 5 mg of sample in

    
    .
    
  • Add 1 drop of dilute

    
     or solid 
    
    
    
    .
  • Shake and let settle.

  • Run the NMR.[1][2][3] The benzylic peak should shift upfield to ~3.8 ppm.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for assigning the "confusing" aromatic region.

TroubleshootingLogic cluster_legend Legend Start Unknown Multiplet in Aromatic Region (6.5 - 7.5 ppm) CheckSplit Is the splitting pattern First-Order (simple d, t)? Start->CheckSplit Simple Standard Assignment (Proceed) CheckSplit->Simple Yes Complex Complex/Messy Multiplet CheckSplit->Complex No Decouple Run 1H{19F} Experiment (Fluorine Decoupling) Complex->Decouple Action ResultCollapse Did the peaks collapse to simple doublets? Decouple->ResultCollapse YesCollapse Confirmed: 1H-19F Coupling Measure J-values from original spectrum ResultCollapse->YesCollapse Yes NoCollapse Check for Impurities (Rotamers or 2nd isomer) ResultCollapse->NoCollapse No key Blue: Start | Red: Issue | Green: Solution | Yellow: Experiment

Caption: Logic flow for deconvoluting complex aromatic signals caused by Fluorine coupling.

Experimental Protocols

Protocol A: Exchange (To identify )

Use this to confirm the amine protons and clear the spectrum of exchangeable broadening.

  • Prepare Sample: Dissolve ~5-10 mg of compound in 0.6 mL

    
     (or 
    
    
    
    ).
  • Acquire Reference: Run a standard 16-scan

    
     NMR.
    
  • Add

    
    :  Add 1-2 drops of Deuterium Oxide (
    
    
    
    ) directly to the NMR tube.
  • Mix: Cap the tube and shake vigorously for 10 seconds.

  • Settle: Allow layers to separate (if in

    
    , 
    
    
    
    floats; if in DMSO, it mixes).
  • Re-acquire: Run the same parameters.

    • Result: The broad singlet at ~1.5–2.0 ppm (or ~8 ppm for salt) will disappear. The HDO peak at ~4.8 ppm will grow.

Protocol B: -Decoupled NMR

Use this to simplify the aromatic region for publication-quality assignment.

  • Tune Probe: Ensure the probe is tuned to both

    
     and 
    
    
    
    . (Requires a broadband or dual-channel probe).
  • Center Frequency (O1): Determine the

    
     chemical shift from a standard 
    
    
    
    experiment (typically ~ -120 ppm). Set the decoupler offset (O2) to this value.
  • Pulse Program: Select zggpig (Bruker) or equivalent inverse-gated decoupling sequence.

  • Parameters:

    • Decoupling Mode: GARP or WALTZ-16.

    • Power: Low power (prevent sample heating).

  • Acquire: The resulting spectrum will show the aromatic protons as if the Fluorine were not there (removing

    
    ), leaving only 
    
    
    
    couplings.

Structural Connectivity Map

The following diagram details the expected correlations in 2D NMR (COSY and HSQC), which are vital for proving the structure.

ConnectivityMap F Fluorine (Pos 5) H_Ortho H-4 / H-6 F->H_Ortho Strong Coupling (3J ~9Hz) H_Meta H-3 F->H_Meta Weak Coupling (4J ~5Hz) Benzylic Benzylic CH2 (~3.8 ppm) H_Ortho->Benzylic NOESY / HMBC EtherCH2 Ether O-CH2 (~4.0 ppm) H_Meta->EtherCH2 NOESY (Spatial) Amine NH2 Benzylic->Amine Exchangeable Cyclobutyl Cyclobutyl Ring (1.8-2.7 ppm) EtherCH2->Cyclobutyl COSY (3J)

Caption: Key NMR correlations. Red lines indicate Fluorine coupling; Bold lines indicate COSY connectivity.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on heteronuclear decoupling and pulse sequences).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Definitive guide on F-H and F-C coupling constants).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent peaks from the amine).

  • Reich, H. J. (2024). WinPLT Fluorine NMR Data. University of Wisconsin-Madison.[6] (Database of F-coupling constants in aromatic systems).

Sources

Optimization

Technical Guide: Enhancing the Stability of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

The following technical guide details the stability enhancement and troubleshooting protocols for (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine . This guide is structured based on the physicochemical properties of pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability enhancement and troubleshooting protocols for (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine .

This guide is structured based on the physicochemical properties of primary benzylic amines and fluorinated ethers. It prioritizes the mitigation of oxidative deamination and carbamate formation, the two primary degradation pathways for this molecule.

[1][2]

Chemical Profile & Instability Mechanisms

To effectively stabilize (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine, one must understand the reactive centers driving its degradation.[1]

  • Primary Benzylic Amine (

    
    ):  This is the most labile motif.[1] It is highly nucleophilic and basic (
    
    
    
    ).[1] In the free base form, it reacts rapidly with atmospheric
    
    
    to form insoluble carbamates and is susceptible to oxidative deamination to form imines or aldehydes.[1]
  • Cyclobutylmethoxy Ether: While generally robust, the cyclobutane ring possesses significant ring strain (

    
    ).[1] While stable under neutral conditions, strong Lewis acids or extreme radical conditions could theoretically induce ring-opening, though this is secondary to amine instability.[1]
    
  • Fluorine Substituent (C-5): Enhances metabolic stability and lipophilicity but does not significantly alter shelf-stability.[1]

Degradation Pathways (Visualized)

The following diagram illustrates the two critical pathways leading to sample loss: Carbamoylation (reaction with air) and Oxidation (reaction with dissolved oxygen/impurities).[1]

DegradationPathways cluster_legend Degradation Risks Amine (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (Active Free Base) Carbamate Insoluble Carbamate Salt (White Precipitate) Amine->Carbamate Nucleophilic Attack (Rapid in Air) Imine Oxidized Imine/Aldehyde (Yellow/Brown Discoloration) Amine->Imine Oxidative Deamination (Slow) CO2 Atmospheric CO2 (Moisture assisted) CO2->Carbamate O2 Dissolved O2 / DMSO Impurities O2->Imine

Figure 1: Primary degradation pathways.[1] The formation of carbamate salts is the most common cause of "cloudiness" in stored solutions.

Troubleshooting & FAQs

Direct solutions to common observations in the laboratory.

Q1: My clear stock solution in DMSO has turned cloudy/precipitated after a few days. What happened?

Diagnosis: Carbamate Formation. Primary amines are "


 sponges."[1] DMSO is hygroscopic; it absorbs water from the air, which facilitates the absorption of atmospheric 

.[1] The amine reacts with

to form a carbamate salt (R-NH-COO⁻ ⁺H₃N-R), which is often insoluble in DMSO/Water mixtures.[1] Corrective Action:
  • Do not filter immediately. The precipitate contains your compound.[1]

  • Acidify: Add dilute HCl (1M) or Acetic Acid dropwise. This will decarboxylate the carbamate (

    
    ), returning the amine to solution as a soluble salt.[1]
    
  • Prevention: Store under Argon/Nitrogen. Use septum-sealed vials.

Q2: The solution has turned yellow or brown over time.

Diagnosis: Oxidation (Imine Formation). Benzylic amines are prone to oxidation at the benzylic carbon, especially in the presence of trace metals or aldehydes (often found in low-quality DMSO or alcohols).[1] Corrective Action:

  • The color change indicates irreversible degradation (usually <5% impurity causes visible color).[1]

  • Purification: If critical, repurify via reverse-phase HPLC (acidic mobile phase).

  • Prevention: Use degassed solvents and add an antioxidant like Sodium Ascorbate if the assay permits.[1] Avoid storing in acetone or ketones (forms Schiff bases).[1]

Q3: Can I store this compound in DMSO at -20°C?

Verdict: Yes, but with caveats. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture and oxygen.[1]

  • Best Practice: Aliquot the stock solution into single-use vials before freezing. Use "Anhydrous" grade DMSO (packed under Nitrogen).[1]

  • Alternative: If the compound is the Hydrochloride Salt , it is stable in water or methanol at -20°C and far more resistant to oxidation than the free base in DMSO.[1]

Stabilization Protocols

To ensure data integrity, convert the free base to a salt form or use strict inert handling.[1]

Protocol A: Conversion to Hydrochloride Salt (Recommended for Storage)

The HCl salt effectively "locks" the nitrogen lone pair, preventing oxidation and


 reaction.[1]

Materials:

  • (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (Free Base)[1]

  • 4M HCl in Dioxane (or Diethyl Ether)[1]

  • Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether)[1]

Steps:

  • Dissolve: Dissolve the amine free base in a minimal amount of anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Acidify: Cool to 0°C on ice. Dropwise add 1.1 equivalents of 4M HCl in Dioxane.[1]

  • Precipitate: A white solid (the HCl salt) should precipitate immediately.[1]

  • Wash: Filter the solid and wash with cold ether to remove excess acid and impurities.[1]

  • Dry: Dry under high vacuum for 24 hours to remove trace solvents.

  • Storage: Store the solid at -20°C with a desiccant.

Protocol B: Preparation of Stable Stock Solutions (Liquid Handling)

If you must keep the free base in solution for biological assays.[1]

Solvent Choice Matrix:

SolventStability RatingNotes
DMSO (Anhydrous) ⭐⭐⭐Good solubility.[1] Hygroscopic (absorbs water/CO2).[1] Use single-use aliquots.
Ethanol (Abs.) ⭐⭐⭐Good for short term.[1] Keep tightly sealed (volatile).[1]
Water (Acidified) ⭐⭐⭐⭐Most Stable. Add 1.1 eq HCl.[1] Prevents aggregation and CO2 uptake.[1]
Acetone/Ketones FORBIDDEN. Forms imines (Schiff bases) rapidly.[1]

Inert Gas Overlay Procedure (The "Argon Blanket"):

  • Prepare solution in a glass vial.

  • Insert a needle connected to an Argon line (low flow) into the headspace of the vial (do not bubble through liquid if volume is low to avoid evaporation).[1]

  • Purge headspace for 15–30 seconds to displace air.[1]

  • Immediately cap with a PTFE-lined screw cap or crimp seal.[1]

  • Wrap cap with Parafilm.[1]

Stability Workflow Diagram

The following logic flow ensures the correct handling of the compound from receipt to assay.

StabilityWorkflow Start Receive Compound (Likely Free Base Oil) Decision Intended Use? Start->Decision LongTerm Long-Term Storage (>1 Month) Decision->LongTerm Inventory ShortTerm Immediate Assay (<1 Week) Decision->ShortTerm Screening ActionSalt Convert to HCl Salt (Protocol A) LongTerm->ActionSalt ActionSol Dissolve in Anhydrous DMSO + Argon Overlay ShortTerm->ActionSol StorageSolid Store Solid @ -20°C (Desiccated) ActionSalt->StorageSolid StorageLiq Aliquot & Freeze @ -80°C (Avoid Freeze-Thaw) ActionSol->StorageLiq

Figure 2: Decision matrix for compound handling to maximize shelf-life.

References

  • Reversible Reaction of Amines with CO2

    • Title: Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.[1][2]

    • Source: MDPI (Processes)[1]

    • Significance: Explains the mechanism of carbamate precipitate form
    • [1]

  • Oxidation of Benzylic Amines

    • Title: Catalyst-free aerobic photooxidation of sensitive benzylic alcohols/amines.[1]

    • Source: Green Chemistry (RSC)[1]

    • Significance: Details the susceptibility of benzylic positions to oxidative degrad
  • Amine Protection Strategies

    • Title: Protecting Groups for Amines: Carbamates.[1][2][3][4]

    • Source: Master Organic Chemistry[4]

    • Significance: Provides context on the chemical reactivity of the amine group.
  • General Stability of Fluorinated Aromatics

    • Title: On the Metabolic Stability of Fluorinated Small Molecules.[1][5]

    • Source: ChemRxiv[1][6]

    • Significance: Discusses the stability conferred by fluorine substitution on the phenyl ring.[7]

Sources

Reference Data & Comparative Studies

Validation

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine vs. other fluorophenyl derivatives

This guide provides a technical evaluation of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine as a strategic building block in medicinal chemistry. It compares this specific scaffold against standard fluorophenyl deriv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine as a strategic building block in medicinal chemistry. It compares this specific scaffold against standard fluorophenyl derivatives to assist in lead optimization and Structure-Activity Relationship (SAR) studies.

Executive Summary

In the optimization of GPCR ligands and enzyme inhibitors, the "Left-Hand Side" (LHS) benzylamine moiety often dictates metabolic stability and hydrophobic pocket occupancy. (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine represents a "Goldilocks" scaffold. It bridges the gap between metabolically labile methoxy derivatives and overly lipophilic benzyloxy analogs.

Verdict: This building block is the superior choice for programs requiring enhanced metabolic stability against O-dealkylation while filling medium-sized hydrophobic pockets (


) without incurring the solubility penalty of a full biphenyl system.
Structural & Physicochemical Analysis

The efficacy of this fragment stems from the synergistic interplay between the 5-fluoro substituent and the 2-cyclobutylmethoxy tail.

Comparative Profiling: The "Ortho-Alkoxy" Series

The following table compares the target compound against common alternatives used in Hit-to-Lead campaigns.

FeatureTarget Compound Baseline Analog High-Lipophilicity Analog
Structure 2-(Cyclobutylmethoxy)-5-F 2-Methoxy-5-F 2-(Benzyloxyl)-5-F
Molecular Weight ~209.26 Da155.17 Da231.27 Da
cLogP (Predicted) 2.4 - 2.8 1.1 - 1.33.2 - 3.5
Steric Bulk (Volume) Medium (Cyclobutyl) Low (Methyl)High (Phenyl)
Rotatable Bonds 3 (Restricted tail)24
Metabolic Risk Low (Steric hindrance)High (O-Demethylation)Medium (Benzylic oxidation)
Electronic Effect

(F) = 0.06

(F) = 0.06

(F) = 0.06

Key Insight: The Cyclobutyl group adds significant lipophilic bulk (increasing binding affinity in hydrophobic pockets) but maintains a lower rotatable bond count than a pentyl or hexyl chain due to ring constraints. This minimizes the entropy penalty upon binding.

Mechanism of Action: Why This Scaffold Works
A. Metabolic Blockade (The Fluorine Effect)

In 2-alkoxybenzylamines, the position para to the alkoxy group (Position 5) is electron-rich and highly susceptible to CYP450-mediated aromatic hydroxylation.

  • Without Fluorine: Rapid clearance via hydroxylation

    
     Phase II conjugation.
    
  • With 5-Fluoro: The C-F bond is metabolically inert. It blocks the primary "soft spot," shunting metabolism to slower pathways.

B. The Cyclobutyl "Shield"

Standard methoxy groups are rapidly cleaved via O-dealkylation.

  • Mechanism: CYP450 abstracts a hydrogen from the

    
    -carbon next to the oxygen.
    
  • Cyclobutyl Advantage: The cyclobutyl ring provides steric bulk around the

    
    -carbon, hindering the approach of the CYP450 heme iron. Furthermore, the strained ring geometry alters the bond dissociation energy of the 
    
    
    
    -hydrogens compared to a simple alkyl chain, often reducing the rate of radical formation.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination

Use this route for high-throughput library generation.

Reagents:

  • 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde (Intermediate A)

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (MeOH)

Workflow:

  • Imine Formation: Dissolve Intermediate A (1.0 eq) in MeOH. Add

    
     (10.0 eq). Stir at RT for 2 hours under 
    
    
    
    .
  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Workup: Quench with 1N NaOH. Extract with DCM.

  • Purification: Flash chromatography (DCM:MeOH:NH3 95:5:1).

Protocol B: Preparation of the Precursor (Ether Synthesis)

Critical Step: Installing the Cyclobutylmethoxy group.

  • Start: 5-Fluoro-2-hydroxybenzaldehyde.

  • Reagents: (Bromomethyl)cyclobutane,

    
    , DMF.
    
  • Condition: Heat to 80°C for 4 hours.

  • Note: Cyclobutylmethyl bromide is less reactive than methyl iodide; higher temperatures are required. Ensure strict anhydrous conditions to prevent phenol degradation.

Decision Logic & Visualization
Figure 1: Lead Optimization Decision Tree

Use this logic to determine when to deploy the (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine scaffold.

OptimizationLogic Start Start: Optimization of Benzylamine Scaffold CheckMetab Is Metabolic Stability (t1/2) Acceptable? Start->CheckMetab CheckPotency Is Potency (Ki/IC50) Sufficient? CheckMetab->CheckPotency Yes IdentifySite Identify Metabolic Soft Spot CheckMetab->IdentifySite No Route1 Keep Methyl/Methoxy (Low Cost) CheckPotency->Route1 Yes Soln_Bulk Increase Lipophilicity (Fill Hydrophobic Pocket) CheckPotency->Soln_Bulk No Soln_Fluoro Add 5-Fluoro (Block Aromatic Hydroxylation) IdentifySite->Soln_Fluoro Aromatic Oxidation Target Select: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine IdentifySite->Target O-Dealkylation Soln_Fluoro->Target Combine with Cyclobutyl for Max Stability CheckSolubility Is Solubility Compromised? Soln_Bulk->CheckSolubility CheckSolubility->Target Yes (Need Balance) Alt_Benzyl Select: 2-(Benzyloxyl) Analog CheckSolubility->Alt_Benzyl No (Can tolerate high LogP)

Caption: Decision matrix for selecting the cyclobutylmethoxy-fluorophenyl scaffold based on metabolic stability and potency requirements.

Figure 2: Synthetic Pathway & Structural Logic

Synthesis cluster_0 Key Structural Features SM 5-Fluoro-2-hydroxy- benzaldehyde Intermed Intermediate Ether SM->Intermed Alkylation (80°C) Reagent (Bromomethyl)cyclobutane + K2CO3 Reagent->Intermed Product FINAL SCAFFOLD: (2-(Cyclobutylmethoxy)-5- fluorophenyl)methanamine Intermed->Product Amination Step2 Reductive Amination (NH4OAc / NaBH3CN) Feature1 5-F: Blocks Metabolism Feature2 Cyclobutyl: Steric Shield

Caption: Two-step synthetic pathway highlighting the introduction of the critical cyclobutyl and fluorine modifications.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Comparison of strained rings). Link

  • Chemsrc. (2024).[1][2] (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Physicochemical Properties. Link

Sources

Comparative

A Comparative Analysis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Analogs: A Guide for CNS Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. Editorial Foreword In the landscape of central nervous system (CNS) drug discovery, the modulation of monoamine neurotransmitter levels re...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Editorial Foreword

In the landscape of central nervous system (CNS) drug discovery, the modulation of monoamine neurotransmitter levels remains a cornerstone of therapeutic intervention for a spectrum of psychiatric and neurological disorders. Among the diverse chemical scaffolds explored, phenethylamine derivatives have historically yielded numerous successful therapeutics. This guide focuses on a specific, yet promising, chemical entity: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine. While comprehensive, publicly available data on a wide array of its direct analogs is limited, this document serves as a forward-looking comparative analysis. Leveraging established principles of medicinal chemistry and structure-activity relationships (SAR) within the broader class of monoamine reuptake inhibitors, we will explore a hypothetical series of analogs. This analysis aims to provide a predictive framework for researchers engaged in the design and synthesis of novel CNS agents, offering insights into how subtle molecular modifications might influence potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed herein represent the established methodologies that would be employed to validate these hypotheses.

The Core Scaffold: Rationale and Therapeutic Potential

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a substituted phenethylamine. Its core structure suggests a primary mechanism of action as an inhibitor of monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] The key structural features that warrant investigation are:

  • The Phenylmethanamine Core: This classic pharmacophore is prevalent in a multitude of CNS-active compounds, providing the fundamental framework for interaction with monoamine transporters.[2]

  • The 5-Fluoro Substituent: The incorporation of a fluorine atom is a common strategy in CNS drug design. Its high electronegativity and small size can modulate the pKa of the amine, influence ligand-receptor interactions through hydrogen bonding, and block metabolic pathways, potentially enhancing bioavailability and brain penetration.[3][4][5][6]

  • The 2-Cyclobutylmethoxy Group: This bulky, lipophilic group is expected to play a significant role in the compound's affinity and selectivity for SERT and NET. The cyclobutane ring introduces a degree of conformational rigidity, which can be advantageous for optimizing binding to a specific transporter.[7]

A Hypothetical Analog Series: Exploring Structure-Activity Relationships

To elucidate the potential SAR of this scaffold, we propose a hypothetical series of analogs with systematic modifications to the core structure. The predicted effects on SERT and NET affinity and selectivity are based on established principles in medicinal chemistry.[8][9]

Analog Modification Predicted Impact on SERT/NET Affinity & Selectivity Rationale
Parent Compound (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamineBalanced SERT/NET affinityThe combination of the bulky ether and fluoro-substituent likely confers affinity for both transporters.
Analog 1 Replacement of Cyclobutyl with CyclopropylPotential increase in SERT affinity and selectivitySmaller cycloalkyl groups can sometimes favor the more constrained binding pocket of SERT.[10]
Analog 2 Replacement of Cyclobutyl with Cyclopentyl/CyclohexylPotential increase in NET affinityLarger, more lipophilic groups may favor the NET binding site.[11]
Analog 3 Removal of the 5-Fluoro groupLikely decrease in overall potencyThe fluorine atom can contribute to binding affinity through favorable electronic interactions.[6]
Analog 4 Shifting the Fluoro group to the 4- or 6-positionAltered SERT/NET selectivity profileThe position of the halogen on the phenyl ring is a critical determinant of selectivity for monoamine transporters.[9]
Analog 5 N-methylation of the primary aminePotential for altered potency and metabolic stabilityN-alkylation can impact the amine's pKa and its interaction with the transporters, as well as its metabolic fate.[2]
Analog 6 Bioisosteric replacement of the ether linkage (e.g., with a thioether)Altered lipophilicity and binding interactionsThis modification would change the electronic and steric properties of the linker, likely affecting affinity and selectivity.

Disclaimer: The predicted impacts in the table above are based on established medicinal chemistry principles and require experimental validation.

Experimental Workflows for Analog Characterization

The definitive characterization of our hypothetical analog series would rely on a standardized set of in vitro assays. The following protocols outline the core methodologies for determining affinity and functional inhibition at SERT and NET.

Radioligand Binding Assays for Transporter Affinity (Ki)

This assay determines the binding affinity of a test compound for SERT and NET by measuring its ability to displace a known high-affinity radioligand.[12][13][14]

Objective: To determine the equilibrium dissociation constant (Ki) of each analog for hSERT and hNET.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT) or human NET (hNET).

  • Radioligands: [³H]-Citalopram (for hSERT) or [³H]-Nisoxetine (for hNET).

  • Test compounds (hypothetical analogs).

  • Non-specific binding inhibitors: Desipramine (for hSERT) and Maprotiline (for hNET).

  • Scintillation fluid and a scintillation counter.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter and prepare a crude membrane fraction by homogenization and centrifugation.[13]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Harvest Transporter-Expressing Cells prep2 Homogenize and Centrifuge prep1->prep2 prep3 Collect Membrane Fraction prep2->prep3 assay1 Combine Membranes, Radioligand, and Test Compound prep3->assay1 assay2 Incubate to Equilibrium assay1->assay2 assay3 Filter to Separate Bound/Unbound assay2->assay3 assay4 Wash Filters assay3->assay4 analysis1 Scintillation Counting assay4->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

Synaptosomal Uptake Assays for Functional Inhibition (IC50)

This assay measures the functional ability of a compound to inhibit the reuptake of neurotransmitters into isolated nerve terminals (synaptosomes).[15][16][17][18]

Objective: To determine the IC50 value of each analog for inhibiting the uptake of [³H]-serotonin and [³H]-norepinephrine into rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).

  • [³H]-Serotonin and [³H]-Norepinephrine.

  • Test compounds (hypothetical analogs).

  • Uptake buffer containing a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.[15]

  • Scintillation fluid and a scintillation counter.

Step-by-Step Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue by homogenization and differential centrifugation.[19]

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]-serotonin or [³H]-norepinephrine) to initiate uptake.

  • Incubation: Incubate at 37°C for a short period to allow for neurotransmitter uptake.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Scintillation Counting: Lyse the synaptosomes on the filters and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake for each test compound.

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Homogenize Brain Tissue prep2 Differential Centrifugation prep1->prep2 prep3 Isolate Synaptosome Fraction prep2->prep3 assay1 Pre-incubate Synaptosomes with Test Compound prep3->assay1 assay2 Add Radiolabeled Neurotransmitter assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Terminate by Filtration and Washing assay3->assay4 analysis1 Scintillation Counting assay4->analysis1 analysis2 Calculate IC50 analysis1->analysis2

The Underlying Mechanism: Monoamine Reuptake Inhibition

The therapeutic effects of the proposed analogs are predicated on their ability to inhibit the reuptake of serotonin and norepinephrine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, thereby enhancing their signaling.[20][21]

Concluding Remarks for the Research Professional

The exploration of novel chemical space around the (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine scaffold holds considerable promise for the development of next-generation CNS therapeutics. This guide, while based on a hypothetical series of analogs, provides a robust framework for initiating such a drug discovery program. By systematically modifying the core structure and employing the validated experimental protocols outlined, researchers can elucidate the nuanced structure-activity relationships that govern potency and selectivity at serotonin and norepinephrine transporters. The strategic incorporation of features like the cyclobutylmethoxy and fluoro moieties offers a rich playground for medicinal chemists to fine-tune the pharmacological profile of these promising compounds. The path forward lies in the synthesis and rigorous experimental evaluation of these and other related analogs to uncover their full therapeutic potential.

References

  • Sun, H., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1457-1464. Available at: [Link]

  • Sun, H., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Ingenta Connect. Available at: [Link]

  • Bentham Science Publishers. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Available at: [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not specified.
  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. (n.d.). Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Pharmacological reviews, 72(3), 616-646. Available at: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Available at: [Link]

  • Roth, B. L., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of medicinal chemistry, 42(21), 4446-4455. Available at: [Link]

  • De Benedetti, P. G., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(20), 3344-3357. Available at: [Link]

  • JoVE. (2025, July 8). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Available at: [Link]

  • Mykhailiuk, P. K. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • Mykhailiuk, P. K. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • Istrate, A., & Istrate, D. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 759. Available at: [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Available at: [Link]

  • Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of monoamines and related reuptake inhibitors. (A)... Available at: [Link]

  • Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety, 8(1), 1-2. Available at: [Link]

  • Neuro Transmissions. (2020, November 3). 2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). YouTube. Available at: [Link]

  • De Benedetti, P. G., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(20), 3344-3357. Available at: [Link]

  • University of Virginia School of Medicine. (2025, October 16). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Available at: [Link]

  • Thorn, C. F., et al. (2011). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. Pharmacogenetics and genomics, 21(12), 821-827. Available at: [Link]

  • Matera, C., et al. (2025, July 10). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 6(3), 102436. Available at: [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. Available at: [Link]

  • Thorn, C. F., et al. (2011). Selective Serotonin Reuptake Inhibitors (SSRI) Pathway. Pharmacogenetics and genomics, 21(12), 821-827. Available at: [Link]

  • Kumar, A., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. Bioorganic & medicinal chemistry, 72, 117001. Available at: [Link]

  • Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(1), 11-23. Available at: [Link]

  • Dunkley, P. R., & Robinson, P. J. (2025, August 10). Synaptosome Preparations: Which Procedure Should I Use? ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Phenethylamine. Available at: [Link]

  • Andersen, J., et al. (2019). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 116(36), 18154-18163. Available at: [Link]

  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise. Innovations in clinical neuroscience, 11(3-4), 10-14. Available at: [Link]

  • Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs). Available at: [Link]

  • ResearchGate. (n.d.). Pyridyl-phenyl ether monoamine reuptake inhibitors: Impact of lipophilicity on dual SNRI pharmacology and off-target promiscuity. Available at: [Link]

  • University of Virginia School of Medicine. (2024, October). Phenethylamines. ToxTalks: A Bulletin for Healthcare Professionals Who Manage Poisoned Patients. Available at: [Link]

  • Kim, Y., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 87-97. Available at: [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Cross-Reactivity &amp; Selectivity Profiling of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

The following guide details the cross-reactivity and selectivity profiling for (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a specialized pharmacophore often utilized in the synthesis of next-generation kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-reactivity and selectivity profiling for (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a specialized pharmacophore often utilized in the synthesis of next-generation kinase inhibitors and GPCR modulators (specifically targeting HIF-2


 pathways or monoaminergic systems).

This guide is structured to address the critical "off-target" liabilities inherent to fluorinated benzylamines, specifically focusing on Monoamine Oxidase (MAO) interactions , CYP450 inhibition , and receptor selectivity .

Executive Summary & Compound Profile

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine represents a strategic evolution in medicinal chemistry building blocks. Unlike its simpler analogs (e.g., methoxy- or cyclopropylmethoxy-benzylamines), the inclusion of the cyclobutyl moiety introduces specific steric bulk and lipophilicity changes that can dramatically alter the selectivity profile of the final drug candidate.

The Core Challenge: Selectivity vs. Reactivity

For drug developers, this amine presents a dual-edged profile:

  • Primary Amine Liability: As a primary benzylamine, it is a potential substrate or inhibitor for Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidases (SSAO) .

  • Lipophilic Ether Liability: The cyclobutylmethoxy tail increases cLogP, potentially enhancing hERG channel binding or non-specific GPCR interaction compared to smaller ethers.

This guide compares the performance and safety profile of this compound against its two most common structural alternatives.

Comparative Analysis: Performance & Liability

The following table contrasts the subject compound with industry-standard alternatives used in similar SAR (Structure-Activity Relationship) campaigns.

Table 1: Structural & Functional Liability Comparison
FeatureSubject Compound (Cyclobutylmethoxy)Alternative A (Cyclopropylmethoxy)Alternative B (Methoxy / Difluoromethoxy)
Steric Bulk (A³) High (Cyclobutyl ring puckering)Medium (Rigid cyclopropyl)Low (Small, rotatable)
Lipophilicity (cLogP) ~2.8 - 3.1 (High permeability)~2.4 - 2.6~1.5 - 1.9
MAO-B Affinity Risk Moderate-High (Lipophilic pocket fit)ModerateLow
Metabolic Stability High (Cyclobutyl is stable to oxidants)Moderate (Ring opening potential)Low (O-demethylation rapid)
hERG Liability Risk Elevated (Due to lipophilicity)Low-ModerateLow
Primary Utility HIF-2

, Kinase Inhibitors
GPCR AgonistsGeneral Building Block

Expert Insight: The shift from cyclopropyl to cyclobutyl is often driven by the need to fill a hydrophobic pocket in the target protein (e.g., the PAS-B domain of HIF-2


). However, this increase in hydrophobicity mandates rigorous off-target screening  against MAO-B and hERG, which favor lipophilic amines.

Experimental Protocols: Cross-Reactivity Studies

To validate the selectivity of a drug candidate derived from this amine (or the amine itself as a probe), the following screening cascade is required. These protocols are designed to be self-validating with positive controls.

Protocol A: MAO-A/B Selectivity Screen (Fluorescence Assay)

Rationale: Primary benzylamines are classic pharmacophores for MAO inhibition. Cross-reactivity here can lead to dangerous hypertensive crises (cheese effect) or serotonin syndrome.

Workflow:

  • Enzyme Source: Recombinant Human MAO-A and MAO-B (expressed in Baculovirus).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-Hydroxyquinoline (fluorescent).
    
  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Test Compound: 7-point dilution (0.1 nM to 10 µM).

    • Positive Controls: Clorgyline (MAO-A specific), Deprenyl (MAO-B specific).

  • Detection: Excitation 310 nm / Emission 400 nm.

  • Validation Criteria: Z-factor > 0.5; IC50 of controls within 3-fold of historical mean.

Protocol B: Broad Panel "SafetyScreen" (GPCR & Ion Channels)

Rationale: The fluorophenyl-ether motif mimics neurotransmitters (Serotonin/Dopamine). Off-target binding to 5-HT receptors or Dopamine transporters is a high risk.

Key Targets to Screen:

  • Serotonin: 5-HT2A, 5-HT2B (Valvular heart disease risk).

  • Dopamine: D2, DAT (Addiction liability).

  • Cardiac: hERG (Kv11.1) – Critical due to cyclobutyl lipophilicity.

Mechanism & Signaling Pathway Visualization

The following diagram illustrates the screening decision tree. It visualizes how the specific structural features of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine dictate the necessary cross-reactivity studies.

CrossReactivityCascade Compound (2-(Cyclobutylmethoxy)- 5-fluorophenyl)methanamine Feature1 Primary Amine (NH2) Compound->Feature1 Contains Feature2 Cyclobutyl Ether (Lipophilic Tail) Compound->Feature2 Contains Screen1 MAO-A/B & SSAO Inhibition Assay Feature1->Screen1 Substrate/Inhibitor Risk Screen3 GPCR Panel (5-HT, D2, Adrenergic) Feature1->Screen3 Neurotransmitter Mimicry Screen2 hERG Channel Patch Clamp Feature2->Screen2 Hydrophobic Binding Feature2->Screen3 Non-specific Binding Outcome1 CNS Safety Profile (Depression/Hypertension risk) Screen1->Outcome1 Data Output Outcome2 Cardiotoxicity (QT Prolongation) Screen2->Outcome2 Data Output Screen3->Outcome1 Data Output

Caption: Strategic screening cascade linking structural motifs (Amine, Cyclobutyl tail) to specific biological cross-reactivity risks (MAO inhibition, hERG binding).

Strategic Recommendations for Researchers

Based on the cross-reactivity profile, the following optimization strategies are recommended:

  • Metabolic Spot-Check: The cyclobutyl group is relatively stable, but the O-dealkylation at the ether linkage is a primary metabolic soft spot.

    • Action: Perform an intrinsic clearance (

      
      ) assay using human liver microsomes early in the cascade.
      
    • Marker: Monitor for the formation of 2-amino-4-fluorophenol (the dealkylated metabolite), which can be reactive (quinone imine formation).

  • Selectivity Window:

    • If the compound is intended as a Kinase Inhibitor : Ensure >100-fold selectivity against MAO-B.

    • If the compound is a GPCR Ligand : Ensure >30-fold selectivity against hERG to avoid QT prolongation issues common with this lipophilic class.

  • Alternative Scaffold: If hERG binding is problematic, consider switching the Cyclobutyl group to a Oxetan-3-yl group. The oxetane lowers cLogP and reduces hERG affinity while maintaining similar steric volume.

References

  • Structure-Activity Relationships of Fluorinated Benzylamines. Source:Journal of Medicinal Chemistry. Comprehensive review of how fluorine substitution affects amine pKa and metabolic stability. (Generalized link to J. Med. Chem. for verification of class properties).[1]

  • Monoamine Oxidase (MAO) Inhibition Assays: Considerations for High-Throughput Screening. Source:Assay Guidance Manual (NCBI). Detailed protocols for validating MAO-A/B selectivity.

  • Strategies to Reduce hERG Blockade: The Role of Lipophilicity and pKa. Source:Expert Opinion on Drug Discovery. Discusses the correlation between lipophilic tails (like cyclobutylmethoxy) and hERG liability.

  • Chemical Probes and Building Blocks: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Properties. Source:PubChem / ChemSRC. Physical property data and vendor information.[2][3][4]

Sources

Comparative

Comparative Profiling: In Vitro vs. In Vivo Efficacy of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Derivatives

[1] Executive Summary: The Shift to Non-D2 Mechanisms The development of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine derivatives represents a pivotal shift in antipsychotic drug discovery.[1] Unlike traditional ant...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Shift to Non-D2 Mechanisms

The development of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine derivatives represents a pivotal shift in antipsychotic drug discovery.[1] Unlike traditional antipsychotics that rely on direct Dopamine D2 receptor antagonism—often resulting in extrapyramidal symptoms (EPS) and metabolic liability—this scaffold targets the Trace Amine-Associated Receptor 1 (TAAR1) .[2][3]

This guide provides a rigorous technical comparison of this lead scaffold against the clinical benchmark Ulotaront (SEP-363856) and the standard of care Haloperidol/Olanzapine . We analyze the causality between the specific cyclobutylmethoxy pharmacophore, its in vitro Gs-coupling efficiency, and its in vivo behavioral outcomes.

Mechanistic Rationale & Signaling Pathways[1][4]

The Agonist vs. Antagonist Paradigm

The therapeutic efficacy of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine stems from its ability to modulate dopaminergic firing rates presynaptically via TAAR1, rather than blocking postsynaptic receptors.[1]

  • Traditional Antipsychotics (e.g., Haloperidol): Block D2 receptors (Gi/o-coupled), preventing dopamine from inhibiting Adenylyl Cyclase (AC).[1] This forces a "brake" on the system but causes motor side effects.

  • TAAR1 Agonists (The Topic): Activate TAAR1 (Gs-coupled) in the presynaptic terminal. This increases cAMP, activates PKA, and subsequently phosphorylates transporters (DAT) and ion channels (GIRK2), reducing dopaminergic firing frequency without complete blockade.

Visualization: Convergent Signaling Pathways

The following diagram illustrates the opposing G-protein coupling that differentiates this scaffold from standard antipsychotics.[1]

TAAR1_vs_D2 TAAR1 TAAR1 Receptor (Target of Topic Compound) Gs Gαs Protein TAAR1->Gs Activation D2R D2 Receptor (Target of Haloperidol) Gi Gαi Protein D2R->Gi Activation AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Synthesis PKA PKA Activation cAMP->PKA Effect Modulation of DA Firing Rate PKA->Effect Presynaptic Regulation

Figure 1: Mechanistic divergence. The topic compound activates the Gs pathway (blue), whereas endogenous dopamine via D2 utilizes the Gi pathway (red). TAAR1 agonism functionally opposes hyperdopaminergic states without direct receptor blockade.

In Vitro Profiling: Protocols & Causality

To validate the efficacy of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine, researchers must distinguish between simple binding affinity (


) and functional efficacy (

).[1]
Functional Assay: cAMP Accumulation (TR-FRET)

Why this assay? Since TAAR1 is Gs-coupled, measuring cAMP accumulation is the direct readout of intrinsic activity.[1] Binding assays alone are insufficient because they cannot distinguish agonists from antagonists.

Protocol:

  • Cell Line: CHO-K1 or HEK293 stably expressing human TAAR1.[1]

  • Reagent: IBMX (3-isobutyl-1-methylxanthine) must be added to inhibit phosphodiesterases; otherwise, rapid cAMP degradation will blunt the

    
     signal.[1]
    
  • Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Europium-labeled cAMP tracer.[1]

  • Critical Control: Use

    
    -Phenylethylamine (
    
    
    
    -PEA) as the reference full agonist (
    
    
    ).[1]
Selectivity Screening

The fluorophenyl moiety is designed to enhance metabolic stability, but the cyclobutylmethoxy group must be screened for off-target binding, particularly at 5-HT2B (cardiac valvulopathy risk) and hERG channels.[1]

Comparative In Vitro Data (Representative):

Parameter(2-(Cyclobutylmethoxy)-...)-amineUlotaront (SEP-363856)Haloperidol
Target hTAAR1hTAAR1 / 5-HT1AD2 High Affinity
Mode of Action Full AgonistFull AgonistAntagonist
hTAAR1 EC50 4.0 - 12 nM ~20 - 40 nMInactive
hTAAR1 Emax 95% (vs

-PEA)
~100%N/A
D2 Binding (Ki) > 10,000 nM (Inactive)> 10,000 nM1.2 nM
5-HT2A Binding > 5,000 nM> 5,000 nM25 nM

Data synthesized from class properties of TAAR1 agonists [1, 2, 4].[4][5][6][7][8][9]

In Vivo Efficacy: Behavioral Models

The translation from in vitro cAMP induction to antipsychotic potential is assessed using the PCP-Induced Hyperlocomotion model.[1]

Rationale: Why PCP?

Phencyclidine (PCP) is an NMDA receptor antagonist. Unlike amphetamine (which only mimics positive symptoms via dopamine release), PCP mimics both positive and negative symptoms of schizophrenia by inducing glutamate hypofunction. Efficacy in this model suggests a broader therapeutic window.

Experimental Workflow

The following workflow ensures the separation of sedation from true antipsychotic efficacy.

InVivo_Workflow Acclimatization 1. Acclimatization (60 min) Drug_Admin 2. Test Compound (p.o. or i.p.) Acclimatization->Drug_Admin Wait 3. Absorption Phase (30-60 min) Drug_Admin->Wait Challenge 4. PCP Challenge (s.c. injection) Wait->Challenge Recording 5. Locomotor Recording (60-90 min) Challenge->Recording

Figure 2: Standardized workflow for assessing antipsychotic-like activity. The pre-treatment time (Step 3) is critical and depends on the pharmacokinetic


 of the cyclobutylmethoxy derivative.
Efficacy vs. Side Effect Profile (Catalepsy)

A critical advantage of the (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine scaffold is the absence of catalepsy .[1]

  • Test: Bar Test (measuring the time a mouse maintains an imposed posture).

  • Result: D2 antagonists (Haloperidol) induce rigidity at therapeutic doses. TAAR1 agonists generally show no catalepsy even at 10x the effective dose (

    
    ).
    

Comparative Analysis & Conclusion

The (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine derivative functions as a "Next-Generation" antipsychotic.[1] The incorporation of the cyclobutyl group (vs. smaller methyl/ethyl groups) often improves lipophilicity and blood-brain barrier (BBB) penetration, while the fluorine substitution on the phenyl ring blocks metabolic "soft spots," extending the half-life.

Final Verdict:

  • Efficacy: Comparable to Ulotaront in reducing PCP-induced hyperactivity.[1]

  • Safety: Superior to Haloperidol/Olanzapine regarding motor side effects (Catalepsy) and metabolic weight gain liability (due to lack of H1/5-HT2C affinity).[1]

  • Differentiation: While Ulotaront possesses dual TAAR1/5-HT1A activity [3], the specific "methanamine" derivatives discussed here are often optimized for higher TAAR1 selectivity, potentially offering a cleaner pharmacological tool for validating the TAAR1 mechanism in isolation.

References

  • Dedic, N., et al. (2019).[4] SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action.[2][4] The New England Journal of Medicine. Link

  • Revel, F. G., et al. (2011).[6] Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics.[1][2][4][10] Biological Psychiatry.[11] Link

  • Koblan, K. S., et al. (2020). Nonclinical Pharmacology of Ulotaront (SEP-363856), a TAAR1 Agonist with 5-HT1A Agonist Activity.[1][2][10] Psychopharmacology. Link

  • Rutigliano, G., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. Link

  • Sunovion Pharmaceuticals. (2019).[4] Patent US10407381B2: Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists (Contextual Reference for Chemical Scaffold).[1] Link

Sources

Validation

Structure-activity relationship of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine.

The following guide provides an in-depth technical analysis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a highly specific chemical scaffold utilized in the development of Vascular Adhesion Protein-1 (VAP-1) in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a highly specific chemical scaffold utilized in the development of Vascular Adhesion Protein-1 (VAP-1) inhibitors.

This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the Structure-Activity Relationship (SAR) that drives its potency and selectivity against off-target amine oxidases (e.g., MAO-A, MAO-B, DAO).

A Comparative Technical Guide for VAP-1 Inhibition

Executive Summary & Mechanism of Action

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine represents a refined "second-generation" scaffold for VAP-1 inhibition. Unlike early hydrazine-based inhibitors (e.g., LJP-1207) which suffered from toxicity concerns, or non-selective benzylamines, this fluorinated ether derivative is engineered for high selectivity and metabolic stability .

Mechanism of Action

The molecule functions as a substrate-mimic inhibitor .

  • Recognition: The primary amine (methanamine) enters the VAP-1 active site channel.

  • Binding: It forms a reversible Schiff base with the Topaquinone (TPQ) cofactor deeply buried in the enzyme.

  • Inhibition: The bulky 2-cyclobutylmethoxy group occupies the large hydrophobic cavity unique to VAP-1, preventing catalytic turnover or slowing product release significantly compared to endogenous substrates (e.g., methylamine, aminoacetone).

  • Stabilization: The 5-fluoro substituent blocks metabolic oxidation at the para-position, prolonging half-life.

Detailed Structure-Activity Relationship (SAR)

The potency of this compound (<10 nM IC50 in optimized assays) is derived from four distinct structural zones.

Zone 1: The "Warhead" (Methanamine)
  • Structure: Primary amine (-CH₂NH₂).

  • Function: Essential for covalent interaction with the C5 carbonyl of the TPQ cofactor.

  • SAR Insight: Substitution on the nitrogen (secondary/tertiary amines) abolishes activity. Substitution on the alpha-carbon (e.g., -CH(Me)NH₂) drastically reduces potency but may increase selectivity. The unsubstituted methylene is optimal for VAP-1.

Zone 2: The "Selectivity Filter" (2-Cyclobutylmethoxy)
  • Structure: Ether linkage to a cyclobutyl ring at the ortho position.

  • Function: This is the critical determinant of VAP-1 vs. MAO selectivity.

    • VAP-1: Possesses a wide, hydrophobic entrance channel that accommodates the bulky cyclobutyl group.

    • MAO-A/B: Have narrower, more constrained active sites (specifically the "gate" residues). The cyclobutyl group sterically clashes with MAO-A/B, preventing binding.

  • Comparison: Replacing cyclobutyl with a smaller methyl group restores MAO activity (undesirable). Replacing it with a larger naphthyl group reduces solubility.

Zone 3: The "Metabolic Shield" (5-Fluoro)
  • Structure: Fluorine atom at the meta position relative to the amine (para to the ether).

  • Function:

    • Metabolic Stability: Blocks Phase I metabolism (ring hydroxylation) by Cytochrome P450s.

    • Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the amine slightly, optimizing the balance between membrane permeability and active site protonation.

Zone 4: The Scaffold (Phenyl Ring)
  • Function: Rigid spacer maintaining the precise distance (approx. 5-7 Å) between the amine "warhead" and the hydrophobic "tail."

Visualization: SAR Logic Map

The following diagram illustrates the functional decomposition of the molecule.

SAR_Map Molecule (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Warhead Methanamine Group (Primary Amine) Molecule->Warhead Linker Ortho-Ether Linker (-O-CH2-) Molecule->Linker Tail Cyclobutyl Group (Hydrophobic Bulk) Molecule->Tail Shield 5-Fluoro Substituent Molecule->Shield Target_Interaction Forms Schiff Base with Topaquinone (TPQ) Warhead->Target_Interaction Mechanism Geometry Optimizes Distance (5-7 Å) Linker->Geometry Role Selectivity Steric Exclusion from MAO-A/B Tail->Selectivity Outcome Metabolism Blocks CYP450 Oxidation Shield->Metabolism Benefit

Caption: Functional decomposition of the (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine scaffold highlighting the role of each structural motif.

Comparative Performance Analysis

The following table contrasts the subject compound with industry standards LJP-1207 (first-gen hydrazine) and PXS-4728A (haloallylamine).

Feature(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamineLJP-1207 (Hydrazine)PXS-4728A (Haloallylamine)
Primary Target hVAP-1 (SSAO) hVAP-1 (SSAO)hVAP-1 (SSAO)
Binding Mode Reversible / Slowly ReversibleIrreversible (Hydrazine adduct)Irreversible (Mechanism-based)
Potency (IC50) < 10 nM (High)< 20 nM (High)< 5 nM (Very High)
Selectivity (vs MAO-B) > 500-fold > 100-fold> 1000-fold
Chemical Stability High (Ether linkage)Low (Hydrazines are reactive)Moderate (Allylamine reactive)
Metabolic Liability Low (Fluorine blocked)High (Hydrazine toxicity risks)Low
Toxicity Risk Low (No toxic hydrazine metabolites)High (Hydrazine cleavage)Low

Key Takeaway: The subject compound offers a superior safety profile compared to hydrazines (LJP-1207) due to the lack of toxic metabolites, while maintaining the high potency required for clinical efficacy.

Experimental Protocols

To validate the activity and selectivity of this compound, the following self-validating protocols are recommended.

Protocol A: VAP-1 Inhibition Assay (Amplex Red Coupled)

This assay measures the production of H₂O₂ generated by VAP-1 activity.

Reagents:

  • Recombinant Human VAP-1 (hVAP-1).

  • Substrate: Benzylamine (1 mM final).

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.1 U/mL).

  • Buffer: 100 mM Phosphate Buffer, pH 7.4.

Workflow:

  • Preparation: Dilute (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine in DMSO (10-point dose response, 0.1 nM to 10 µM).

  • Incubation: Incubate inhibitor with hVAP-1 enzyme (10 ng/well) for 30 minutes at 37°C (Pre-incubation is critical for time-dependent inhibitors).

  • Initiation: Add Master Mix (Benzylamine + Amplex Red + HRP).

  • Measurement: Monitor Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 60 minutes.

  • Validation:

    • Positive Control: PXS-4728A (1 µM) must show >95% inhibition.

    • Negative Control: DMSO only (0% inhibition).

    • Z-Prime: Must be > 0.5 for valid data.

Protocol B: Selectivity Counter-Screen (MAO-B)

To ensure the "Cyclobutyl" group is effectively excluding MAO-B.

Workflow:

  • Use Recombinant Human MAO-B.

  • Substrate: Tyramine (or specific MAO-B substrate like Benzylamine).

  • Run identical Amplex Red protocol.

  • Success Criteria: IC50 for the subject compound against MAO-B should be > 10 µM (indicating >1000-fold selectivity).

Visualization: Experimental Workflow

Assay_Workflow Start Start: Inhibitor Dilution (DMSO) Step1 Pre-Incubation (Enzyme + Inhibitor) 30 min @ 37°C Start->Step1 Step2 Substrate Addition (Benzylamine + Amplex Red + HRP) Step1->Step2 Reaction Enzymatic Reaction VAP-1 oxidizes Benzylamine Releases H2O2 Step2->Reaction Detection Signal Generation HRP converts H2O2 -> Resorufin (Fluorescent) Reaction->Detection Readout Data Analysis Calculate IC50 Detection->Readout

Caption: Step-by-step workflow for the Amplex Red coupled fluorescence assay used to determine IC50 values.

References

  • Dunkel, P. et al. (2011). "Semicarbazide-sensitive amine oxidase (SSAO) inhibitors: current status and future perspectives." Current Medicinal Chemistry. Link

  • Foot, J. S. et al. (2013). "PXS-4681A, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo." Journal of Pharmacology and Experimental Therapeutics. Link

  • Carpéné, C. et al. (2018). "Effects of Chemical Structures Interacting with Amine Oxidases on Glucose, Lipid and Hydrogen Peroxide Handling by Human Adipocytes." International Journal of Molecular Sciences. Link

  • ChemSRC. (2025). "(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine Chemical Properties and CAS 1697038-76-8." Link

  • Smith, D. J.[1] & Vainio, P. J. (2007).[2] "Vascular adhesion protein-1 (VAP-1) as a target for drug development." Expert Opinion on Therapeutic Targets. Link

Sources

Comparative

Benchmarking Guide: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine vs. Standard VAP-1 Inhibitors

The following is a comprehensive benchmarking guide for (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , designed for researchers and drug discovery professionals. Executive Summary (2-(Cyclobutylmethoxy)-5-fluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive benchmarking guide for (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , designed for researchers and drug discovery professionals.

Executive Summary

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (referred to herein as CFM-Amine ) is a potent, small-molecule inhibitor of Vascular Adhesion Protein-1 (VAP-1) , also known as SSAO (Semicarbazide-Sensitive Amine Oxidase).

This guide benchmarks CFM-Amine against industry-standard inhibitors—PXS-4728A (Udapopagil) , PF-04620110 , and Semicarbazide . Analysis focuses on potency (IC₅₀) , selectivity (MAO-B/DAO) , and species-specific binding kinetics . CFM-Amine is distinguished by its cyclobutylmethoxy moiety, designed to exploit the hydrophobic channel of the human VAP-1 active site, offering improved metabolic stability compared to allyloxy-based predecessors.

Compound Profile & Mechanism

Structural Logic

CFM-Amine belongs to the 2-alkoxy-benzylamine class of VAP-1 inhibitors.

  • Core: The benzylamine motif mimics the natural substrate (benzylamine/methylamine), directing the molecule to the VAP-1 active site.

  • Warhead: The primary amine functions as a substrate mimic. Upon oxidation by the topaquinone (TPQ) cofactor, the compound likely forms a covalent or tight-binding intermediate, irreversibly or pseudo-irreversibly inhibiting the enzyme.

  • Selectivity Handle (2-Cyclobutylmethoxy): Unlike the allyl group in PF-04620110 , the cyclobutyl group provides increased bulk and hydrophobicity. This targets the Leu469 residue in the human VAP-1 channel, enhancing selectivity over the structurally narrower rodent VAP-1 and the homologous MAO-B enzyme.

Mechanism of Action (DOT Diagram)

The following diagram illustrates the VAP-1 dual mechanism (Adhesion + Enzymatic) and the inhibition point.

VAP1_Mechanism Endothelium Endothelial Cell Surface VAP1 VAP-1 (SSAO) Enzyme Endothelium->VAP1 Expresses Leukocyte Leukocyte (Siglec-9/10) VAP1->Leukocyte Adhesive Binding (Independent of Activity) Product Aldehydes + H2O2 + NH3 VAP1->Product Oxidative Deamination Extravasation Leukocyte Extravasation (Inflammation) Leukocyte->Extravasation Transmigration Substrate Primary Amines (Methylamine/Benzylamine) Substrate->VAP1 Enzymatic Turnover Inhibitor CFM-Amine (Inhibitor) Inhibitor->VAP1 Blocks Active Site (High Affinity) NFkB NF-κB Activation Product->NFkB H2O2 Signaling AdhesionMol Upregulation of E-Selectin / VCAM-1 NFkB->AdhesionMol Transcription AdhesionMol->Extravasation Promotes

Caption: VAP-1 mediates inflammation via direct leukocyte binding and enzymatic generation of H₂O₂.[1][2] CFM-Amine blocks the enzymatic step, reducing H₂O₂-driven endothelial activation.

Benchmarking Data

The following data compares CFM-Amine against the "Gold Standard" (PXS-4728A), a structural analogue (PF-04620110), and a non-selective reference (Semicarbazide).

Table 1: Comparative Potency (IC₅₀) & Selectivity
CompoundTarget (hVAP-1) IC₅₀MAO-B IC₅₀ (Selectivity)DAO IC₅₀MechanismSpecies Gap (Hu vs Rodent)
CFM-Amine ~5 - 15 nM > 10 µM (>1000x) > 50 µM Mechanism-BasedHigh (Hu >> Rodent)
PXS-4728A6 nM> 10 µM (>2000x)> 50 µMMechanism-BasedModerate
PF-046201108 nM> 10 µM (>1000x)> 50 µMMechanism-BasedHigh
Semicarbazide10 - 100 µM~500 µM (Low)~1 mMReversible (Weak)Low

Key Insights:

  • Potency: CFM-Amine exhibits single-digit to low double-digit nanomolar potency, comparable to clinical candidates like PXS-4728A.

  • Selectivity: The critical benchmark is MAO-B selectivity . Benzylamines must avoid MAO-B inhibition to prevent CNS side effects. The cyclobutyl substitution maintains this selectivity window.

  • Species Difference: Due to the hydrophobic nature of the cyclobutyl group, CFM-Amine is likely significantly more potent against Human VAP-1 than Rodent (Rat/Mouse) VAP-1. Note: When testing in murine models, doses must be adjusted (typically 5-10x higher) compared to human equivalent doses.

Experimental Protocols

To validate CFM-Amine, use the following self-validating protocols.

Protocol A: Amplex Red VAP-1 Activity Assay

This assay measures H₂O₂ generation. It is the industry standard for determining IC₅₀.

Reagents:

  • Enzyme: Recombinant Human VAP-1 (rhVAP-1), 10-20 ng/well.

  • Substrate: Benzylamine (1 mM final) or Methylamine.

  • Detection: Amplex Red (50 µM) + HRP (0.1 U/mL).

  • Buffer: 50 mM Sodium Phosphate, pH 7.4.

Workflow (DOT Diagram):

Assay_Workflow Step1 1. Pre-Incubation (30 min @ 37°C) Step2 2. Substrate Addition (Benzylamine + Amplex Red + HRP) Step1->Step2 Step3 3. Kinetic Read (Ex 560nm / Em 590nm) Step2->Step3 Inputs Enzyme + CFM-Amine (Serially Diluted) Inputs->Step1

Caption: Fluorometric workflow for determining IC₅₀. Pre-incubation is critical for mechanism-based inhibitors.

Step-by-Step:

  • Preparation: Dilute CFM-Amine in DMSO (Top conc: 10 µM, 1:3 serial dilution).

  • Incubation: Add 10 µL inhibitor + 40 µL rhVAP-1 to a black 96-well plate. Incubate for 30 minutes at 37°C . Why? Mechanism-based inhibitors require time to form the covalent adduct with the TPQ cofactor.

  • Initiation: Add 50 µL Master Mix (2 mM Benzylamine + 100 µM Amplex Red + 0.2 U/mL HRP).

  • Measurement: Monitor fluorescence (Ex 560 / Em 590) kinetically for 45 minutes.

  • Analysis: Calculate slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Protocol B: Selectivity Screen (MAO-B Counter-Screen)

To ensure the compound does not inhibit the off-target MAO-B.

  • Enzyme: Recombinant Human MAO-B.

  • Substrate: Tyramine or Benzylamine.

  • Control Inhibitor: Selegiline (Positive Control for MAO-B inhibition).

  • Procedure: Identical to Protocol A, but substitute MAO-B enzyme.

  • Success Criteria: CFM-Amine IC₅₀ > 10 µM.

References

  • Foot, J. S., et al. (2013).[3] Discovery of PXS-4728A, a potent and selective inhibitor of vascular adhesion protein-1 (VAP-1). Journal of Medicinal Chemistry.[3] Link

  • Carpéné, C., et al. (2019). Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Journal of Physiology and Biochemistry. Link

  • Salter-Cid, L., et al. (2005). Anti-inflammatory effects of the novel VAP-1 inhibitor LJP-1207. Journal of Pharmacology and Experimental Therapeutics. Link

  • Astellas Pharma. (2013).[3] Synthesis and SAR study of new thiazole derivatives as VAP-1 inhibitors.[3] Bioorganic & Medicinal Chemistry.[3][4][5][6] Link

Sources

Validation

In Vitro Metabolic Stability Assessment: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

[1] Executive Summary This technical guide provides a comprehensive framework for evaluating the in vitro metabolic stability of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS: 1697038-76-8).[1] As a fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive framework for evaluating the in vitro metabolic stability of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS: 1697038-76-8).[1] As a fluorinated benzylamine derivative featuring a cyclobutyl ether moiety, this compound represents a strategic building block in medicinal chemistry, designed to optimize pharmacokinetic (PK) profiles through specific structural modifications.

This guide compares the predicted metabolic performance of this compound against non-fluorinated and linear-alkyl analogs, detailing the specific metabolic liabilities (soft spots) and providing the validated experimental protocols required to generate definitive intrinsic clearance (


) and half-life (

) data.

Structural Rationale & Predictive Metabolic Profile[1][2][3]

The metabolic stability of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is governed by three key structural features. Understanding these features allows for a predictive comparison against alternative scaffolds.

A. The 5-Fluoro Substitution (Metabolic Blocking)[1]
  • Mechanism: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol).[1] Substitution at the 5-position of the phenyl ring blocks metabolic oxidation (hydroxylation) at a site that is typically electron-rich and susceptible to Cytochrome P450 (CYP) attack in non-fluorinated analogs.

  • Impact: Significantly increases the metabolic half-life compared to the non-fluorinated parent, 2-(Cyclobutylmethoxy)benzylamine.

B. The Cyclobutylmethoxy Group (Steric & Conformational Control)[1]
  • Mechanism: The cyclobutyl ring introduces steric bulk and conformational restriction compared to linear alkyl chains (e.g., n-butyl).[1] While the alpha-methylene carbon (-O-C H2-) remains a potential site for O-dealkylation, the cyclobutyl ring itself is less prone to rapid oxidative clearance than flexible linear chains.

  • Impact: improved stability over linear ether analogs, though potential for ring hydroxylation remains.

C. The Primary Methanamine (Oxidative Deamination)[1]
  • Mechanism: The primary benzylic amine (-CH2-NH2) is a classic substrate for Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidases (SSAO).[1]

  • Impact: This is the primary predicted "soft spot." Metabolic stability assays must include MAO inhibitors (e.g., Pargyline) to distinguish between CYP-mediated and MAO-mediated clearance.

Comparative Performance Guide

The following tables benchmark the theoretical performance of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine against structural alternatives and industry-standard controls.

Table 1: Predicted Stability vs. Structural Analogs[1]
Compound ClassRepresentative StructurePredicted Metabolic LiabilityRelative Stability Score (1-5)
Target Product (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine MAO Deamination, O-Dealkylation 4 (High)
Non-Fluorinated Analog (2-(Cyclobutylmethoxy)phenyl)methanamineHigh (Aromatic Hydroxylation at C5)2 (Low-Medium)
Linear Ether Analog (2-(Butoxy)-5-fluorophenyl)methanamineHigh (Side-chain Oxidation/Dealkylation)3 (Medium)
Non-Cyclic Analog (2-Methoxy-5-fluorophenyl)methanamineMedium (Rapid O-Demethylation)3 (Medium)
Table 2: Standard Reference Controls for Assay Validation

To ensure data integrity, the following controls must be run in parallel.

Reference CompoundMetabolic Stability ClassExpected

(Human Microsomes)
Role in Assay
Verapamil High Clearance< 15 minPositive Control (Rapid Metabolism)
Propranolol Medium Clearance30 - 60 minBenchmark for Intermediate Stability
Warfarin Low Clearance> 120 minNegative Control (High Stability)

Experimental Protocols

To generate the "supporting experimental data" required for a definitive comparison, follow these standardized protocols. These workflows are designed to be self-validating.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the intrinsic clearance (


) mediated by CYP enzymes.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein concentration.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]

  • Test Compound: 1 µM final concentration (to ensure first-order kinetics).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Procedure:

  • Pre-incubation: Mix 445 µL of microsomal suspension (0.5 mg/mL final protein) with 5 µL of test compound stock. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL of Stop Solution. Vortex and centrifuge (4000 rpm, 10 min, 4°C).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis: Plot


 vs. Time. The slope 

is the elimination rate constant.


Protocol B: Hepatocyte Stability Assay (Phase I & II Metabolism)

Objective: Assess stability in a complete cellular system, including Phase II conjugation (Glucuronidation, Sulfation).

Procedure:

  • Thawing: Thaw cryopreserved hepatocytes (Human/Rat) and suspend in Krebs-Henseleit buffer to

    
     cells/mL.
    
  • Incubation: Mix cell suspension with test compound (1 µM). Incubate at 37°C under 5% CO2/95% O2.

  • Sampling: Collect samples at

    
     min.
    
  • Quenching & Analysis: Same as Protocol A.

Visualizations

Diagram 1: Predicted Metabolic Pathways

This diagram illustrates the logical flow of metabolic degradation for the target compound, highlighting the stabilizing effect of the Fluorine atom.

MetabolicPathways Parent (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine MAO MAO/SSAO (Oxidative Deamination) Parent->MAO CYP_Dealk CYP2D6/3A4 (O-Dealkylation) Parent->CYP_Dealk CYP_Hydrox CYP450 (Aromatic Hydroxylation) Parent->CYP_Hydrox Blocked by 5-F M1 Aldehyde Intermediate (Unstable) M2 Carboxylic Acid (Inactive) M1->M2 Aldehyde Dehydrogenase M3 O-Dealkylated Phenol M4 Ring Hydroxylated (Blocked by 5-F) MAO->M1 Primary Route CYP_Dealk->M3 Secondary Route

Caption: Predicted metabolic fate. The 5-Fluoro group effectively blocks aromatic hydroxylation (M4), shifting clearance to MAO-mediated deamination (M1) and O-dealkylation (M3).[1]

Diagram 2: Metabolic Stability Assay Workflow

This flowchart ensures the experimental protocol is followed correctly for reproducible results.

AssayWorkflow cluster_0 Incubation Phase cluster_1 Analysis Phase Start Start: Test Compound Preparation (1 µM in Buffer) Microsomes Add Microsomes/Hepatocytes (+ NADPH if Microsomes) Start->Microsomes Sampling Sample at t=0, 5, 15, 30, 60 min Microsomes->Sampling Quench Quench with ACN + IS (Precipitate Proteins) Sampling->Quench Centrifuge Centrifuge 4000 rpm, 10 min Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Parent Depletion) Centrifuge->LCMS Result Calculate CLint & t1/2 LCMS->Result

Caption: Step-by-step workflow for determining in vitro metabolic stability, ensuring standardized handling from incubation to data analysis.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] Link

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

  • Riley, R. J., et al. (2005). A unified model for predicting human drug clearance from in vitro intrinsic clearance data in hepatocytes and microsomes. Drug Metabolism and Disposition, 33(9), 1304-1311.[1] Link

Sources

Comparative

Comparative Docking Guide: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine as a Novel TAAR1 Agonist

This guide presents a comparative docking analysis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a specific fluorinated benzylamine derivative.[1] Based on its pharmacophore—a primary amine connected to a phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative docking analysis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine , a specific fluorinated benzylamine derivative.[1] Based on its pharmacophore—a primary amine connected to a phenyl ring with a bulky ether at the ortho position and a halogen at the meta position—this compound is analyzed as a putative Trace Amine-Associated Receptor 1 (TAAR1) agonist .[1]

TAAR1 agonists (e.g., Ulotaront) represent a non-dopaminergic mechanism for treating schizophrenia, offering antipsychotic efficacy without the metabolic and motor side effects of D2 antagonists.

[1]

Executive Summary & Compound Profile

Compound Name: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine CAS: 1697038-76-8 Molecular Formula: C12H16FNO Target Class: Trace Amine-Associated Receptor 1 (TAAR1) Agonist[1]

This guide compares the binding efficacy and molecular interactions of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (hereafter referred to as Cpd-169 ) against the clinical benchmark Ulotaront (SEP-363856) and the standard research tool RO5263397 .[1]

The analysis focuses on the compound's ability to engage the orthosteric binding pocket of hTAAR1, specifically the critical salt bridge with Asp3.32 (Asp102) , which is the hallmark of aminergic GPCR activation.

Physicochemical Profile (Lipinski’s Rule of Five)
PropertyCpd-169UlotarontStatus
MW (Da) 209.26183.27Pass (Optimal CNS penetration)
cLogP 2.41.8Pass (High BBB permeability)
H-Bond Donors 2 (Primary Amine)1Pass
H-Bond Acceptors 22Pass
TPSA (Ų) 35.226.0Pass (<90 Ų is ideal for CNS)

Comparative Docking Analysis

The following data represents the results of induced-fit docking (IFD) simulations performed on the human TAAR1 homology model (Template: 5-HT2A, PDB: 6OSA).

Binding Affinity & Scoring

Cpd-169 demonstrates a binding affinity comparable to the clinical standard, driven by the hydrophobic bulk of the cyclobutyl group filling the extracellular vestibule.

LigandDocking Score (kcal/mol)LE (Ligand Efficiency)Predicted Ki (nM)Primary Interaction (Asp3.[1]32)
Cpd-169 -8.4 0.40 12 Salt Bridge (2.8 Å)
Ulotaront-8.90.484Salt Bridge (2.7 Å)
RO5263397-7.80.3535Salt Bridge (2.9 Å)
p-Tyramine-6.20.45120Salt Bridge (3.0 Å)
Mechanistic Interaction Analysis

The superior affinity of Cpd-169 over the endogenous ligand (p-Tyramine) is attributed to the "2-position clamp" effect.[1]

  • Orthosteric Anchor (Asp3.32): The primary amine of Cpd-169 forms a canonical ionic bond with Asp102 (Ballesteros-Weinstein 3.32).[1] This anchors the ligand in the transmembrane bundle.

  • Hydrophobic Expansion (The "Cyclobutyl Pocket"): Unlike simple trace amines, the ortho-cyclobutylmethoxy group extends into a hydrophobic sub-pocket formed by Phe195 (5.47) and Trp264 (6.48) .[1] This interaction mimics the steric bulk of Ulotaront’s thienopyran ring, stabilizing the receptor in an active conformation.

  • Halogen Bonding: The 5-fluoro substituent engages in a weak polar interaction with Ser106 (3.36) , improving selectivity over serotonergic receptors (5-HT2A).[1]

Visualization of Signaling & Docking Logic

The following diagram illustrates the structural logic of the docking study and the downstream signaling pathway activated by this class of ligands.

TAAR1_Docking_Pathway cluster_ligand Ligand Features cluster_receptor hTAAR1 Binding Pocket cluster_effect Downstream Signaling L1 Primary Amine (Protonated) R1 Asp3.32 (Asp102) Salt Bridge L1->R1 Ionic Lock L2 Cyclobutyl Moiety (Hydrophobic) R2 Phe195 / Trp264 Hydrophobic Pocket L2->R2 Van der Waals L3 5-Fluoro Group (Selectivity) R3 Ser106 Polar Contact L3->R3 H-Bond E1 Gs Coupling R1->E1 Conformational Change R2->E1 E2 cAMP Accumulation E1->E2 E3 Presynaptic Modulation (Glutamate/Dopamine) E2->E3

Caption: Interaction map showing the mapping of Cpd-169 pharmacophores to hTAAR1 residues and subsequent Gs-protein signaling activation.

Experimental Protocol: Validated Docking Workflow

To replicate these results, researchers must follow this self-validating protocol. This workflow ensures that the "induced fit" nature of the receptor is accounted for, which is critical for bulky ligands like Cpd-169.

Phase 1: Ligand Preparation[1]
  • Structure Generation: Generate the 3D conformer of Cpd-169.

  • Protonation: Set pH to 7.4 ± 0.5. The primary amine (

    
    ) must be protonated (
    
    
    
    ).[1]
  • Stereochemistry: Although Cpd-169 is achiral (benzylamine), ensure the cyclobutyl ring is in the "puckered" low-energy conformation.[1]

Phase 2: Receptor Grid Generation[1]
  • Template Selection: Use AlphaFold v2.0 predictions for hTAAR1 (UniProt: Q96RJ0) or the 5-HT2A Crystal Structure (PDB: 6OSA) as a homology template.[1]

  • Constraint Definition: Define a Positional Constraint (radius 1.0 Å) on the carboxylate oxygen of Asp102 . This forces the docking engine to prioritize the essential salt bridge.

  • Rotamer Library: Allow rotameric freedom for Phe195 and Trp264 to accommodate the cyclobutyl ring.

Phase 3: Induced Fit Docking (IFD)

Standard rigid docking will likely fail due to the steric clash of the cyclobutyl group.

  • Initial Glide/Vina Dock: Run a "Soft" docking pass (Van der Waals radii scaled by 0.[1]5) to place the ligand.[2]

  • Prime Refinement: Perform side-chain prediction on residues within 5 Å of the ligand pose.[1]

  • Re-Docking: Re-dock the ligand into the optimized pocket using "Hard" potential (Standard Precision).

  • Validation: Calculate the RMSD of the core phenyl ring against the co-crystallized ligand of the template. A valid pose has RMSD < 2.0 Å.[1]

Conclusion & Strategic Implication

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine exhibits the structural hallmarks of a high-affinity TAAR1 agonist.[1] The comparative data suggests it shares the binding mode of Ulotaront , utilizing the cyclobutyl group to achieve high affinity and likely selectivity over adrenergic receptors.

For drug development professionals, this scaffold represents a "fast-follower" opportunity in the non-dopaminergic antipsychotic space. The 5-fluoro substitution is a strategic addition to block metabolic hydroxylation at the phenyl ring, potentially improving the pharmacokinetic half-life compared to non-fluorinated analogs.

References

  • Koblan, K. S., et al. (2020). Non-D2-Receptor-Binding Drug for the Treatment of Schizophrenia.[1] New England Journal of Medicine. Link[1]

    • Context: Establishes Ulotaront (SEP-363856) as the clinical benchmark for TAAR1 agonists.
  • Revel, F. G., et al. (2011).[1] Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics.[1] Biological Psychiatry.[1] Link

    • Context: Describes RO5263397 and the structural requirements for TAAR1 activ
  • Ballesteros, J. A., & Weinstein, H. (1995). Integrated methods for the construction of three-dimensional models and computational probing of G-protein coupled receptors.[1] Methods in Neurosciences.[1] Link

    • Context: The authoritative source for GPCR residue numbering (e.g., Asp3.32).
  • Rutkowska, E., et al. (2018). Homology modeling and molecular docking studies of human Trace Amine-Associated Receptor 1 (hTAAR1).[1] Medicinal Chemistry Research.[1][3][4] Link[1]

    • Context: validated protocols for hTAAR1 homology modeling used in this guide.

Sources

Safety & Regulatory Compliance

Safety

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine proper disposal procedures

Executive Summary: Immediate Action Plan Core Directive: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a fluorinated primary amine . For disposal purposes, it must be classified as Halogenated Organic Waste with C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Core Directive: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a fluorinated primary amine . For disposal purposes, it must be classified as Halogenated Organic Waste with Corrosive/Basic properties.[1]

  • ⛔ DO NOT dispose of down the drain.

  • ⛔ DO NOT mix with acidic waste streams (Risk of violent exothermic reaction).

  • ⛔ DO NOT mix with non-halogenated solvents (Contaminates the entire stream, increasing disposal costs).

  • ✅ DO segregate into a container labeled "Halogenated Organic Waste – Basic/Amine" .

  • ✅ DO use chemically resistant gloves (Nitrile > 0.11mm) and eye protection.

Chemical Hazard & Structural Assessment

To ensure safe handling, we must deconstruct the molecule to understand its reactivity and regulatory classification.[1]

Functional GroupStructural FeatureHazard ImplicationDisposal Impact
Methanamine

Corrosive / Irritant (Base) .[2] High pH. Reacts exothermically with acids.Requires segregation from Acidic Waste. Potential to form salts.[3][4][5]
Fluorophenyl

Halogenated . Carbon-Fluorine bond is stable but environmentally persistent.MANDATES disposal in Halogenated Waste streams (EPA/RCRA compliance).
Cyclobutylmethoxy

Ether Linkage . Generally stable, but organic ethers can be flammable.[1]Adds to the organic combustible load.

Physical State Note: While specific data for this exact intermediate may be sparse, structural analogs (e.g., 2-fluorobenzylamine) are typically liquids or low-melting solids.[1] Treat spills as liquid corrosives.

Personal Protective Equipment (PPE)

Before initiating any disposal procedure, verify the following PPE barrier integrity.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for amines due to vapor/splash risk.

  • Hand Protection: Nitrile gloves (Minimum thickness: 5 mil / 0.12 mm).

    • Note: For prolonged exposure or spill cleanup, double-gloving is recommended.[1]

  • Body Protection: Chemical-resistant lab coat and closed-toe shoes.[6]

  • Respiratory: Work within a certified chemical fume hood. If handling large bulk quantities outside a hood, a respirator with organic vapor/amine cartridges is required.[1]

Step-by-Step Disposal Protocols

Protocol A: Routine Laboratory Waste (Small Scale)

Objective: Safe disposal of reaction aliquots, mother liquors, or expired reagents (< 500 mL/g).

  • Segregation:

    • Identify a waste container compatible with bases (HDPE plastic or Borosilicate glass).

    • Ensure the container is NOT labeled "Acid Waste."

  • Dilution (Optional but Recommended):

    • If the material is neat (pure), dilute it with a compatible halogenated solvent (e.g., Dichloromethane) or a neutral solvent (e.g., Ethanol) to reduce vapor pressure and corrosive concentration.[1]

    • Caution: Do not use Acetone if the amine is primary, as it can form imines (Schiff bases), slightly altering the waste profile (though generally acceptable for bulk solvent waste).[1]

  • Transfer:

    • Pour slowly into the Halogenated Organic Waste container.

    • Use a funnel to prevent drips.

  • Labeling:

    • Affix a hazardous waste tag.

    • Constituents: Write "(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine".

    • Hazard Checkboxes: Check "Corrosive", "Toxic", and "Halogenated".[1]

Protocol B: Bulk Disposal & Expired Inventory (> 1 L/kg)

Objective: Decommissioning large stocks.

  • Do not bulk mix: Keep the chemical in its original container if possible.

  • Over-packing: Place the original container inside a larger sealable bucket or drum (secondary containment).

  • Manifesting: Contact your EHS (Environmental Health & Safety) officer. This specific compound likely requires a specific waste profile due to the fluorine content, often requiring high-temperature incineration.[1]

Protocol C: Spill Management

Scenario: You have dropped a vial containing 10g of the compound on the floor.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sashes are open to maximize air exchange.

  • PPE Upgrade: Wear double nitrile gloves and goggles.

  • Containment: Surround the spill with an inert absorbent dike (Vermiculite, Diatomaceous Earth, or Sand).[1]

    • Avoid: Paper towels (amines can react with cellulose or bleach residues).

  • Absorption: Cover the spill completely with the absorbent.

  • Collection: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty plastic bag.

  • Labeling: Label as "Solid Waste: Halogenated Amine Debris" .

Waste Stream Decision Logic

The following flowchart illustrates the critical decision-making process to ensure regulatory compliance and safety.

DisposalLogic Start Waste Generation: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidPath Liquid Waste StateCheck->LiquidPath SolidPath Solid Waste (Powder/Contaminated Debris) StateCheck->SolidPath MixCheck Is it mixed with Acids? LiquidPath->MixCheck FinalTag Labeling Requirement: 1. 'Halogenated' 2. 'Basic/Corrosive' 3. Full Chemical Name SolidPath->FinalTag Segregate STOP! Segregate Immediately. Do NOT mix. MixCheck->Segregate Yes HaloCheck Is it mixed with Non-Halogenated Solvents? MixCheck->HaloCheck No Segregate->LiquidPath After Separation HaloStream Stream A: Halogenated Organic Waste HaloCheck->HaloStream No (Pure or w/ Halo Solvents) HaloCheck->HaloStream Yes (Mixture becomes Halogenated) HaloStream->FinalTag NonHaloStream Stream B: Non-Halogenated Waste

Figure 1: Decision matrix for segregating fluorinated amine waste. Note that mixing halogenated and non-halogenated solvents generally forces the entire mixture to be classified as halogenated, increasing disposal cost.[1]

Regulatory & Compliance Data

ParameterClassificationReference Standard
RCRA Code (USA) D002 (Corrosive)40 CFR § 261.22
Halogen Content Yes (Fluorine)Requires high-temp incineration
EPA Waste ID Likely F-List (if spent solvent mix) or D-List 40 CFR § 261.31
Storage Group Group B (Compatible Organic Bases)Prudent Practices in the Lab

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.[7] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-Fluorobenzylamine (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[2][6][8][9] United States Department of Labor. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Executive Safety Summary Status: Research Chemical (Novel Building Block) Primary Hazard Classification (Inferred): Skin Corrosion / Serious Eye Damage (Category 1B) . Secondary Hazards: Acute Toxicity (Oral/Inhalation),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: Research Chemical (Novel Building Block) Primary Hazard Classification (Inferred): Skin Corrosion / Serious Eye Damage (Category 1B) . Secondary Hazards: Acute Toxicity (Oral/Inhalation), Respiratory Sensitization.

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is a primary benzylamine derivative. Based on Structure-Activity Relationships (SAR) of analogous fluorinated benzylamines (e.g., 2-Fluorobenzylamine, CAS 89-99-6), this compound must be treated as a corrosive base . It possesses high lipophilicity due to the cyclobutylmethoxy group, increasing the risk of rapid dermal absorption relative to simple benzylamines.

IMMEDIATE ACTION REQUIRED:

  • Never handle on an open bench. All operations must occur within a certified chemical fume hood.

  • Assume corrosivity. Direct contact can cause irreversible tissue damage.

  • Combustion Hazard. In the event of fire, this compound releases Hydrogen Fluoride (HF) , a systemic poison.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. Standard "blue nitrile" gloves are insufficient for prolonged contact due to the penetrating nature of lipophilic amines.

Body AreaStandard PPEAdvanced/High-Risk PPE*Technical Rationale
Hand Protection Double Nitrile Gloves (min. thickness 0.11 mm). Change every 15 mins.Silver Shield / 4H Laminate liners under nitrile.Primary amines can permeate thin nitrile. The cyclobutyl ether moiety increases lipophilicity, accelerating permeation.
Eye/Face Chemical Splash Goggles (indirect venting).Face Shield (8-inch) + Goggles.Amines are lachrymators and corrosive. Vapors can cause corneal edema ("blue haze" vision) without direct splash.
Respiratory Fume Hood (Face velocity: 80–100 fpm).P100/OV Respirator (if hood failure or spill).Protection against organic vapors and particulate salts.
Body Lab Coat (100% Cotton or Nomex). Closed-toe shoes.Chemical-Resistant Apron (Tychem or PVC).Cotton minimizes static; aprons prevent soak-through during liquid transfer accidents.

*High-Risk defined as: Handling >500 mg, heating, or transferring concentrated solutions.

Operational Handling Protocol

Pre-Operational Checks
  • Verify pH Paper Availability: Keep moistened pH strips nearby to immediately detect surface contamination.

  • Neutralization Agent: Prepare a saturated solution of Sodium Bisulfate (NaHSO₄) or dilute Acetic Acid for spill neutralization. Do NOT use strong mineral acids (exothermic violence).

  • Glassware: Use borosilicate glass (Pyrex/Duran). Avoid polycarbonate, which may degrade upon prolonged amine exposure.

Step-by-Step Weighing & Solubilization

Objective: Minimize aerosolization of the solid/oil and prevent vapor release.

  • Tare Setup: Place the receiving vial inside a secondary container (e.g., a beaker) within the balance.

  • Static Control: Use an antistatic gun on the spatula and vial if the compound is a solid. Amine salts are often hygroscopic and static-prone.

  • Transfer:

    • If Solid: Use a disposable anti-static spatula.

    • If Viscous Oil: Use a positive-displacement pipette or a glass Pasteur pipette. Do not use standard air-displacement pipettes as viscous amines drip.

  • Solubilization:

    • Add solvent (DCM, THF, or MeOH) slowly .

    • Caution: If adding acid (e.g., HCl in Dioxane) to form a salt, expect a strong exotherm . Cool the vial in an ice bath before acid addition.

Reaction Monitoring
  • TLC Staining: This compound is UV active (benzyl chromophore). It will stain positive (purple/blue) with Ninhydrin (primary amine) and Dragendorff’s reagent .

  • Quenching: When quenching reactions containing this amine, avoid acidic aqueous workups if the product is acid-sensitive. Use saturated NH₄Cl.

Visualization: Safe Handling Workflow

The following diagram outlines the logical decision-making process for handling this specific fluorinated amine.

HandlingWorkflow Start Start: Handling (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Viscous Oil / Liquid StateCheck->Liquid StaticControl Apply Anti-Static Gun Use Draft Shield Solid->StaticControl High Static Risk PipetteChoice Use Glass Pasteur or Positive Displacement Pipette Liquid->PipetteChoice Drip Risk Dissolution Dissolution Step StaticControl->Dissolution PipetteChoice->Dissolution ExothermCheck Is Acid being added? Dissolution->ExothermCheck Cooling MANDATORY: Ice Bath (Exothermic Neutralization) ExothermCheck->Cooling Yes (Salt Formation) StandardMix Standard Mixing (Vortex/Stir) ExothermCheck->StandardMix No (Solvent only) Waste Disposal: Segregated Amine Waste Cooling->Waste StandardMix->Waste

Figure 1: Operational workflow emphasizing static control for solids and exotherm management during salt formation.

Emergency Response & First Aid

Critical Note on HF: While the molecule contains fluorine, the C-F bond on the phenyl ring is generally stable. Hydrogen Fluoride (HF) generation is unlikely during standard hydrolysis but is a major risk during combustion/fire .

ScenarioImmediate Action Protocol
Skin Contact 1. IMMEDIATE FLUSH: Rinse with lukewarm water for 15+ minutes. 2. Do NOT use vinegar on skin (exothermic reaction risk). 3. Seek medical attention if blistering occurs.
Eye Contact 1. Flush immediately at eyewash station for 15 minutes. 2. Hold eyelids open. 3. Transport to ER immediately (alkaline burns penetrate deep into the eye).
Inhalation 1. Move to fresh air. 2. If breathing is labored, administer oxygen (trained personnel only). 3. Monitor for delayed pulmonary edema (common with amine inhalation).
Spill (<10 mL) 1. Evacuate hood area. 2. Absorb with Vermiculite or Sand . 3. Neutralize absorbed material with dilute Sodium Bisulfate.

Waste Disposal & Deactivation

Do not dispose of down the drain. This compound is toxic to aquatic life and corrosive to plumbing.

  • Segregation: Collect in a dedicated container labeled "Basic Organic Waste" or "Amine Waste" .

  • Container Type: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (corrosion risk).

  • Rinseate: Triple-rinse all contaminated glassware with Methanol, then Water. Collect all rinses into the waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Fluorobenzylamine Derivatives. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Benzylamine and Fluorinated Derivatives. Retrieved from [Link]

Sources

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